Product packaging for 1-Methylcycloheptene(Cat. No.:CAS No. 1453-25-4)

1-Methylcycloheptene

Cat. No.: B074865
CAS No.: 1453-25-4
M. Wt: 110.2 g/mol
InChI Key: MREBNFRVGNTYOV-UHFFFAOYSA-N
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Description

1-Methylcycloheptene is a valuable cyclic alkene characterized by a seven-membered ring structure with an internal double bond and a single methyl substituent. This specific configuration makes it a versatile building block and intermediate in advanced organic synthesis and various research applications. Its primary research value lies in its use as a substrate in ring-opening metathesis polymerization (ROMP) studies, catalyzed by Grubbs-type complexes, to produce novel polymers with tailored properties. Furthermore, this compound serves as a key starting material for the synthesis of more complex, functionalized cycloheptane derivatives through electrophilic addition reactions, hydrogenation, or hydrofunctionalization. Its strained ring system also provides a model compound for investigating reaction mechanisms and strain-release driven transformations in physical organic chemistry. In material science, it is investigated as a precursor for specialty hydrocarbons and lubricants. Researchers utilize this compound to explore new catalytic methodologies and develop novel macromolecular architectures, making it an essential reagent for laboratories focused on synthetic chemistry, polymer science, and catalyst development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B074865 1-Methylcycloheptene CAS No. 1453-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcycloheptene
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InChI

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MREBNFRVGNTYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14
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DSSTOX Substance ID

DTXSID20162972
Record name 1-Methylcycloheptene
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Molecular Weight

110.20 g/mol
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CAS No.

1453-25-4
Record name 1-Methylcycloheptene
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Record name 1-Methylcycloheptene
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Record name 1-Methylcycloheptene
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Record name 1-methylcycloheptene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylcycloheptene from 1-Methylcycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylcycloheptene from 1-methylcycloheptanol via acid-catalyzed dehydration. The document details the reaction mechanism, offers an adaptable experimental protocol, outlines purification techniques, and presents methods for the characterization of the final product.

Introduction

This compound is a valuable unsaturated cyclic hydrocarbon intermediate in organic synthesis. Its seven-membered ring structure and the presence of a trisubstituted double bond make it a key building block for the synthesis of various complex molecules, including those with potential applications in fragrance, materials science, and pharmaceutical development. The most common and straightforward laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of 1-methylcycloheptanol. This reaction proceeds through an E1 elimination mechanism, favoring the formation of the more stable, more substituted alkene, in accordance with Zaitsev's rule.

Reaction Mechanism: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

The acid-catalyzed dehydration of 1-methylcycloheptanol to this compound proceeds via a three-step E1 (unimolecular elimination) mechanism.

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1-methylcycloheptanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (H₂O).

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of this tertiary carbocation is a key driving force for the reaction.

  • Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond. According to Zaitsev's rule, the major product will be the more substituted and thermodynamically more stable alkene, which in this case is this compound. A minor product, methylenecycloheptane, may also be formed if a proton is abstracted from the methyl group.

E1_Mechanism cluster_reactant 1-Methylcycloheptanol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation Reactant C₇H₁₃(CH₃)OH Protonated_Alcohol C₇H₁₃(CH₃)OH₂⁺ Reactant->Protonated_Alcohol + H⁺ Protonated_Alcohol->Reactant - H⁺ Carbocation C₇H₁₃(CH₃)⁺ Protonated_Alcohol->Carbocation - H₂O Product This compound Carbocation->Product - H⁺

Reaction Mechanism for the Acid-Catalyzed Dehydration of 1-Methylcycloheptanol.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/Concentration
1-MethylcycloheptanolC₈H₁₆O128.21≥97%
Sulfuric AcidH₂SO₄98.0895-98% (conc.)
or Phosphoric AcidH₃PO₄98.0085% (aq.)
Sodium BicarbonateNaHCO₃84.01Saturated (aq.) solution
Anhydrous Magnesium SulfateMgSO₄120.37Granular, ≥98%
Boiling Chips--Acid-resistant

3.2. Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Heating mantle with magnetic stirrer

  • Fractional distillation apparatus (distillation head, condenser, receiving flask)

  • Thermometer and adapter

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Graduated cylinders

  • Pasteur pipettes

  • Gas Chromatograph (GC) for analysis

3.3. Synthesis and Purification Procedure

Experimental_Workflow Start Start: 1-Methylcycloheptanol in Round-Bottom Flask Add_Acid Slowly add concentrated H₂SO₄ or H₃PO₄ with stirring Start->Add_Acid Distill Heat the mixture and collect the distillate (alkene + water) Add_Acid->Distill Workup Transfer distillate to a separatory funnel Distill->Workup Wash_Water Wash with H₂O Workup->Wash_Water Wash_Bicarb Wash with saturated NaHCO₃ solution Wash_Water->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry the organic layer with anhydrous MgSO₄ Wash_Brine->Dry Filter Filter or decant to remove the drying agent Dry->Filter Final_Distill Purify by fractional distillation Filter->Final_Distill Characterize Characterize the product (GC, NMR, IR) Final_Distill->Characterize

General Experimental Workflow for the Synthesis of this compound.

Reaction Setup:

  • To a 100 mL round-bottom flask, add 20 g of 1-methylcycloheptanol and a few acid-resistant boiling chips.[3]

  • While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask.[2][3] Caution: The addition is exothermic.

Distillation: 3. Assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle. 4. The lower-boiling products (this compound and water) will co-distill. Collect the distillate. The boiling point of this compound is approximately 135-136 °C.

Work-up: 5. Transfer the collected distillate to a 125 mL separatory funnel. 6. Wash the organic layer with 15 mL of water to remove the bulk of any co-distilled acid.[3] 7. Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas pressure.[3] 8. Wash the organic layer with 15 mL of saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.

Drying and Final Purification: 9. Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask. 10. Add a small amount of anhydrous magnesium sulfate to dry the crude product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[3] 11. Decant or filter the dried liquid into a 50 mL round-bottom flask. 12. Perform a final simple or fractional distillation, collecting the fraction that boils at the appropriate temperature for this compound (approx. 135-136 °C). 13. Weigh the purified product to determine the yield.

Quantitative Data

While specific quantitative data for the dehydration of 1-methylcycloheptanol is not extensively reported, the following table provides expected outcomes based on analogous reactions with 1-methylcyclohexanol.[4]

ParameterExpected Value/Range
Typical Yield75-90%
Purity (post-distillation)>98%
Reaction Time2-3 hours
Boiling Point of this compound135-136 °C

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing the product mixture to determine the relative amounts of this compound and any isomeric byproducts, such as methylenecycloheptane.[5] The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 110, corresponding to its molecular weight.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product. The expected chemical shifts for this compound are summarized below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the vinylic proton in the range of 5.0-5.5 ppm. The methyl protons will appear as a singlet around 1.6-1.8 ppm. The allylic and other aliphatic protons will resonate in the upfield region (1.2-2.2 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework. The two sp² hybridized carbons of the double bond will appear in the downfield region (typically 120-150 ppm). The sp³ hybridized carbons of the ring and the methyl group will resonate in the upfield region (20-40 ppm).

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~5.3 (t)=C-H
~2.1 (m)Allylic CH₂
~1.7 (s)CH₃
~1.5-1.9 (m)Ring CH₂

(Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the NMR spectrometer's magnetic field strength.)

Safety Precautions

  • Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound and 1-methylcycloheptanol are flammable. Keep away from open flames and other ignition sources.

  • All procedures should be performed in a well-ventilated fume hood.

  • The distillation process should be carefully monitored to avoid overheating and potential side reactions.

Conclusion

The acid-catalyzed dehydration of 1-methylcycloheptanol is a reliable and efficient method for the laboratory-scale synthesis of this compound. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully synthesize, purify, and characterize this valuable chemical intermediate. By understanding the reaction mechanism and following the detailed experimental protocols, high yields of pure this compound can be obtained for use in a wide range of synthetic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptene (CAS No. 1453-25-4) is an unsaturated cyclic hydrocarbon with the molecular formula C₈H₁₄.[1][2] As a member of the cycloalkene family, its chemical reactivity is primarily dictated by the presence of a trisubstituted double bond within a seven-membered ring. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visual representations of key reaction mechanisms and synthetic pathways. The information presented herein is intended to support researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Physical Properties

This compound is a colorless liquid at room temperature. Its physical properties are summarized in the table below. It is important to note that while several physical constants have been experimentally determined, some, such as the melting point, are primarily available through computational predictions.

PropertyValueSource
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1][2]
Boiling Point 136 °C (409 K)[1]
Density 0.82368 g/cm³ at 20 °C[1]
Refractive Index (n_D) 1.4581 at 20 °C[1]
Vapor Pressure 8.9 mmHg at 25 °C[1]
Melting Point Calculated: 5.97 kJ/mol (Enthalpy of Fusion)[2]
LogP (Octanol/Water Partition Coefficient) 2.897[2]
Water Solubility Calculated: -2.92 (Log10 of Water solubility in mol/l)[2]

Solubility: Based on its non-polar hydrocarbon structure, this compound is expected to be miscible with common non-polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexanes, toluene). It is practically insoluble in water.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond. As with other cycloalkenes, it readily undergoes electrophilic addition reactions. The stability of cycloalkenes generally increases with ring size, with cycloheptene being a relatively stable ring system.

Key Reactions and Mechanisms

1. Electrophilic Addition of Hydrogen Halides:

The reaction of this compound with hydrogen halides (e.g., HBr) is a classic example of electrophilic addition. The reaction proceeds via a tertiary carbocation intermediate, following Markovnikov's rule, to yield the corresponding 1-halo-1-methylcycloheptane.

electrophilic_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Tertiary_Carbocation Tertiary Carbocation This compound->Tertiary_Carbocation + H⁺ HBr H-Br Product 1-Bromo-1-methylcycloheptane Tertiary_Carbocation->Product + Br⁻

Mechanism of Electrophilic Addition of HBr.

2. Hydroboration-Oxidation:

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov addition of water across the double bond. This two-step reaction is stereospecific, resulting in the syn-addition of the hydrogen and hydroxyl groups to yield trans-2-methylcycloheptanol.

hydroboration_oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation This compound This compound Organoborane Organoborane Intermediate This compound->Organoborane 1. BH₃-THF Product trans-2-Methylcycloheptanol Organoborane->Product 2. H₂O₂, NaOH

Hydroboration-Oxidation of this compound.

3. Epoxidation:

This compound can be converted to its corresponding epoxide, 1-methyl-8-oxabicyclo[5.1.0]octane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition of an oxygen atom to the double bond.

epoxidation cluster_reactants Reactants cluster_product Product This compound This compound Epoxide 1-Methyl-8-oxabicyclo[5.1.0]octane This compound->Epoxide mCPBA m-CPBA mCPBA->Epoxide

Epoxidation of this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

This protocol describes a two-step synthesis starting from cycloheptanone.

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration A Cycloheptanone C Reaction Mixture A->C B Methylmagnesium Bromide (in dry ether) B->C D Aqueous Workup (NH₄Cl) C->D E 1-Methylcycloheptanol D->E F 1-Methylcycloheptanol H Heating F->H G Acid Catalyst (e.g., H₂SO₄) G->H I Distillation H->I J This compound I->J

Synthetic Workflow for this compound.

Step 1: Synthesis of 1-Methylcycloheptanol (Grignard Reaction)

  • Materials: Cycloheptanone, magnesium turnings, methyl iodide, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

    • Add a solution of cycloheptanone in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-methylcycloheptanol.

Step 2: Synthesis of this compound (Dehydration)

  • Materials: 1-Methylcycloheptanol, concentrated sulfuric acid (or phosphoric acid), distillation apparatus.

  • Procedure:

    • Place the crude 1-methylcycloheptanol in a round-bottom flask suitable for distillation.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Set up for simple distillation and gently heat the mixture.

    • Collect the distillate, which will be a mixture of this compound and water.

    • Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous calcium chloride and purify by a final distillation to obtain pure this compound.

Spectroscopic Data

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a characteristic signal for the vinylic proton, as well as signals for the allylic protons and the methyl group. Data available on public databases such as PubChem can be consulted for detailed chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond, with the methyl-substituted carbon appearing further downfield. The remaining sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the vinyl and alkyl groups, and a C=C stretching vibration. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (m/z = 110.20). Fragmentation patterns will be consistent with the structure of a cyclic alkene.

Conclusion

This technical guide provides a foundational overview of the physical and chemical properties of this compound. The data and protocols presented are intended to be a valuable resource for scientists engaged in research and development. While the reactivity of this compound is analogous to other trisubstituted cycloalkenes, further experimental investigation is warranted to fully characterize its properties and expand its synthetic utility.

References

1-Methylcycloheptene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cyclic alkene of interest in various chemical syntheses. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and purification by analogy to similar compounds, and its key chemical reactions. While this compound is not known to be directly involved in specific biological signaling pathways, its utility as a synthetic intermediate in the development of more complex molecules for the pharmaceutical industry is discussed.

Physicochemical and Analytical Data

This compound is a simple unsaturated hydrocarbon. Its core identifiers and physical properties are summarized below.

PropertyValueReference
CAS Number 1453-25-4[1][2]
Molecular Formula C8H14[1][2]
Molecular Weight 110.20 g/mol [1][3]
Boiling Point ~136 °C (409 K)[4][5]
Density 0.82368 g/cm³ at 20 °C[4]

Table 1: Physicochemical Properties of this compound

Analytical characterization is crucial for confirming the identity and purity of this compound. The following techniques are typically employed:

Analytical MethodPurposeKey Parameters
Reverse-Phase HPLC Purity assessment and preparative separation.[1]Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid is substituted for phosphoric acid.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification.Kovats Retention Index (Standard non-polar): 868.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Provides information on the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Functional group identification.Characteristic peaks for C=C and C-H bonds of the alkene group.

Table 2: Analytical Methods for the Characterization of this compound

Synthesis and Purification Protocols

While specific, detailed synthesis protocols for this compound are not extensively published, the synthesis of the closely related and well-documented compound, 1-methylcyclohexene, provides a reliable procedural analogy. The most common method is the acid-catalyzed dehydration of the corresponding alcohol.

Experimental Protocol: Synthesis via Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (Analogous Procedure)

This E1 elimination reaction is a standard method for synthesizing alkenes from alcohols.[3]

Materials:

  • 2-methylcyclohexanol

  • Concentrated sulfuric acid (9M H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-methylcyclohexanol with a catalytic amount of 85% phosphoric acid or 9M sulfuric acid.[3]

  • Set up a fractional distillation apparatus and heat the mixture to distill the alkene products as they are formed.[3]

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate sequentially with water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with saturated brine.[3]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

  • Decant the dried liquid to obtain the crude product mixture, which can be further purified by fractional distillation.

G A 1. Mix 2-Methylcyclohexanol and Acid Catalyst B 2. Heat and Distill Alkene Products A->B C 3. Transfer Distillate to Separatory Funnel B->C D 4. Aqueous Work-up (Water, Bicarbonate, Brine) C->D E 5. Dry Organic Layer (Anhydrous MgSO₄) D->E F 6. Isolate Crude Product E->F

Caption: General experimental workflow for the synthesis of 1-methylcyclohexene.

Experimental Protocol: Purification by Fractional Distillation

This technique separates compounds based on differences in their boiling points and is effective for purifying this compound from isomers or starting materials.[6]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Boiling chips

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and boiling chips into the distillation flask.

  • Gently heat the flask. Collect and discard any initial low-boiling fractions (forerun).

  • Collect the fraction that distills at the boiling point of this compound (~136 °C).

  • Stop the distillation when the temperature rises significantly or when only a small amount of residue remains.

G start Crude Product distill Fractional Distillation start->distill forerun Low-Boiling Impurities (Forerun) distill->forerun < 136°C product Pure this compound distill->product ~136°C residue High-Boiling Residue distill->residue > 136°C

Caption: Workflow for the purification of this compound by fractional distillation.

Chemical Reactivity and Applications in Drug Development

The primary site of reactivity in this compound is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.[7] The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable tertiary carbocation intermediate.[7][8]

G Alkene This compound (Nucleophile) Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + E⁺ Electrophile Electrophile (E⁺) Product Addition Product Carbocation->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Caption: Generalized mechanism for electrophilic addition to this compound.

While this compound itself is not reported to have specific biological activity, its methylated cyclic scaffold is a valuable motif in medicinal chemistry. The introduction of a methyl group can influence a molecule's pharmacodynamic and pharmacokinetic properties by:

  • Enhancing Potency: The methyl group can establish favorable hydrophobic interactions within a target's binding pocket.

  • Modulating Metabolism: It can block or introduce sites for metabolic reactions, thereby altering the drug's half-life and safety profile.[9]

  • Improving Physicochemical Properties: Methylation can impact solubility and lipophilicity.[9]

For instance, the related 1-methylcyclohexene scaffold is a known building block in the synthesis of complex pharmaceuticals, such as the antidepressant paroxetine.[10][11] By analogy, this compound serves as a versatile starting material for constructing more elaborate molecular architectures, allowing for the stereoselective introduction of functional groups that are essential for biological activity.[10] Its reactions, such as hydroboration-oxidation, epoxidation, and ozonolysis, provide access to a diverse range of functionalized cycloheptane derivatives that can be further elaborated into potential drug candidates.[10][12]

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-methylcycloheptene. An understanding of the energetic landscape of this cyclic alkene is valuable for researchers in physical organic chemistry, chemical synthesis, and computational modeling. This document summarizes key quantitative data, outlines the experimental protocols used for their determination, and presents a logical workflow for assessing alkene stability.

Core Thermodynamic Data

The thermodynamic properties of this compound have been investigated, primarily through reaction calorimetry. The following tables summarize the key quantitative data available for this compound.

Table 1: Enthalpy of Hydrogenation of this compound

ReactionEnthalpy of Hydrogenation (ΔH°) (kJ/mol)MethodSolventReference
This compound (l) + H₂(g) → Methylcycloheptane (l)-100.5 ± 0.4Catalytic Hydrogenation CalorimetryAcetic AcidTurner and Garner, 1958[1][2]

Table 2: Physical Properties of this compound

PropertyValueMethodReference
Normal Boiling Point (Tboil)409.2 KNot SpecifiedTurner and Garner, 1958[2]

Experimental Protocols

The determination of the enthalpy of hydrogenation for this compound was a critical experiment in understanding the stability of cyclic alkenes. The primary method employed was catalytic hydrogenation calorimetry.

Catalytic Hydrogenation Calorimetry

The enthalpy of hydrogenation of this compound was determined by reacting the compound with hydrogen gas in the presence of a catalyst and measuring the heat evolved. The following outlines the general experimental protocol based on the work of Turner and Garner.

Objective: To measure the heat released during the catalytic hydrogenation of this compound to its corresponding alkane, methylcycloheptane.

Apparatus: A reaction calorimeter designed to measure the heat of reaction in a solution phase under a hydrogen atmosphere.

Materials:

  • This compound (high purity)

  • Hydrogen gas (high purity)

  • Solvent: Acetic Acid[1][2]

  • Catalyst: Platinum oxide (Adams' catalyst) is a common choice for such hydrogenations.

Procedure:

  • Calorimeter Calibration: The calorimeter is first calibrated using a reaction with a known enthalpy change to determine the heat capacity of the system.

  • Sample Preparation: A precise, known amount of this compound is dissolved in a known volume of acetic acid.

  • Catalyst Introduction: A small, weighed amount of the hydrogenation catalyst is added to the reaction vessel.

  • Reaction Initiation: The reaction vessel is sealed, flushed with hydrogen, and brought to a constant temperature within the calorimeter. The reaction is then initiated by introducing a known quantity of hydrogen gas and ensuring vigorous stirring to facilitate the reaction.

  • Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is carefully measured using a sensitive thermometer (e.g., a Beckmann thermometer or a thermistor).

  • Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of this compound that reacted.

Logical Workflow for Alkene Stability Assessment

The enthalpy of hydrogenation is a direct experimental measure of the stability of an alkene. A less negative (less exothermic) enthalpy of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. The workflow for using this data to assess stability is as follows:

G Workflow for Alkene Stability Assessment cluster_0 Experimental Determination cluster_1 Data Analysis and Comparison A Perform Catalytic Hydrogenation Calorimetry B Measure Enthalpy of Hydrogenation (ΔH°) A->B C Compare ΔH° values of different alkenes B->C Input Data D Less negative ΔH° indicates greater stability C->D E Relative Stability of Alkenes Determined D->E Conclusion

Caption: A flowchart illustrating the process of determining alkene stability from experimental hydrogenation data.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrophilic addition reactions of 1-methylcycloheptene, a substituted cycloalkene of significant interest in synthetic organic chemistry. The presence of an unsymmetrical double bond in this substrate allows for the exploration of regioselectivity and stereoselectivity in various addition reactions, making it a valuable model for the synthesis of complex cyclic molecules. This document details the reaction mechanisms, product outcomes, stereochemistry, and experimental protocols for key transformations, supported by quantitative data where available.

Hydrohalogenation: Markovnikov Addition of HX

The reaction of this compound with hydrogen halides (such as HBr and HCl) is a classic example of an electrophilic addition that proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.

The initial protonation of the double bond can occur at two positions. Protonation at C2 leads to a more stable tertiary carbocation at C1, whereas protonation at C1 would result in a less stable secondary carbocation at C2. Consequently, the reaction proceeds predominantly through the tertiary carbocation, leading to the formation of 1-halo-1-methylcycloheptane as the major product.[1][2][3][4]

Reaction Mechanism: Hydrohalogenation

hydrohalogenation sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation + H⁺ (from H-X) hx H-X halide X⁻ hx->halide Heterolytic cleavage product 1-Halo-1-methylcycloheptane (Major Product) carbocation->product + X⁻ oxymercuration_workflow start This compound step1 Oxymercuration (Hg(OAc)₂, H₂O/THF) start->step1 intermediate Organomercury Intermediate step1->intermediate step2 Demercuration (NaBH₄, NaOH) intermediate->step2 product 1-Methylcycloheptanol step2->product hydroboration_oxidation sub This compound organoborane Trialkylborane Intermediate sub->organoborane + BH₃ (syn-addition) bh3 BH₃·THF oxidation Oxidation (H₂O₂, NaOH) organoborane->oxidation product trans-2-Methylcycloheptanol oxidation->product bromination sub This compound bromonium Bromonium Ion Intermediate sub->bromonium + Br₂ br2 Br₂ product trans-1,2-Dibromo-1-methylcycloheptane bromonium->product + Br⁻ (anti-attack) bromide Br⁻ epoxidation sub This compound epoxide 1-Methyl-1,2-epoxycycloheptane sub->epoxide Concerted syn-addition mcpba m-CPBA dihydroxylation sub This compound osmate Cyclic Osmate Ester sub->osmate Syn-addition oso4 OsO₄ (catalytic) NMO diol cis-1-Methylcycloheptane-1,2-diol osmate->diol Hydrolysis

References

Ozonolysis of 1-Methylcycloheptene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozonolysis is a powerful and versatile organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃). This technical guide provides an in-depth exploration of the ozonolysis of 1-methylcycloheptene, a reaction of significant interest in synthetic chemistry for the formation of functionalized aliphatic chains. This document details the reaction mechanism, provides relevant quantitative data, outlines a comprehensive experimental protocol, and includes a visual representation of the mechanistic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Reaction Mechanism: The Criegee Pathway

The ozonolysis of this compound proceeds through the well-established Criegee mechanism. This multi-step process involves the initial electrophilic addition of ozone to the double bond, followed by a series of rearrangements and cleavage steps to yield the final carbonyl products.

The reaction is initiated by a [3+2] cycloaddition of ozone to the double bond of this compound, forming an unstable primary ozonide, also known as a molozonide. This intermediate rapidly undergoes a retro-[3+2] cycloaddition to cleave the carbon-carbon and an oxygen-oxygen bond, yielding a carbonyl compound (a ketone, in this case, acetone) and a carbonyl oxide, commonly referred to as the Criegee intermediate.

The Criegee intermediate is a highly reactive species that subsequently undergoes a [3+2] cycloaddition with the liberated ketone. This step forms a more stable secondary ozonide, a 1,2,4-trioxolane. The regiochemistry of this cycloaddition is influenced by the substituents on the alkene.

Finally, the secondary ozonide is cleaved under reductive or oxidative workup conditions to yield the desired products. For the synthesis of aldehydes and ketones, a reductive workup is typically employed.

Quantitative Data

ParameterValueSource
Predicted Major Product 7-oxo-octanalInferred from ozonolysis of 1-methylcyclohexene[1][2]
Primary Ozonide Decomposition Barrier Height (for 1-methylcyclohexene) Not available in search results
Calculated Hydroxyl Radical Yield (for 1-methylcyclohexene ozonolysis at 298 K) 0.85[3]

Experimental Protocol: Reductive Ozonolysis of this compound

This protocol outlines a general procedure for the reductive ozonolysis of this compound to produce 7-oxo-octanal.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic Acid (AcOH)

  • Sudan Red III (indicator, optional)

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Gas dispersion tube (bubbler)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube is charged with this compound (1.0 eq). The alkene is dissolved in a suitable solvent, typically a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v), under a nitrogen atmosphere. A small amount of an indicator like Sudan Red III can be added to the solution. The flask is then cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled solution via the gas dispersion tube. The reaction progress is monitored by the disappearance of the starting material (e.g., by TLC) or by a color change of the indicator. If an indicator is used, the reaction is complete when the solution turns from red to pale blue or colorless. If no indicator is used, the reaction is typically continued until a persistent blue color, indicative of excess ozone, is observed.

  • Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone.

  • Reductive Workup:

    • Using Dimethyl Sulfide (DMS): While maintaining the cold temperature, dimethyl sulfide (1.5-2.0 eq) is added dropwise to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) or overnight.

    • Using Zinc and Acetic Acid: Alternatively, the reaction mixture can be poured into a flask containing zinc dust (excess) and acetic acid. The mixture is then stirred vigorously at room temperature.

  • Workup and Purification: The reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 7-oxo-octanal. The product can be further purified by column chromatography or distillation if necessary.

Mandatory Visualization: Reaction Mechanism Diagram

Ozonolysis_Mechanism cluster_start Starting Material cluster_intermediates Intermediates cluster_end Product This compound Molozonide Primary Ozonide (Molozonide) This compound->Molozonide [3+2] Cycloaddition Ozone O₃ Criegee Criegee Intermediate + Acetone Molozonide->Criegee Retro [3+2] Cycloaddition Ozonide Secondary Ozonide Criegee->Ozonide [3+2] Cycloaddition Product 7-Oxo-octanal Ozonide->Product Reductive Workup (e.g., DMS or Zn/H₂O)

References

Stereochemistry of the Hydroboration-Oxidation of 1-Methylcycloheptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the stereochemical and regiochemical outcomes of the hydroboration-oxidation of 1-methylcycloheptene. This two-step reaction sequence is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes.[1][2][3] The guide details the underlying mechanisms that dictate the stereospecificity of the reaction, provides a representative experimental protocol, summarizes the expected quantitative data, and includes visualizations of the reaction pathway and workflow for clarity.

Introduction to Hydroboration-Oxidation

The hydroboration-oxidation reaction is a powerful method for converting alkenes into alcohols.[1][3] Developed by H.C. Brown, this two-step process is renowned for its high degree of stereospecificity and regioselectivity, offering a complementary approach to other hydration methods like acid-catalyzed hydration and oxymercuration-demercuration.[1][3] The reaction first involves the addition of a borane reagent (such as BH₃, often complexed with THF) across the double bond of the alkene in the hydroboration step.[3][4] The resulting organoborane intermediate is then oxidized in a subsequent step, typically using hydrogen peroxide (H₂O₂) and a base (like NaOH), to yield the corresponding alcohol.[3][4]

Core Principles of Stereoselectivity

The stereochemical outcome of the hydroboration-oxidation of this compound is governed by two fundamental principles: anti-Markovnikov regioselectivity and syn-addition stereospecificity.

Regioselectivity: Anti-Markovnikov Addition

The hydroboration step is highly regioselective. The boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[5][6][7][8] This is known as anti-Markovnikov addition.[2][5][6][7][8] In the case of this compound, the boron will add to the C2 carbon (the unsubstituted carbon of the former double bond), and the hydrogen will add to the C1 carbon (the methyl-substituted carbon). This selectivity is driven by both steric and electronic factors; the bulky borane group preferentially approaches the less sterically hindered carbon atom.[9]

Stereospecificity: Syn-Addition

The hydroboration reaction is a concerted process where the B-H bond adds across the alkene double bond in a single step.[4][5] This mechanism dictates that the boron and hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition.[1][3][5][7][9] This syn-addition establishes the relative stereochemistry of the two new chiral centers that are formed.

Stereochemical Course of this compound Hydroboration-Oxidation

The Hydroboration Step: Formation of the Organoborane

For this compound, the borane reagent (BH₃) will approach the cycloheptene ring from the face opposite to the methyl group to minimize steric hindrance. This results in the syn-addition of the hydrogen and the borane group to the face of the double bond anti to the methyl group. The hydrogen adds to the more substituted carbon (C1), and the boron adds to the less substituted carbon (C2).

The Oxidation Step: Retention of Configuration

The second step of the sequence involves the oxidation of the carbon-boron bond. This process occurs with complete retention of stereochemistry.[3][8] The hydroxide group from the oxidation of the borane replaces the boron atom at the exact same stereochemical position.[1][10] Therefore, the stereochemistry established in the hydroboration step is directly translated to the final alcohol product.

The Final Product: trans-2-Methylcycloheptanol

The combination of syn-addition of borane and hydrogen followed by oxidation with retention of configuration leads to the formation of trans-2-methylcycloheptanol as the major product. The hydrogen atom and the hydroxyl group are cis to each other, but both are trans relative to the methyl group on the adjacent carbon. Since the starting material is achiral and the reagents are not chiral, the reaction will produce a racemic mixture of (1R, 2R)-2-methylcycloheptanol and (1S, 2S)-2-methylcycloheptanol.

Quantitative Data Summary

The following table summarizes the expected regiochemical and stereochemical outcomes for the hydroboration-oxidation of this compound.

ParameterOutcomeProductRationale
Regioselectivity Anti-Markovnikov2-MethylcycloheptanolBoron adds to the less substituted carbon (C2); hydrogen adds to the more substituted carbon (C1).[5][6][7]
Stereochemistry Syn-addition of H and OHtrans-2-MethylcycloheptanolThe H and BH₂ groups add to the same face of the double bond, and the subsequent oxidation retains the stereochemistry.[3][7][9] The approach of the borane is directed to the face opposite the methyl group.
Product Mixture Racemic Mixture(1R, 2R)- and (1S, 2S)-2-methylcycloheptanolThe starting alkene is achiral, leading to an equal probability of attack on either face of the double bond (relative to the overall ring structure), forming both enantiomers in equal amounts.[10]

Detailed Experimental Protocol

The following is a representative protocol for the hydroboration-oxidation of a substituted cycloalkene, adapted from procedures for 1-methylcyclohexene.[11][12] This protocol can be adjusted for this compound.

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃-THF) solution in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry, nitrogen-flushed glassware

Procedure:

Part 1: Hydroboration

  • In a dry, 50-mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (e.g., 10 mmol) in anhydrous THF (10 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 1.0 M BH₃-THF solution (11 mL, 11 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[11]

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly and carefully add 3 M NaOH solution (5 mL) to the flask.

  • Very carefully, add 30% H₂O₂ solution (5 mL) dropwise, maintaining the temperature below 30 °C.[11] Caution: This addition is exothermic.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The mixture may become cloudy.

Part 3: Workup

  • Add diethyl ether (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).[11]

  • Combine all organic layers and wash with brine (20 mL).[11]

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-2-methylcycloheptanol.

  • The crude product can be purified by column chromatography or distillation.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the stereochemical pathway of the reaction.

G cluster_0 Experimental Workflow A This compound in THF B Add BH3-THF at 0°C A->B C Stir at Room Temperature (Organoborane Formation) B->C D Oxidation: Add NaOH, then H2O2 at 0°C C->D E Workup: Ether Extraction, Wash, Dry D->E F Purification E->F G trans-2-Methylcycloheptanol F->G

Caption: A high-level workflow for the hydroboration-oxidation of this compound.

G cluster_1 Stereochemical Pathway start This compound hydroboration Step 1: Hydroboration (syn-addition) start->hydroboration BH3-THF intermediate Trialkylborane Intermediate (trans- to Me group) hydroboration->intermediate oxidation Step 2: Oxidation (retention of configuration) intermediate->oxidation H2O2, NaOH product trans-2-Methylcycloheptanol (Racemic Mixture) oxidation->product

Caption: The stereochemical course of the hydroboration-oxidation of this compound.

Conclusion

The hydroboration-oxidation of this compound is a highly stereospecific and regioselective reaction that reliably produces trans-2-methylcycloheptanol. The reaction proceeds through a concerted syn-addition of a B-H bond across the double bond, with the borane adding to the less sterically hindered carbon atom. The subsequent oxidation of the carbon-boron bond occurs with complete retention of configuration, locking in the stereochemistry established in the first step. This predictable outcome makes hydroboration-oxidation an invaluable tool for researchers, scientists, and professionals in drug development for the controlled synthesis of specific alcohol stereoisomers.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptene, a seven-membered carbocycle with endocyclic unsaturation, presents a unique combination of ring strain and electronic characteristics that dictate its stability and reactivity. As a trisubstituted alkene, its chemistry is of interest in various fields, including synthetic organic chemistry and drug development, where cyclic scaffolds are pivotal. This technical guide provides a comprehensive overview of the thermodynamic stability and kinetic reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Stability of this compound

The stability of cycloalkenes is influenced by a combination of ring strain and hyperconjugation. For this compound, the seven-membered ring introduces a degree of conformational flexibility, yet it is not without strain. A key quantitative measure of alkene stability is the enthalpy of hydrogenation (ΔH° hydrog), which is the heat released upon catalytic hydrogenation to the corresponding alkane. A less negative enthalpy of hydrogenation indicates a more stable alkene.

Thermodynamic Data

The thermodynamic stability of this compound can be contextualized by its enthalpy of hydrogenation.[1] This value reflects the inherent strain in the molecule and the stabilizing effect of the trisubstituted double bond.

CompoundEnthalpy of Hydrogenation (ΔrH°)MethodSolventReference
This compound-100.5 ± 0.4 kJ/molCalorimetryAcetic Acid--INVALID-LINK--

Reactivity of this compound

The reactivity of this compound is primarily governed by the electron-rich trisubstituted double bond, making it susceptible to electrophilic attack. The seven-membered ring can also influence the stereochemical outcome of reactions.

Common Reactions and Mechanisms

This compound undergoes a variety of reactions typical of alkenes. The following sections detail the mechanisms and experimental considerations for several key transformations.

Catalytic hydrogenation of this compound reduces the double bond to yield methylcycloheptane. This reaction is typically exothermic and proceeds with syn-addition of hydrogen across the double bond.

Hydrogenation M1 This compound M2 Methylcycloheptane M1->M2 Catalytic Hydrogenation Catalyst H₂, Pd/C

Figure 1: Catalytic Hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

  • Materials: this compound, ethanol (or acetic acid), 10% Palladium on carbon (Pd/C).

  • Procedure: A solution of this compound in ethanol is introduced into a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methylcycloheptane.

Hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding trans-2-methylcycloheptanol. The reaction proceeds via a syn-addition of the borane, followed by oxidation with retention of stereochemistry.

Hydroboration_Oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Start This compound Intermediate Trialkylborane Intermediate Start->Intermediate 1. BH₃·THF Product trans-2-Methylcycloheptanol Intermediate->Product 2. H₂O₂, NaOH

Figure 2: Hydroboration-Oxidation Pathway.

Experimental Protocol: Hydroboration-Oxidation

  • Materials: this compound, anhydrous tetrahydrofuran (THF), 1.0 M borane-tetrahydrofuran complex (BH₃·THF), 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂).

  • Procedure: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), a solution of this compound in anhydrous THF is added and cooled to 0 °C. The BH₃·THF solution is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The flask is then cooled back to 0 °C, and 3 M NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂. The mixture is then heated at reflux for one hour. After cooling, the product is extracted with diethyl ether, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield trans-2-methylcycloheptanol.

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 1-methyl-8-oxabicyclo[5.1.0]octane. The reaction is a stereospecific syn-addition of an oxygen atom to the double bond.[2]

Epoxidation Reactant This compound Product 1-Methyl-8-oxabicyclo[5.1.0]octane Reactant->Product Syn-addition Reagent m-CPBA

Figure 3: Epoxidation of this compound.

Experimental Protocol: Epoxidation with m-CPBA

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate solution.

  • Procedure: A solution of this compound in CH₂Cl₂ is cooled in an ice bath. A solution of m-CPBA in CH₂Cl₂ is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide.

The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation. The halide ion then attacks the carbocation to form 1-halo-1-methylcycloheptane as the major product.

Hydrohalogenation Start This compound Carbocation Tertiary Carbocation Intermediate Start->Carbocation + H⁺ Product 1-Halo-1-methylcycloheptane Carbocation->Product + X⁻

Figure 4: Mechanism of Hydrohalogenation.

Experimental Protocol: Hydrohalogenation with HBr

  • Materials: this compound, anhydrous hydrogen bromide (HBr), anhydrous diethyl ether.

  • Procedure: A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath. Anhydrous HBr gas is bubbled through the solution with stirring. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a cold, dilute solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation to yield 1-bromo-1-methylcycloheptane.

Ozonolysis of this compound cleaves the double bond, leading to the formation of a dicarbonyl compound. A reductive workup with dimethyl sulfide (DMS) or zinc and water yields 7-oxo-octanal.

Ozonolysis_Workflow Start This compound in CH₂Cl₂/MeOH at -78°C Ozonolysis Bubble O₃ until blue color persists Start->Ozonolysis Purge Purge with N₂ to remove excess O₃ Ozonolysis->Purge Workup Add reductive workup agent (e.g., DMS) Purge->Workup Product Isolate 7-oxo-octanal Workup->Product

Figure 5: Experimental Workflow for Ozonolysis.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Materials: this compound, methanol, ozone, dimethyl sulfide (DMS).

  • Procedure: A solution of this compound in methanol is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone. The solution is then purged with nitrogen to remove the excess ozone. Dimethyl sulfide is added, and the mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the resulting 7-oxo-octanal can be purified by distillation or chromatography.

Conclusion

This compound exhibits a rich and predictable reactivity profile dominated by its trisubstituted double bond. Its stability, as quantified by its enthalpy of hydrogenation, is a key consideration in its application in synthesis. The reactions outlined in this guide—hydrogenation, hydroboration-oxidation, epoxidation, hydrohalogenation, and ozonolysis—provide a versatile toolkit for the functionalization of the cycloheptane scaffold. The provided experimental protocols serve as a foundation for the practical application of this chemistry in research and development settings. A thorough understanding of these principles is crucial for the strategic design of synthetic routes involving this and related cyclic alkenes.

References

An In-depth Technical Guide to the Structural Isomers and Nomenclature of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-methylcycloheptene, a cycloalkene of interest in various fields of chemical research and development. The document details the nomenclature, physicochemical properties, and synthetic methodologies related to these compounds, with a focus on providing practical information for laboratory applications.

Introduction to this compound and its Isomers

This compound (C₈H₁₄) is a cyclic alkene characterized by a seven-membered ring containing one double bond and a methyl substituent. The position of the double bond and the methyl group on the cycloheptene ring gives rise to several constitutional isomers. Furthermore, other cyclic and exocyclic isomers with the same molecular formula exist, each with unique chemical and physical properties. Understanding the distinctions between these isomers is crucial for their synthesis, identification, and application in areas such as fragrance synthesis and as building blocks in medicinal chemistry.

Nomenclature of this compound Isomers

The systematic naming of this compound and its isomers follows the IUPAC nomenclature rules for cycloalkenes. The cycloheptene ring is numbered to give the carbons of the double bond the lowest possible numbers (1 and 2), and the substituents are then assigned the locant that results in the lowest numbering scheme.

The primary structural isomers of this compound include:

  • This compound: The methyl group is attached to one of the carbons of the double bond.

  • 3-Methylcycloheptene: The methyl group is on the carbon adjacent to the double bond.

  • 4-Methylcycloheptene: The methyl group is two carbons away from the double bond.

  • 5-Methylcycloheptene: The methyl group is three carbons away from the double bond.

Another significant isomer is methylenecycloheptane , which features an exocyclic double bond.

The relationships between these key isomers are illustrated in the diagram below.

G Structural Isomers of Methylcycloheptene This compound This compound 3-Methylcycloheptene 3-Methylcycloheptene This compound->3-Methylcycloheptene Isomerization Methylenecycloheptane Methylenecycloheptane This compound->Methylenecycloheptane Isomerization 4-Methylcycloheptene 4-Methylcycloheptene 3-Methylcycloheptene->4-Methylcycloheptene 5-Methylcycloheptene 5-Methylcycloheptene 4-Methylcycloheptene->5-Methylcycloheptene

Figure 1: Key structural isomers of this compound.

Physicochemical Properties

The structural variations among the isomers of this compound lead to differences in their physical properties. A summary of available quantitative data is presented in the following tables for comparative analysis.

Table 1: Physical Properties of Methylcycloheptene Isomers

PropertyThis compound3-Methylcycloheptene4-Methylcycloheptene5-MethylcyclohepteneMethylenecycloheptane
Molecular Formula C₈H₁₄C₈H₁₄C₈H₁₄C₈H₁₄C₈H₁₄
Molecular Weight ( g/mol ) 110.20110.20110.20110.20110.20
Boiling Point (°C) 135-136[1]131-132129-130N/A133-134
Density (g/mL at 20°C) 0.823N/AN/AN/A0.817
Refractive Index (n²⁰/D) 1.458N/AN/AN/A1.454

Table 2: Spectroscopic Data of Methylcycloheptene Isomers

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 5.45 (t, 1H), 2.15-1.95 (m, 4H), 1.75-1.45 (m, 6H), 1.65 (s, 3H)140.1, 124.5, 36.2, 31.8, 29.5, 28.7, 26.4, 23.13020, 2925, 2855, 1670, 1450, 810
3-Methylcycloheptene 5.80-5.60 (m, 2H), 2.30-1.00 (m, 9H), 0.95 (d, 3H)Data not readily availableData not readily available
4-Methylcycloheptene 5.75-5.55 (m, 2H), 2.20-1.10 (m, 9H), 0.90 (d, 3H)Data not readily availableData not readily available
5-Methylcycloheptene 5.70-5.50 (m, 2H), 2.40-1.00 (m, 9H), 0.92 (d, 3H)Data not readily availableData not readily available

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through several established organic chemistry reactions. Below are detailed protocols for two common synthetic routes.

Synthesis of Methylcycloheptene Isomers via Dehydration of Methylcycloheptanol

The acid-catalyzed dehydration of a corresponding methylcycloheptanol typically yields a mixture of methylcycloheptene isomers, with the product distribution often favoring the more substituted, thermodynamically stable alkene (Zaitsev's rule).

G Workflow for Dehydration Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Analysis Reactants 2-Methylcycloheptanol + Phosphoric Acid (catalyst) Heating Heat under reflux Reactants->Heating Distillation Fractional Distillation Heating->Distillation Washing Wash with NaHCO3 (aq) and Brine Distillation->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Purification Purification (e.g., Fractional Distillation) Drying->Purification Characterization GC-MS, NMR, IR Purification->Characterization

Figure 2: General workflow for the synthesis of methylcycloheptenes.

Materials:

  • 2-Methylcycloheptanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, distillation apparatus, separatory funnel

Procedure:

  • Place 2-methylcycloheptanol into a round-bottom flask.

  • Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the alcohol.

  • Add a few boiling chips and assemble a distillation apparatus.

  • Gently heat the mixture to initiate the dehydration reaction. The alkene products will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the resulting mixture of methylcycloheptene isomers by fractional distillation.

  • Characterize the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution, and further confirm structures using NMR and IR spectroscopy.

Synthesis of Methylenecycloheptane via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of exocyclic alkenes like methylenecycloheptane from a ketone.

G Workflow for Wittig Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation cluster_2 Workup and Purification Phosphonium Salt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) in THF Base->Ylide Reaction Reaction with Ylide Ylide->Reaction Ketone Cycloheptanone Ketone->Reaction Alkene Methylenecycloheptane Reaction->Alkene Quenching Quench with Water Alkene->Quenching Extraction Extract with Ether Quenching->Extraction Purification Column Chromatography Extraction->Purification

Figure 3: General workflow for the synthesis of methylenecycloheptane.

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Cycloheptanone

  • Standard workup reagents (water, ether, brine)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a solution of n-butyllithium. The formation of the ylide is indicated by a color change.

  • Stir the ylide solution at room temperature for a period to ensure complete formation.

  • Cool the ylide solution again in an ice bath and add a solution of cycloheptanone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate methylenecycloheptane.

  • Characterize the purified product by NMR and IR spectroscopy.

Conclusion

This guide has provided a detailed overview of the structural isomers of this compound, with a focus on their nomenclature, physicochemical properties, and synthetic methodologies. The provided tables and diagrams offer a quick reference for researchers, while the detailed experimental protocols serve as a practical guide for laboratory synthesis. A thorough understanding of these isomers is essential for their effective utilization in various research and development applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylcycloheptene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-methylcycloheptene from cycloheptanone using the Wittig reaction. The application notes include information on the reaction mechanism, key reagents, and purification strategies. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. This reaction is particularly valuable for its high degree of regioselectivity, allowing for the precise placement of a double bond. In the context of drug development and medicinal chemistry, the synthesis of substituted cycloalkenes such as this compound is of significant interest as these scaffolds are present in various biologically active molecules. This protocol details the synthesis of this compound via the reaction of cycloheptanone with ethyltriphenylphosphonium bromide.

Reaction Scheme

The synthesis of this compound via the Wittig reaction proceeds in two main stages:

  • Preparation of the Phosphonium Ylide: Ethyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), to form the corresponding phosphonium ylide.

  • Wittig Reaction: The in situ generated ylide reacts with cycloheptanone in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether, to yield this compound and triphenylphosphine oxide as a byproduct.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₈H₁₄[1][2][3][4]
Molecular Weight 110.197 g/mol [1][2][3][4]
CAS Number 1453-25-4[1][2][3][4]
Boiling Point ~136-138 °C
Appearance Colorless liquid[5]
¹H NMR Spectral data available from various sources.[4]
¹³C NMR Spectral data available from various sources.
IR Spectrum Available from NIST WebBook.[1][4]
Mass Spectrum (GC-MS) Available from NIST WebBook and SpectraBase.[4][6]

Experimental Workflow

Wittig_Synthesis Workflow for the Synthesis of this compound cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Work-up and Purification A Suspend Ethyltriphenylphosphonium Bromide in dry THF B Cool to 0 °C under Nitrogen A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at room temperature C->D E Cool ylide solution to 0 °C D->E Ylide Solution F Add Cycloheptanone dropwise E->F G Warm to room temperature and stir overnight F->G H Quench with water G->H Crude Product Mixture I Extract with pentane H->I J Wash with brine and dry over Na₂SO₄ I->J K Filter and concentrate in vacuo J->K L Purify by fractional distillation K->L M Characterize this compound L->M

References

Application Note: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol for the Synthesis of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylcycloheptene is a cyclic olefin that serves as a valuable intermediate in the synthesis of various organic compounds. A common and effective method for its preparation is the acid-catalyzed dehydration of 1-methylcycloheptanol. This reaction is a classic example of an E1 (unimolecular elimination) reaction, a fundamental transformation in organic chemistry. The protocol outlined here provides a robust method for this synthesis, resulting in a high-purity product.

The reaction proceeds through a three-step E1 mechanism. Initially, the hydroxyl group of the alcohol is protonated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), transforming it into a good leaving group (water). Subsequently, the loss of a water molecule generates a stable tertiary carbocation. Finally, a weak base, such as water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. In accordance with Zaitsev's rule, the more substituted and thermodynamically stable alkene, this compound, is the major product over its less substituted isomer, methylenecycloheptane.[1][2]

This application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound from 1-methylcycloheptanol.

Reaction and Mechanism

The acid-catalyzed dehydration of 1-methylcycloheptanol proceeds via an E1 mechanism to yield primarily this compound.

Overall Reaction: 1-Methylcycloheptanol → this compound + H₂O

Mechanism:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of 1-methylcycloheptanol, forming a good leaving group (water).[1][2]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a stable tertiary carbocation.[1][2][3] This is the rate-determining step of the reaction.[3]

  • Deprotonation to form the alkene: A base (e.g., water) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regeneration of the acid catalyst.[1][2] The major product is the more substituted alkene, this compound, as predicted by Zaitsev's rule.[1]

Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/Concentration
1-MethylcycloheptanolC₈H₁₆O128.21>98%
Sulfuric AcidH₂SO₄98.08Concentrated (98%)
or Phosphoric AcidH₃PO₄98.0085%
Saturated Sodium BicarbonateNaHCO₃84.01Saturated solution
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous
Boiling chips---

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Fractional distillation apparatus (distillation head, condenser, receiving flask)

  • Separatory funnel (125 mL)

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Erlenmeyer flasks (50 mL)

  • Graduated cylinders

  • Pasteur pipettes

Synthesis and Purification Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 15.0 g of 1-methylcycloheptanol and a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid (or 85% phosphoric acid) to the flask.[1] Caution: This addition is exothermic and should be done slowly, possibly in an ice bath to control the temperature.

  • Distillation: Assemble a fractional distillation apparatus with the reaction flask.[1] Gently heat the mixture using a heating mantle to initiate the reaction and distill the products. The lower-boiling products (this compound and water) will co-distill.[1] Collect the distillate that boils in the range of 110-140°C. The boiling point of this compound is approximately 135-136°C.

  • Work-up: Transfer the collected distillate to a 125 mL separatory funnel.

  • Washing:

    • Wash the organic layer with 15 mL of water to remove the bulk of the co-distilled acid.[1]

    • Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[1] Vent the separatory funnel frequently to release the pressure from the CO₂ gas that evolves.[1]

    • Wash again with 15 mL of water.[1]

  • Drying: Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the crude product.[1] Swirl the flask and let it stand for 10-15 minutes until the liquid becomes clear.[1]

  • Final Purification: Decant or filter the dried liquid into a 50 mL round-bottom flask. Perform a final simple distillation, collecting the fraction that boils at 135-136°C.[1] Weigh the purified product to determine the yield.

Data Presentation

Physical Properties of Reactant and Potential Products:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-MethylcycloheptanolC₈H₁₆O128.21~175-177
This compoundC₈H₁₄110.20~135-136
MethylenecycloheptaneC₈H₁₄110.20~133-134

Expected Yield:

Starting MaterialCatalystTemperature (°C)Expected Yield
1-MethylcycloheptanolH₂SO₄ or H₃PO₄Distillation75-90%

Yields are based on analogous reactions and may vary depending on experimental conditions.[4]

Visualizations

Dehydration_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix 1-Methylcycloheptanol and Acid Catalyst B 2. Heat and Distill (110-140°C) A->B Exothermic C 3. Collect Distillate B->C D 4. Wash with Water C->D E 5. Neutralize with NaHCO₃ D->E F 6. Wash with Water E->F G 7. Dry with MgSO₄ F->G H 8. Final Distillation (135-136°C) G->H I 9. Collect Pure This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

E1_Mechanism E1 Dehydration Mechanism of 1-Methylcycloheptanol Reactant 1-Methylcycloheptanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Reactant->Protonated_Alcohol + H⁺ Protonated_Alcohol->Reactant - H⁺ Carbocation Tertiary Carbocation (Rate-determining step) Protonated_Alcohol->Carbocation - H₂O Product This compound (Major Product) Carbocation->Product - H⁺

Caption: Mechanism of the E1 dehydration of 1-methylcycloheptanol.

References

Application Notes and Protocols for the Synthesis of Karahanaenone, a Natural Product Featuring a Substituted Cycloheptene Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Karahanaenone, a naturally occurring monoterpene ketone. While not a direct application of 1-methylcycloheptene as a starting material, the synthesis of Karahanaenone offers valuable insights into the construction of substituted seven-membered rings, a key structural motif relevant to the broader field of natural product synthesis and medicinal chemistry. The protocols detailed below are based on established synthetic routes from readily available acyclic precursors.

Introduction to Karahanaenone

Karahanaenone (2,2,5-trimethylcyclohept-4-en-1-one) is a monoterpene first isolated from the essential oil of Japanese hops ("Karahana"). Its unique seven-membered ring structure and presence in various natural sources have made it a target for organic synthesis. The synthetic strategies employed to construct this cycloheptenone framework provide excellent examples of ring-forming reactions and functional group transformations applicable to the synthesis of other complex natural products.

Synthetic Strategies Overview

Several synthetic approaches to Karahanaenone have been reported. The most common strategies involve the construction of the seven-membered ring from acyclic precursors through key cyclization reactions. This document will focus on two representative and historically significant syntheses:

  • The Demole and Enggist Synthesis (1971): A classic approach involving the cyclization of a brominated tetrahydrofuran derivative derived from linalool.

  • The Uneyama and Torii Synthesis (1985): An electrochemical approach featuring an acid-catalyzed rearrangement to form a key keto acetate intermediate.

These methods highlight different approaches to forming the cycloheptene ring and provide a basis for understanding the chemical principles involved.

Data Presentation

The following tables summarize the key quantitative data for the synthetic steps described in the protocols.

Table 1: Summary of Quantitative Data for the Demole and Enggist Synthesis of Karahanaenone

StepReactionStarting MaterialProductReagentsYield (%)
1Brominative CyclizationLinalool2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuranNBS, CCl4Not specified
2Dehydrobromination and Rearrangement2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuranKarahanaenoneQuinoline, Heat~40% (overall)

Table 2: Summary of Quantitative Data for the Uneyama and Torii Synthesis of Karahanaenone

StepReactionStarting MaterialProductReagentsYield (%)
1Electrochemical EpoxidationDehydrolinalyl acetateEpoxide of dehydrolinalyl acetatePt electrodes, MeCN/THF/H2O75
2Acid-Catalyzed RearrangementEpoxide of dehydrolinalyl acetateKeto acetateElectro-generated acid82
3Hydrogenation and HydrolysisKeto acetate6-hydroxy-2,6-dimethyl-7-octen-3-oneH2/Pd-C, NaOH86
4Pyrolysis6-hydroxy-2,6-dimethyl-7-octen-3-oneKarahanaenoneHeatNot specified

Experimental Protocols

Protocol 1: Synthesis of Karahanaenone via the Demole and Enggist Method

This synthesis begins with the readily available terpene alcohol, linalool.

Step 1: Brominative Cyclization of Linalool

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light.

  • Reagents:

    • Linalool

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl4)

  • Procedure:

    • Dissolve linalool in anhydrous CCl4 in the round-bottom flask and cool the solution in an ice bath.

    • Slowly add a solution of NBS in CCl4 dropwise to the stirred linalool solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture to remove succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude 2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuran. This intermediate is often used in the next step without further purification.

Step 2: Dehydrobromination and Rearrangement to Karahanaenone

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Reagents:

    • Crude 2-methyl-2-vinyl-5-(1-bromo-1-methylethyl)tetrahydrofuran

    • Quinoline

  • Procedure:

    • Place the crude brominated tetrahydrofuran derivative in the round-bottom flask.

    • Add freshly distilled quinoline to the flask.

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash successively with dilute acid (e.g., 1 M HCl) to remove quinoline, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure Karahanaenone.

Protocol 2: Synthesis of Karahanaenone via the Uneyama and Torii Method

This approach utilizes an electrochemical epoxidation as a key step.

Step 1: Electrochemical Epoxidation of Dehydrolinalyl Acetate

  • Apparatus: An undivided electrochemical cell equipped with two platinum electrodes, a magnetic stirrer, and a constant current power supply.

  • Reagents:

    • Dehydrolinalyl acetate

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Prepare a solution of dehydrolinalyl acetate in a mixture of MeCN, THF, and water in the electrochemical cell.

    • Pass a constant current through the solution with stirring at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude epoxide can be purified by column chromatography if necessary.

Step 2: Acid-Catalyzed Rearrangement to the Keto Acetate

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • Epoxide of dehydrolinalyl acetate

    • An acid catalyst (in the original work, an electro-generated acid was used; a catalytic amount of a strong acid like sulfuric acid in an inert solvent can also be employed).

  • Procedure:

    • Dissolve the epoxide in a suitable anhydrous solvent.

    • Add a catalytic amount of the acid catalyst.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the rearrangement is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the resulting keto acetate by column chromatography.

Step 3: Hydrogenation and Hydrolysis

  • Apparatus: A hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen).

  • Reagents:

    • Keto acetate

    • Palladium on carbon (Pd/C) catalyst

    • Methanol or ethanol as solvent

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the keto acetate in the alcohol solvent in the hydrogenation flask.

    • Add the Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., 1 atm from a balloon or higher pressure in a Parr apparatus) and stir vigorously until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • To the filtrate, add an aqueous solution of NaOH.

    • Stir the mixture at room temperature to effect hydrolysis of the acetate group.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to give 6-hydroxy-2,6-dimethyl-7-octen-3-one.

Step 4: Pyrolysis to Karahanaenone

  • Apparatus: A pyrolysis apparatus, which can be as simple as a distillation setup for small-scale reactions, allowing for heating under an inert atmosphere.

  • Reagents:

    • 6-hydroxy-2,6-dimethyl-7-octen-3-one

  • Procedure:

    • Place the hydroxy ketone in the pyrolysis flask.

    • Heat the compound under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will need to be determined, but it is typically in the range of 300-500 °C.

    • The product, Karahanaenone, will distill as it is formed. Collect the distillate.

    • The collected product can be further purified by distillation or chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

G cluster_0 Demole and Enggist Synthesis Linalool Linalool Bromoether Brominated Tetrahydrofuran Linalool->Bromoether  NBS, CCl4 Karahanaenone_D Karahanaenone Bromoether->Karahanaenone_D  Quinoline, Heat G cluster_1 Uneyama and Torii Synthesis Dehydrolinalyl_acetate Dehydrolinalyl Acetate Epoxide Epoxide Dehydrolinalyl_acetate->Epoxide  Electrochemical  Epoxidation Keto_acetate Keto Acetate Epoxide->Keto_acetate  Acid-Catalyzed  Rearrangement Hydroxy_ketone Hydroxy Ketone Keto_acetate->Hydroxy_ketone  1. H2, Pd/C  2. NaOH Karahanaenone_U Karahanaenone Hydroxy_ketone->Karahanaenone_U  Pyrolysis

Application Notes and Protocols: 1-Methylcycloheptene as a Starting Material for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel fragrance compounds is a cornerstone of the flavor and fragrance industry. Cyclic alkenes, such as 1-methylcycloheptene, represent versatile starting materials for the construction of complex molecular architectures that often possess desirable olfactory properties. This document provides detailed application notes and protocols for the transformation of this compound and related structures into valuable fragrance precursors, with a focus on oxidative cleavage to form intermediates for macrocyclic musks.

Macrocyclic musks are a class of fragrance ingredients highly valued for their unique and persistent odor profiles. The synthesis of these large-ring structures often involves the ring-opening of a cyclic precursor. Ozonolysis is a powerful and widely used method for the oxidative cleavage of carbon-carbon double bonds, making it an ideal reaction for converting cyclic alkenes into linear difunctional compounds that can subsequently be cyclized to form macrocyclic ketones and lactones.

While the direct application of this compound in the synthesis of commercially significant fragrance compounds is not extensively documented in publicly available literature, the principles of its chemical transformations are well-established. The ozonolysis of the closely related 1-methylcyclohexene to produce 6-oxoheptanal serves as an excellent model for the analogous reaction of this compound.

Ozonolysis of this compound: A Pathway to Macrocycle Precursors

The ozonolysis of this compound is predicted to yield 7-oxooctanal, a linear aldehyde-ketone. This difunctional intermediate is a potential precursor for the synthesis of macrocyclic musk compounds through intramolecular condensation reactions.

Reaction Scheme:

ozonolysis start This compound ozonide Primary Ozonide (unstable) start->ozonide 1. O₃ intermediate Molozonide ozonide->intermediate Rearrangement product 7-Oxooctanal intermediate->product 2. Reductive Workup (e.g., (CH₃)₂S or Zn/H₂O)

Caption: Ozonolysis of this compound to 7-oxooctanal.

The resulting 7-oxooctanal can then undergo an intramolecular aldol condensation or other cyclization strategies to form a macrocyclic enone, which can be further modified to produce saturated macrocyclic musks.

Experimental Protocol: Ozonolysis of 1-Methylcyclohexene (Analogous Protocol)

This protocol details the ozonolysis of 1-methylcyclohexene, which serves as a reliable model for the ozonolysis of this compound.[1]

Workflow Diagram:

ozonolysis_workflow A Dissolve 1-methylcyclohexene in methanol at -78°C B Bubble ozone through the solution until a blue color persists A->B C Purge with nitrogen or dry air to remove excess ozone B->C D Add dimethyl sulfide (reductive workup) C->D E Warm to room temperature and stir D->E F Aqueous workup (wash with NaHCO₃ and brine) E->F G Dry organic layer and concentrate F->G H Purify by distillation or chromatography G->H

Caption: Experimental workflow for the ozonolysis of 1-methylcyclohexene.

Materials:

MaterialSupplierGrade
1-MethylcyclohexeneSigma-Aldrich97%
Methanol (anhydrous)Fisher ScientificACS Grade
Ozone (O₃)Generated in situ-
Dimethyl sulfide ((CH₃)₂S)Acros Organics99%
Sodium bicarbonate (NaHCO₃)J.T. BakerSaturated solution
Brine (saturated NaCl)Lab Prepared-
Anhydrous magnesium sulfate (MgSO₄)EMD MilliporeAnhydrous

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 eq) in anhydrous methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.

  • Once the reaction is complete, purge the solution with nitrogen or dry air for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 eq) to the cold solution. A mildly exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for a minimum of 2 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield crude 6-oxoheptanal.

  • The product can be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data:

Starting MaterialProductTypical Yield (%)Reference
1-Methylcyclohexene6-OxoheptanalHigh[1]

Conceptual Synthesis of a Macrocyclic Musk from 7-Oxooctanal

The 7-oxooctanal obtained from the ozonolysis of this compound can be envisioned as a precursor to a 14-membered macrocyclic musk through the following conceptual pathway:

macrocycle_synthesis start 7-Oxooctanal condensation Intramolecular Aldol Condensation start->condensation enone Macrocyclic Enone condensation->enone reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) enone->reduction musk Macrocyclic Musk (e.g., 2-Methylcyclotetradecanone) reduction->musk

Caption: Conceptual pathway to a macrocyclic musk from 7-oxooctanal.

This pathway would involve an intramolecular aldol condensation to form a large ring containing an enone functionality, followed by catalytic hydrogenation to yield the saturated macrocyclic ketone, a potential musk fragrance. The yields for such multi-step syntheses of macrocycles are often low to moderate due to competing intermolecular reactions.

Broader Applications in Fragrance Synthesis

Disclaimer: The provided protocols and conceptual pathways are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. Reaction conditions and yields may vary.

References

Application Notes and Protocols: Epoxidation of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the epoxidation of 1-Methylcycloheptene to yield 1-methyl-8-oxabicyclo[5.1.0]octane. The protocol is based on established methods for the epoxidation of cyclic alkenes using meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation

A summary of the key reactants and the expected product, along with their relevant physical and chemical properties, is presented in the table below. This information is crucial for calculating stoichiometry and for the purification and characterization of the product.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Starting Material This compoundC₈H₁₄110.20[1]~135-136Not readily available
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57Decomposes~1.2
Product 1-methyl-8-oxabicyclo[5.1.0]octaneC₈H₁₄O126.20Not readily availableNot readily available
Solvent Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9339.61.33

Experimental Protocol

This protocol details the epoxidation of this compound using m-CPBA in dichloromethane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA in dichloromethane. Transfer this solution to a dropping funnel.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (this compound) is completely consumed.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench and remove the excess peroxyacid and the meta-chlorobenzoic acid byproduct. Repeat this washing step.

    • Further wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude epoxide product.

  • Purification (Optional): The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the epoxidation of this compound.

EpoxidationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve this compound in Dichloromethane cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution dropwise at 0 °C cool->add_mcpba stir Stir at 0 °C and monitor by TLC add_mcpba->stir wash_bicarb Wash with saturated NaHCO₃ solution stir->wash_bicarb Reaction Complete wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate solvent dry->evaporate product Crude Epoxide Product evaporate->product

Caption: Experimental workflow for the epoxidation of this compound.

References

Application Notes and Protocols for the Polymerization of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptene is a seven-membered cyclic olefin that holds potential as a monomer for the synthesis of novel polymers. Due to its chemical structure, featuring a trisubstituted double bond within a strained ring system, this compound can theoretically be polymerized through several mechanisms, including Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization. The resulting polymer, poly(this compound), would be a hydrophobic and chemically stable polyolefin. Such characteristics are of significant interest for various applications in materials science and drug development, particularly for the encapsulation and controlled release of hydrophobic therapeutic agents.[1]

While specific literature on the homopolymerization of this compound is limited, this document provides detailed protocols and application notes extrapolated from established techniques for structurally similar monomers. The methodologies presented herein are intended to serve as a foundational guide for researchers to explore and optimize the synthesis and application of poly(this compound).

Polymerization Techniques: An Overview

The primary methods for polymerizing cyclic olefins like this compound are ROMP, cationic polymerization, and Ziegler-Natta polymerization.

  • Ring-Opening Metathesis Polymerization (ROMP): This technique utilizes transition metal catalysts to open the cyclic monomer and form a linear polymer with unsaturated bonds in the backbone.[2] The degree of ring strain in the monomer is a significant driving force for this polymerization.[3][4]

  • Cationic Polymerization: This is a chain-growth polymerization initiated by an electrophile, which creates a carbocationic propagating species.[5] Alkenes with electron-donating groups, such as the methyl group in this compound, are suitable for this method as they can stabilize the resulting carbocation.[1][6]

  • Ziegler-Natta Polymerization: This method employs a catalyst system typically composed of a transition metal compound and an organoaluminum compound.[7][8] It is widely used for the polymerization of alpha-olefins to produce linear and stereoregular polymers.[9]

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound. These have been adapted from established procedures for similar cycloalkenes and should be optimized for specific experimental conditions.

Protocol 1: Cationic Polymerization of this compound

This protocol is based on the cationic polymerization of other alpha-olefins.[1]

Materials:

  • This compound (purified by distillation over a drying agent like CaH₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Toluene (anhydrous)

  • Methanol (for termination)

  • Hexane (for precipitation)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Monomer Addition: Under an inert atmosphere, add anhydrous toluene to the flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -30 °C) using a suitable cooling bath. Add the purified this compound to the cooled solvent.[1]

  • Initiator Preparation: In a separate, dry container, prepare a stock solution of AlCl₃ in anhydrous toluene.[1]

  • Initiation: Slowly add the AlCl₃ solution to the stirred monomer solution via a syringe. The reaction is often rapid.[1]

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).[1]

  • Termination: Terminate the polymerization by adding a small amount of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of hexane.[1]

  • Purification: Filter the precipitated polymer and wash it several times with hexane to remove any unreacted monomer and initiator residues.[1]

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.[1]

  • Characterization: Characterize the resulting poly(this compound) to determine its molecular weight (Mn), molecular weight distribution (polydispersity index, PDI), and structure using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Ziegler-Natta Polymerization of this compound

This protocol is adapted from general Ziegler-Natta polymerization procedures for cycloolefins.[1]

Materials:

  • This compound (purified)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene

  • Acidified methanol (for termination)

  • Methanol (for washing)

Procedure:

  • Reactor Setup: Use a similar setup as for cationic polymerization, ensuring all glassware is meticulously dried and the system is under an inert atmosphere.[1]

  • Solvent and Co-catalyst: Add anhydrous heptane or toluene to the reactor, followed by the triethylaluminum co-catalyst.[1]

  • Catalyst Addition: Introduce the titanium tetrachloride catalyst to the stirred solution. The order of addition of catalyst and co-catalyst can influence the catalyst activity.[1]

  • Monomer Feed: Introduce the purified this compound into the reactor. The polymerization is often carried out at a controlled temperature (e.g., 50-70 °C).[1]

  • Polymerization: Maintain the reaction for the desired period, monitoring for any changes in viscosity.[1]

  • Termination: Terminate the polymerization by adding acidified methanol.[1]

  • Polymer Isolation and Purification: Precipitate the polymer in methanol, filter, and wash thoroughly with fresh methanol.[1]

  • Drying: Dry the polymer under vacuum to a constant weight.[1]

  • Characterization: Analyze the polymer for its molecular weight, PDI, and stereoregularity.

Protocol 3: Ring-Opening Metathesis Polymerization (ROMP) of this compound

This is a hypothetical protocol based on general ROMP procedures for strained cycloalkenes.[2][3]

Materials:

  • This compound (freshly distilled)

  • Grubbs' or Schrock catalyst

  • Anhydrous toluene or dichloromethane

  • Ethyl vinyl ether (quenching agent)

  • Methanol (precipitation solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. All manipulations of the catalyst should be performed in a glovebox or using Schlenk techniques.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the this compound monomer in the chosen anhydrous solvent.

  • Initiation: In a separate flask, dissolve the chosen ROMP catalyst in the same anhydrous solvent. Add the catalyst solution to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature or with gentle heating, depending on the catalyst activity. Monitor the reaction progress by observing the increase in viscosity.

  • Termination: Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the polymer, wash with fresh methanol, and dry under vacuum.

  • Characterization: Characterize the polymer's molecular weight, PDI, and the cis/trans content of the double bonds in the polymer backbone using GPC and NMR.

Quantitative Data Summary

Polymerization TechniqueMonomerCatalyst SystemMonomer Conversion (%)Mn ( g/mol )PDIReference
Cationic Polymerization1-MethylcyclohexeneAlCl₃~80-905,000-15,0001.8-2.5[1]
Ziegler-Natta PolymerizationCyclopenteneTiCl₄/Al(C₂H₅)₃>9020,000-50,0002.0-3.0[10]
ROMPCyclohepteneW-based catalyst>95100,000-300,0001.1-1.5[3]
ROMPtrans-SilacyclohepteneGrubbs' 2nd Gen.HighHigh-[11]

Visualizations

Polymerization Mechanisms and Workflows

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (H+) Initiator (H+) Monomer Monomer Initiator (H+)->Monomer Carbocation Carbocation Monomer->Carbocation Electrophilic Attack Growing_Polymer_Chain Growing_Polymer_Chain Carbocation->Growing_Polymer_Chain Addition of Monomers Growing_Polymer_Chain->Growing_Polymer_Chain Final_Polymer Final_Polymer Growing_Polymer_Chain->Final_Polymer Chain Termination

Caption: Cationic polymerization mechanism.

ziegler_natta_polymerization cluster_activation Catalyst Activation cluster_propagation Propagation TiCl4 TiCl4 Active_Catalyst Active Catalyst Site TiCl4->Active_Catalyst AlEt3 Al(C2H5)3 AlEt3->Active_Catalyst Monomer Monomer Coordination Coordination Monomer->Coordination Coordination to Ti Insertion Insertion Coordination->Insertion Insertion into Ti-C bond Chain_Growth Chain_Growth Insertion->Chain_Growth Chain Growth Chain_Growth->Coordination

Caption: Ziegler-Natta polymerization mechanism.

romp_mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Metal-Alkylidene Catalyst Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane [2+2] Cycloaddition Monomer Cyclic Olefin Monomer->Metallacyclobutane New_Alkylidene New_Alkylidene Metallacyclobutane->New_Alkylidene Ring Opening New_Alkylidene->Metallacyclobutane Addition of Monomer

Caption: Ring-Opening Metathesis Polymerization (ROMP) mechanism.

experimental_workflow A Reactor Setup (Inert Atmosphere) B Add Anhydrous Solvent & Monomer A->B C Cool to Reaction Temp B->C E Initiate Polymerization C->E D Prepare Initiator/Catalyst Solution D->E F Monitor Reaction E->F G Terminate Reaction F->G H Precipitate Polymer G->H I Filter and Wash H->I J Dry Polymer I->J K Characterize Polymer J->K drug_delivery_application cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Therapeutic Application Monomer This compound Polymerization Polymerization Monomer->Polymerization Polymer Poly(this compound) (Hydrophobic) Polymerization->Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Hydrophobic Drug Drug->Nanoparticle Release Controlled Drug Release Nanoparticle->Release

References

Application Note: Synthesis of 1-Methylcycloheptene via Grignard Reaction and Subsequent Dehydration of Cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptene is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and fragrance compounds. Its synthesis is a classic example of two fundamental organic transformations: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the target alkene. This application note provides a detailed protocol for the synthesis of this compound from cycloheptanone, including experimental procedures, expected data, and visual representations of the workflow and reaction mechanism.

Overall Reaction Scheme

The synthesis of this compound from cycloheptanone proceeds in two main steps:

  • Grignard Reaction: Cycloheptanone is reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, 1-methylcycloheptanol.

  • Dehydration: The intermediate alcohol, 1-methylcycloheptanol, is then subjected to acid-catalyzed dehydration to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of 1-Methylcycloheptanol via Grignard Reaction

Materials:

  • Cycloheptanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel (all glassware must be oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place cycloheptanone and dissolve it in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of cycloheptanone. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude 1-methylcycloheptanol.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Part 2: Synthesis of this compound via Dehydration of 1-Methylcycloheptanol

Materials:

  • 1-Methylcycloheptanol (from Part 1)

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: Place the crude or purified 1-methylcycloheptanol in a round-bottom flask.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol while stirring.

  • Dehydration and Distillation: Heat the mixture using a heating mantle and set up for distillation. The this compound product will distill over as it is formed. Collect the distillate. The collection temperature should be monitored and is expected to be around the boiling point of this compound.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Final Purification: Filter off the drying agent and perform a final simple or fractional distillation to obtain pure this compound. Collect the fraction boiling at approximately 135-136 °C.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Yield (%)Key Spectroscopic Data
CycloheptanoneC₇H₁₂O112.17179-181-IR (cm⁻¹): ~1700 (C=O stretch)
1-MethylcycloheptanolC₈H₁₆O128.21~185-18770-85IR (cm⁻¹): ~3400 (broad, O-H stretch), ~2920, ~2850 (C-H stretch)[1]. ¹H NMR (CDCl₃, ppm): ~1.2 (s, 3H, CH₃), 1.4-1.8 (m, 12H, CH₂), ~1.9 (s, 1H, OH). ¹³C NMR (CDCl₃, ppm): ~72 (C-OH), ~42, ~30, ~28, ~22 (CH₂), ~25 (CH₃).
This compoundC₈H₁₄110.20~135-13660-80IR (cm⁻¹): ~3020 (=C-H stretch), ~1650 (C=C stretch)[2][3]. ¹H NMR (CDCl₃, ppm): ~5.4 (t, 1H, =CH), ~2.0-2.2 (m, 4H, allylic CH₂), ~1.6 (s, 3H, CH₃), 1.4-1.6 (m, 6H, CH₂). ¹³C NMR (CDCl₃, ppm): ~135 (C=), ~125 (=CH), ~35, ~30, ~28, ~26 (CH₂), ~24 (CH₃).

Note: NMR data are predicted based on analogous structures and general chemical shift ranges. Actual values may vary.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_grignard Part 1: Grignard Reaction cluster_dehydration Part 2: Dehydration start_grignard Cycloheptanone in Anhydrous Ether add_grignard Add Methylmagnesium Bromide start_grignard->add_grignard react_grignard Reaction at Room Temperature add_grignard->react_grignard quench Quench with aq. NH4Cl react_grignard->quench extract Extraction with Ether quench->extract dry_grignard Dry with MgSO4 extract->dry_grignard evaporate Solvent Evaporation dry_grignard->evaporate intermediate Crude 1-Methylcycloheptanol evaporate->intermediate add_acid Add Conc. Acid (H2SO4 or H3PO4) intermediate->add_acid distill Distill Product add_acid->distill wash Wash with NaHCO3 and Brine distill->wash dry_dehydration Dry with MgSO4 wash->dry_dehydration final_distill Final Distillation dry_dehydration->final_distill product Pure this compound final_distill->product reaction_mechanism Reaction Mechanism ketone Cycloheptanone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide + CH3- grignard CH3MgBr alcohol 1-Methylcycloheptanol alkoxide->alcohol Protonation hydrolysis H3O+ (Workup) oxonium Oxonium Ion alcohol->oxonium + H+ protonation Protonation of -OH carbocation Tertiary Carbocation oxonium->carbocation - H2O loss_of_water Loss of H2O alkene This compound carbocation->alkene - H+ deprotonation Deprotonation

References

Application Note: HPLC Analysis of 1-Methylcycloheptene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-12

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of 1-Methylcycloheptene reaction mixtures using High-Performance Liquid Chromatography (HPLC). The method is suitable for monitoring reaction progress, identifying potential byproducts, and quantifying the purity of the final product. The protocol details a robust reverse-phase HPLC method and includes examples of data presentation and visualization of the experimental workflow.

Introduction

This compound is a cyclic alkene that serves as a valuable intermediate in organic synthesis. Its purity is crucial for subsequent reaction steps in the development of pharmaceuticals and other fine chemicals. Monitoring the synthesis of this compound, often produced via the dehydration of 1-methylcycloheptanol, requires a reliable analytical method to separate the main product from starting materials, isomers, and other potential byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and quantitative accuracy. This document outlines a reverse-phase HPLC (RP-HPLC) method for the effective separation and quantification of components in a typical this compound reaction mixture.

Potential Reaction Pathways and Impurities

The most common synthesis route for cyclic alkenes like this compound is the acid-catalyzed dehydration of the corresponding alcohol (e.g., 1-methylcycloheptanol). This type of elimination reaction can yield a mixture of isomeric alkenes. Based on analogous reactions with cyclohexene systems, potential impurities in a this compound reaction mixture may include:

  • Unreacted Starting Material: 1-Methylcycloheptanol

  • Isomeric Byproducts: 3-Methylcycloheptene, Methylenecycloheptane

  • Solvent and Reagent Residues

The analytical method must be capable of resolving this compound from these and other potential species.

HPLC Analysis Protocol

This protocol describes a reverse-phase HPLC method for the analysis of a this compound reaction mixture.[1][2]

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[1]

  • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Sample Diluent: 50:50 Acetonitrile/Water mixture.

  • Standards: Purified standards of this compound and any known potential impurities for peak identification and calibration.

3.2. Chromatographic Conditions

Parameter Value
Column Newcrom R1 (or equivalent C18), 4.6x150 mm, 5 µm
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

| Run Time | 15 minutes |

3.3. Sample Preparation

  • Quench a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilute the aliquot 1:100 with the sample diluent (50:50 MeCN/Water). The exact dilution factor may need to be adjusted based on the expected concentration.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Place the vial in the autosampler for analysis.

3.4. Calibration

  • Prepare a stock solution of purified this compound standard at a known concentration (e.g., 1 mg/mL) in the sample diluent.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each calibration standard and generate a calibration curve by plotting peak area against concentration.

Data Presentation

Quantitative data from the analysis should be summarized for clarity. The following tables provide an example of how to present results for reaction monitoring and final product purity analysis.

Table 1: Reaction Monitoring at Different Time Points

Time (hours) Analyte Retention Time (min) Peak Area Concentration (%)
0 1-Methylcycloheptanol 3.5 1,540,200 98.5
This compound 8.2 18,500 1.1
2 1-Methylcycloheptanol 3.5 625,100 39.8
This compound 8.2 895,300 57.0
3-Methylcycloheptene 7.6 45,600 2.9
4 1-Methylcycloheptanol 3.5 48,900 3.1
This compound 8.2 1,450,800 92.3

| | 3-Methylcycloheptene | 7.6 | 61,200 | 3.9 |

Table 2: Final Product Purity Analysis (Post-Workup)

Peak No. Retention Time (min) Analyte Identification Peak Area Area %
1 3.5 1-Methylcycloheptanol (Impurity) 1,560 0.10
2 7.6 3-Methylcycloheptene (Impurity) 49,850 3.15

| 3 | 8.2 | This compound (Product) | 1,530,200 | 96.75 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a this compound reaction mixture.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution & Homogenization A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Quantification (vs. Calibration Curve) G->H I Report Generation H->I

Caption: General experimental workflow for HPLC analysis.

5.2. Logical Relationships in Synthesis

This diagram shows the relationship between the starting material, the desired product, and potential side products in an acid-catalyzed dehydration reaction.

G Start 1-Methylcycloheptanol (Starting Material) Intermediate Carbocation Intermediate Start->Intermediate H+, -H2O Product This compound (Major Product - Zaitsev) Intermediate->Product -H+ Byproduct1 3-Methylcycloheptene (Minor Product) Intermediate->Byproduct1 -H+ (rearrangement) Byproduct2 Methylenecycloheptane (Minor Product) Intermediate->Byproduct2 -H+ (Hofmann)

Caption: Synthesis pathway and potential byproducts.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methylcycloheptene for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Methylcycloheptene, a valuable intermediate in the manufacturing of pharmaceuticals and specialty chemicals. The following sections outline scalable synthetic routes, comparative data, and detailed experimental procedures suitable for a pilot plant setting.

Introduction

This compound is a seven-membered cyclic alkene whose synthesis on a laboratory scale can be achieved through various methods. However, transitioning to a pilot plant scale introduces challenges related to reaction kinetics, thermodynamics, safety, and process economics. This document focuses on robust and scalable methods, primarily the acid-catalyzed dehydration of 1-methylcycloheptanol and a two-step approach involving a Grignard reaction with cycloheptanone followed by dehydration. Alternative methods such as the Wittig reaction and Hofmann elimination are also briefly discussed.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for pilot-scale production depends on factors such as starting material availability, yield, purity, reaction conditions, and overall process efficiency. The table below summarizes key quantitative data for the most viable methods.

ParameterMethod 1: Dehydration of 1-MethylcycloheptanolMethod 2: Grignard Reaction & Dehydration
Starting Materials 1-Methylcycloheptanol, Acid Catalyst (e.g., H₂SO₄, H₃PO₄)Cycloheptanone, Methylmagnesium Bromide, Acid Catalyst
Overall Yield 85-95%80-90%
Purity (Post-Purification) >98%>98%
Reaction Temperature 100-150 °C (Dehydration)0-25 °C (Grignard), 100-150 °C (Dehydration)
Reaction Time 2-4 hours1-2 hours (Grignard), 2-4 hours (Dehydration)
Key Process Steps 12
Scalability Considerations Straightforward, requires careful control of acid concentration and temperature to avoid side reactions.Requires handling of moisture-sensitive Grignard reagents[1]. The two-step nature adds complexity.

Recommended Synthetic Protocols for Pilot Plant Scale

Method 1: Acid-Catalyzed Dehydration of 1-Methylcycloheptanol

This method is a classic and efficient E1 elimination reaction suitable for large-scale production.[2]

Experimental Protocol:

  • Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a receiving flask is charged with 1-methylcycloheptanol. Pilot plant reactors with capacities from 100 to 3000 liters are suitable for this process.

  • Catalyst Addition: Under constant agitation, a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%), is slowly added to the reactor. The addition should be controlled to manage the initial exotherm.

  • Reaction: The reaction mixture is heated to a temperature range of 100-150 °C. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Distillation: As the reaction proceeds, the lower-boiling this compound and water are co-distilled and collected in the receiving flask. Continuous removal of the product drives the equilibrium towards the formation of the alkene.

  • Work-up: The collected distillate is transferred to a separation vessel.

    • The organic layer is washed with water to remove the bulk of any co-distilled acid.

    • A subsequent wash with a saturated sodium bicarbonate solution is performed to neutralize any remaining acid.

    • A final wash with brine is carried out to remove residual water.

  • Drying: The organic layer is dried over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude this compound is purified by fractional distillation to achieve the desired purity (>98%).

Dehydration_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction & Distillation cluster_workup Work-up cluster_purification Final Purification A Charge Reactor with 1-Methylcycloheptanol B Add Acid Catalyst A->B C Heat to 100-150 °C B->C D Co-distill Product and Water C->D E Wash with Water D->E F Neutralize with NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Workflow for the dehydration of 1-methylcycloheptanol.

Method 2: Grignard Reaction with Cycloheptanone followed by Dehydration

This two-step approach is also highly viable for scale-up, particularly if cycloheptanone is a more readily available starting material.[3]

Experimental Protocol:

Step 1: Grignard Reaction to form 1-Methylcycloheptanol

  • Reactor Preparation: A reactor, thoroughly dried and inerted with nitrogen, is charged with magnesium turnings.

  • Grignard Reagent Formation: A solution of methyl bromide in an anhydrous ether solvent (e.g., THF, diethyl ether) is slowly added to the magnesium turnings to initiate the formation of methylmagnesium bromide. The reaction is exothermic and requires careful temperature control (typically maintained between 20-30 °C).

  • Addition of Cycloheptanone: Once the Grignard reagent formation is complete, a solution of cycloheptanone in the same anhydrous solvent is added dropwise to the reactor, maintaining the temperature below 25 °C.[3]

  • Quenching: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine and dried over an anhydrous drying agent.

  • Solvent Removal: The solvent is removed under reduced pressure to yield crude 1-methylcycloheptanol.

Step 2: Dehydration of 1-Methylcycloheptanol

The crude 1-methylcycloheptanol from Step 1 is then subjected to the acid-catalyzed dehydration as described in Method 1 .

Grignard_Dehydration_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration A Prepare Methylmagnesium Bromide B Add Cycloheptanone A->B C Quench Reaction B->C D Aqueous Work-up C->D E Solvent Removal D->E F Crude 1-Methylcycloheptanol E->F G Add Acid Catalyst F->G To Dehydration H Heat and Distill G->H I Work-up and Purification H->I J Pure this compound I->J

Caption: Workflow for Grignard reaction and subsequent dehydration.

Alternative Synthetic Routes

While the dehydration and Grignard-based methods are recommended for pilot-scale production, other methods can be considered, though they may present more significant scale-up challenges.

  • Wittig Reaction: This reaction involves the use of a phosphonium ylide with cycloheptanone to directly form this compound.[4] The primary drawback for large-scale synthesis is the generation of a stoichiometric amount of triphenylphosphine oxide, which can be challenging to separate from the product and represents a significant waste stream.[5]

  • Hofmann Elimination: This method involves the exhaustive methylation of an appropriate amine followed by elimination.[6][7][8] It is a multi-step process that often utilizes toxic reagents like methyl iodide and requires the use of silver oxide, making it less economically viable and more hazardous for large-scale operations.[9][10]

Safety Considerations for Pilot Plant Operations

  • Flammability: this compound and the solvents used in its synthesis are flammable. All operations should be conducted in a well-ventilated area, and sources of ignition must be eliminated.

  • Corrosive Reagents: Strong acids used as catalysts are corrosive. Appropriate personal protective equipment (PPE) must be worn, and materials of construction for the reactor and associated equipment must be compatible.

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[1] They must be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching process can be highly exothermic and must be carefully controlled.

  • Pressure Management: Reactions involving heating and distillation must be properly vented to prevent pressure build-up.

Conclusion

For the pilot plant scale-up synthesis of this compound, the acid-catalyzed dehydration of 1-methylcycloheptanol is the most direct and efficient method. The two-step Grignard reaction followed by dehydration offers a viable alternative, especially depending on the cost and availability of starting materials. Careful consideration of reaction parameters, process control, and safety protocols is essential for a successful and safe scale-up campaign.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral molecules derived from 1-methylcycloheptene. The methodologies outlined below focus on key transformations that introduce chirality with high enantioselectivity, yielding valuable building blocks for the synthesis of complex molecular targets in pharmaceutical and chemical research.

Asymmetric Dihydroxylation of this compound

Asymmetric dihydroxylation is a powerful method for the conversion of alkenes into chiral vicinal diols. The Sharpless Asymmetric Dihydroxylation, utilizing the commercially available AD-mix reagents, is a reliable and highly enantioselective method for this transformation. This protocol describes the synthesis of (1R,2S)-1-methylcycloheptane-1,2-diol and (1S,2R)-1-methylcycloheptane-1,2-diol from this compound.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the standard procedure for Sharpless Asymmetric Dihydroxylation and may require optimization for this compound.

Materials:

  • This compound

  • AD-mix-β or AD-mix-α

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v).

  • Add AD-mix-β (for the (1R,2S)-diol) or AD-mix-α (for the (1S,2R)-diol) (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq) to the solvent mixture.

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (1.0 eq) to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Data Presentation
EntrySubstrateReagentProductYield (%)ee (%)
1This compoundAD-mix-β(1R,2S)-1-Methylcycloheptane-1,2-diol8598
2This compoundAD-mix-α(1S,2R)-1-Methylcycloheptane-1,2-diol8397

Note: The data presented are representative values based on typical outcomes for trisubstituted alkenes in Sharpless Asymmetric Dihydroxylation and may vary for this compound.

Visualization

Sharpless_AD_Workflow Workflow for Asymmetric Dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A Dissolve AD-mix & CH3SO2NH2 in t-BuOH/H2O B Cool to 0 °C A->B C Add this compound B->C D Stir at 0 °C (Monitor by TLC) C->D E Quench with Na2SO3 D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate F->G H Column Chromatography G->H I Chiral HPLC Analysis H->I

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Asymmetric Epoxidation of this compound

Enantioselective epoxidation of unfunctionalized alkenes can be effectively achieved using Jacobsen's catalyst, a chiral manganese-salen complex. This protocol provides a general method for the synthesis of chiral this compound oxide.

Experimental Protocol: Jacobsen-Katsuki Epoxidation

This protocol is a general procedure and may require optimization for this compound.

Materials:

  • This compound

  • (R,R)-Jacobsen's catalyst or (S,S)-Jacobsen's catalyst

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Phosphate buffer (pH 11.3)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dichloromethane.

  • Add 4-phenylpyridine N-oxide (0.25 eq) to the solution.

  • In a separate flask, prepare a buffered bleach solution by mixing commercial bleach with a phosphate buffer (pH 11.3).

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst (0.05 eq) to the alkene solution.

  • Cool the mixture to 0 °C and begin vigorous stirring.

  • Add the buffered bleach solution dropwise over a period of 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution carefully under reduced pressure (the epoxide may be volatile).

  • Purify the crude epoxide by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Data Presentation
EntrySubstrateCatalystProductYield (%)ee (%)
1This compound(R,R)-Jacobsen's Catalyst(1R,7S)-1-Methyl-8-oxabicyclo[5.1.0]octane7892
2This compound(S,S)-Jacobsen's Catalyst(1S,7R)-1-Methyl-8-oxabicyclo[5.1.0]octane7591

Note: The data provided are illustrative and based on typical results for trisubstituted alkenes with Jacobsen's catalyst. Actual results may vary.

Visualization

Jacobsen_Epoxidation_Pathway Catalytic Cycle of Jacobsen Epoxidation Mn_III Mn(III)-Salen Catalyst Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidation Oxidant NaOCl (Oxidant) Mn_V->Mn_III Oxygen Transfer Alkene This compound Mn_V->Alkene [2+2] or concerted Epoxide Chiral Epoxide Alkene->Epoxide Byproduct NaCl Oxidant->Byproduct

Caption: Catalytic Cycle of Jacobsen Epoxidation.

Asymmetric Hydroboration-Oxidation of this compound

Asymmetric hydroboration-oxidation allows for the anti-Markovnikov addition of water across the double bond, yielding chiral alcohols. Chiral borane reagents, such as those derived from α-pinene, are effective for this transformation.

Experimental Protocol: Asymmetric Hydroboration-Oxidation

This protocol is based on the use of monoisopinocampheylborane (IpcBH₂) and is adaptable for this compound.

Materials:

  • This compound

  • Monoisopinocampheylborane (IpcBH₂) prepared from (+)- or (-)-α-pinene

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of IpcBH₂ in anhydrous THF.

  • Cool the solution to -25 °C.

  • Add this compound (1.0 eq) dropwise to the stirred borane solution.

  • Stir the reaction mixture at -25 °C for 4-6 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Cool the mixture to 0 °C and slowly add 3M NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 50 °C.

  • Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral GC or by conversion to a Mosher's ester and subsequent ¹H NMR analysis.

Data Presentation
EntrySubstrateChiral Borane fromProductYield (%)ee (%)
1This compound(+)-α-pinene(1R,2R)-2-Methylcycloheptanol8095
2This compound(-)-α-pinene(1S,2S)-2-Methylcycloheptanol7994

Note: The data presented are representative values based on the hydroboration of similar trisubstituted alkenes and may require optimization for this compound.

Visualization

Hydroboration_Workflow Workflow for Asymmetric Hydroboration-Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification A Add this compound to IpcBH2 in THF at -25 °C B Stir and warm to RT A->B C Add NaOH and H2O2 at 0 °C B->C D Stir at RT C->D E Extract with Ether D->E F Dry and Concentrate E->F G Column Chromatography F->G

Caption: Workflow for Asymmetric Hydroboration-Oxidation.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methylcycloheptene from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 1-methylcycloheptanol?

A1: Crude this compound, particularly from the acid-catalyzed dehydration of 1-methylcycloheptanol, typically contains several types of impurities:

  • Positional Isomers: 3-Methylcycloheptene and 4-methylcycloheptene are common byproducts due to the non-regioselective nature of the elimination reaction.

  • Exocyclic Isomer: Methylenecycloheptane can also be formed, although often in smaller quantities.

  • Unreacted Starting Material: Residual 1-methylcycloheptanol.

  • Water: A primary byproduct of the dehydration reaction.

  • Catalyst: Traces of the acid catalyst (e.g., sulfuric or phosphoric acid) may be present.

  • Polymers: this compound can be susceptible to polymerization, especially in the presence of acid and heat.

Q2: Why is the separation of isomeric impurities from this compound challenging?

A2: The primary challenge lies in the very similar physical properties of the isomers, especially their boiling points. Effective separation requires high-efficiency fractional distillation with a column that has a high number of theoretical plates.[1]

Q3: What are the typical byproducts when synthesizing this compound via a Wittig reaction?

A3: The most significant byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO).[2][3] This highly polar and crystalline compound can be challenging to remove from the desired nonpolar alkene product.[2][4]

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) from my this compound product?

A4: Several methods can be employed to remove TPPO:

  • Precipitation/Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane and cold diethyl ether.[4] Triturating the crude product with these solvents can often lead to the precipitation of TPPO.

  • Complexation with Metal Salts: TPPO forms insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[2][5] These complexes can be removed by filtration.

  • Silica Plug Filtration: For relatively non-polar products like this compound, a short plug of silica gel can be used. The crude mixture is passed through the plug using a non-polar solvent (e.g., hexane), which elutes the desired alkene while the more polar TPPO is retained on the silica.[2][4]

Q5: What is the best method to analyze the purity of my this compound sample?

A5: Gas Chromatography (GC) is the most effective method for determining the purity of this compound and quantifying the percentage of isomeric impurities. For structural confirmation of the product and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Purification from Dehydration Reaction Byproducts

Issue 1: Poor separation of isomeric impurities during fractional distillation.

  • Possible Cause: The fractional distillation column has an insufficient number of theoretical plates to separate compounds with very close boiling points.

  • Solution:

    • Use a longer fractionating column (e.g., Vigreux or packed column).

    • Ensure the column is well-insulated to maintain a proper temperature gradient. Wrap the column with glass wool or aluminum foil.[6]

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).[7] A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.[8]

    • Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

Issue 2: The distilled this compound is cloudy or contains water.

  • Possible Cause: Incomplete drying of the crude product before distillation or the formation of an azeotrope with water.

  • Solution:

    • Before distillation, thoroughly dry the organic layer containing the crude this compound with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄).

    • If the distillate is wet, it can be dried again with a fresh portion of anhydrous drying agent and then filtered.

Purification from Wittig Reaction Byproducts

Issue 3: Triphenylphosphine oxide (TPPO) co-elutes with this compound during flash chromatography.

  • Possible Cause: The eluting solvent is too polar, causing the TPPO to move down the column with the nonpolar alkene.

  • Solution:

    • Start with a completely non-polar eluent, such as hexane or petroleum ether. This should elute the this compound while the highly polar TPPO remains at the top of the silica gel.

    • If a single non-polar solvent is not sufficient to move the product, use a very low percentage of a slightly more polar solvent (e.g., 1-2% diethyl ether or ethyl acetate in hexane).

    • Consider using a silica plug filtration as a preliminary purification step to remove the bulk of the TPPO before performing a more careful chromatographic separation if necessary.[4]

Issue 4: Low recovery of this compound after precipitation of the TPPO-metal salt complex.

  • Possible Cause: The desired product may be occluded in the precipitated complex or may have some affinity for the metal salt.

  • Solution:

    • After filtering the TPPO-metal complex, wash the filter cake thoroughly with a cold, non-polar solvent in which your product is soluble but the complex is not.

    • Ensure that the precipitation is performed at a low temperature to minimize the solubility of the complex and reduce the chances of product co-precipitation.

    • Use the minimum amount of the metal salt solution required to precipitate the TPPO.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₄110.20135-136
3-MethylcyclohepteneC₈H₁₄110.20~130-134 (estimated)
MethylenecycloheptaneC₈H₁₄110.20~130-134 (estimated)
1-MethylcycloheptanolC₈H₁₆O128.21~175-180 (estimated)

Note: Boiling points for 3-methylcycloheptene and methylenecycloheptane are estimated based on the trend observed for the analogous cyclohexene isomers. The boiling point of 1-methylcycloheptanol is estimated based on the boiling point of 1-methylcyclohexanol.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from its lower-boiling isomers and higher-boiling starting material (1-methylcycloheptanol).

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Drying the Crude Product: Transfer the crude this compound to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. Let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Charging the Flask: Decant or filter the dried crude product into the round-bottom flask. Add a few boiling chips. Do not fill the flask more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain thermal equilibrium.[6]

    • As the mixture boils, a condensation ring will slowly rise up the column. A slow ascent is crucial for good separation.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will be enriched in any lower-boiling isomers.

    • Once the head temperature stabilizes at the boiling point of this compound (approx. 135-136 °C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate of 1-2 drops per second.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distilling flask. The residue will contain the higher-boiling 1-methylcycloheptanol.

Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To separate this compound from polar impurities, such as triphenylphosphine oxide (TPPO).

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (or petroleum ether)

  • Diethyl ether or ethyl acetate (optional, for increasing polarity)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Solvent System Selection: On a TLC plate, spot the crude mixture and develop it in pure hexane. The desired this compound should move up the plate (have a high Rf value), while TPPO should remain at the baseline (Rf ≈ 0). If the this compound does not move sufficiently, a small amount of a more polar solvent (e.g., 1-2% diethyl ether in hexane) can be added to the eluent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with silica gel using a dry packing or slurry method.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system to ensure uniform packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

    • Collect fractions in separate tubes.

    • Monitor the elution by TLC to identify the fractions containing the pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound synthesis_method What was the synthetic route? start->synthesis_method dehydration Dehydration of 1-Methylcycloheptanol synthesis_method->dehydration Dehydration wittig Wittig Reaction synthesis_method->wittig Wittig distillation Fractional Distillation dehydration->distillation chromatography Flash Column Chromatography (or Silica Plug Filtration) wittig->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method for this compound.

Fractional_Distillation_Troubleshooting issue Poor Separation of Isomers cause1 Insufficient Theoretical Plates issue->cause1 cause2 Distillation Rate Too Fast issue->cause2 cause3 Poor Column Insulation issue->cause3 solution1 Use a longer or packed column cause1->solution1 solution2 Reduce heating rate (1-2 drops/sec) cause2->solution2 solution3 Insulate column with glass wool/foil cause3->solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

TPPO_Removal_Troubleshooting issue TPPO Co-elutes with Product in Flash Chromatography cause Eluent is Too Polar issue->cause solution1 Use 100% non-polar eluent (Hexane) cause->solution1 solution2 Use a very low % of polar modifier (e.g., 1-2% Ether in Hexane) cause->solution2 solution3 Perform a preliminary silica plug filtration cause->solution3

Caption: Troubleshooting guide for removing TPPO by flash chromatography.

References

Technical Support Center: Synthesis of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylcycloheptene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this medium-sized cycloalkene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My acid-catalyzed dehydration of 1-methylcycloheptanol is resulting in a low yield and a mixture of products. What is happening?

A1: This is a common challenge. The E1 dehydration of tertiary alcohols like 1-methylcycloheptanol proceeds via a carbocation intermediate. You are likely facing two primary issues:

  • Isomer Formation: The carbocation can be deprotonated at two different sites, leading to a mixture of the desired endocyclic alkene (this compound) and the less stable exocyclic alkene (Methylenecycloheptane). According to Zaitsev's rule, this compound should be the major product as it is the more substituted (and thus more stable) alkene.[1][2]

  • Rearrangements: While less common for this specific tertiary carbocation, medium-sized rings can be prone to transannular or ring-contraction rearrangements under harsh acidic conditions and high temperatures, leading to complex side products.

Troubleshooting Steps:

  • Use Milder Acids: Switch from strong acids like sulfuric acid (H₂SO₄) to phosphoric acid (H₃PO₄) or employ acid-impregnated clays, which can be more selective and reduce charring.

  • Control Temperature: Maintain the lowest possible temperature that still allows for efficient dehydration to minimize side reactions.

  • Prompt Distillation: As the alkene is formed, distilling it out of the reaction mixture can shift the equilibrium and prevent it from undergoing further acid-catalyzed isomerization or polymerization.

Q2: I am attempting a Wittig reaction with cycloheptanone to produce methylenecycloheptane, which I then plan to isomerize. How can I ensure the initial Wittig step is successful?

A2: The Wittig reaction is an excellent method for forming a C=C bond with certainty about its location.[3] To synthesize this compound, you would typically use cycloheptanone and a phosphonium ylide derived from an ethyl halide. For methylenecycloheptane, the ylide from a methyl halide is used.[4][5]

Troubleshooting Steps:

  • Ylide Preparation: Ensure your ylide is properly formed. This requires a strong base (like n-BuLi or NaH) and strictly anhydrous conditions.[3][4] The formation of the characteristic deep red/orange color of the ylide is a good visual indicator.

  • Steric Hindrance: Cycloheptanone is a relatively unhindered ketone and should react well. If you are using a more complex derivative, steric bulk around the carbonyl can slow the reaction.

  • Purification: The primary byproduct is triphenylphosphine oxide (Ph₃P=O), which can sometimes complicate purification. It is sparingly soluble in nonpolar solvents like hexane, so precipitating the oxide by concentrating the reaction mixture and adding hexane can be an effective removal strategy before final distillation or chromatography of the product.

Q3: My product contains isomeric impurities that are very difficult to separate by distillation. What are my options?

A3: Co-distillation of alkene isomers is a significant challenge due to their similar boiling points.[6]

  • High-Efficiency Distillation: A fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential. Running the distillation slowly is crucial for achieving good separation.[6][7]

  • Alternative Synthesis Route: Consider a reaction that offers higher regioselectivity. The Cope elimination, for instance, operates under milder, non-acidic conditions and its regioselectivity is governed by stereoelectronic factors rather than alkene stability, which can sometimes be exploited to favor a single product.[8][9][10]

  • Chromatography: For small-scale purifications where high purity is critical, flash column chromatography on silica gel can be effective at separating isomers, though it may require careful solvent system optimization.[7]

Q4: How can I avoid polymerization of my this compound product during workup and storage?

A4: Alkenes, especially when impure, can polymerize in the presence of acid traces, heat, or light.

  • Neutralize Thoroughly: During the aqueous workup, wash the crude product with a dilute base solution (e.g., 5% sodium bicarbonate) to remove any residual acid catalyst.[6]

  • Use an Inhibitor: For long-term storage, add a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone (~10-20 ppm).[6]

  • Proper Storage Conditions: Store the purified alkene in a tightly sealed container, under an inert atmosphere (N₂ or Ar), in a cool, dark place.[6]

Comparative Data of Synthesis Methods

While specific data for this compound is not abundant, the following table provides expected outcomes based on analogous, well-documented syntheses of 1-methylcyclohexene. Yields for the seven-membered ring system may be slightly lower due to the challenges of medium-ring synthesis.

Synthesis MethodStarting MaterialKey ReagentsTypical TemperatureExpected YieldKey Challenges
Acid-Catalyzed Dehydration (E1) 1-MethylcycloheptanolH₃PO₄ or H₂SO₄80 - 150 °C70-85%Formation of isomeric alkenes, potential for rearrangement, polymerization.[11][12][13]
Wittig Reaction CycloheptanoneEthyltriphenylphosphonium Bromide, n-BuLi0 °C to RT75-90%Requires strictly anhydrous conditions; purification from Ph₃P=O.[4][5]
Cope Elimination N,N-dimethyl-1-methylcycloheptylamineH₂O₂ or m-CPBA, then Heat120 - 150 °C>80%Requires multi-step preparation of the amine oxide precursor; thermal elimination.[8][14][15]

Detailed Experimental Protocols

Protocol 1: Synthesis via Dehydration of 1-Methylcycloheptanol

This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and configured for simple distillation, add 1-methylcycloheptanol (12.8 g, 0.1 mol).

  • Acid Addition: In a fume hood, slowly add 85% phosphoric acid (H₃PO₄, 5 mL) to the flask while stirring.

  • Dehydration & Distillation: Gently heat the mixture using a heating mantle. The product, this compound, will begin to co-distill with water at a vapor temperature below 100 °C. Continue the distillation until no more organic product is collected. The boiling point of this compound is approx. 135-136 °C, but it will distill at a lower temperature with water.

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 15 mL of water, 15 mL of 5% NaHCO₃ solution, and finally 15 mL of saturated brine.[6]

  • Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), decant the liquid into a clean flask, and purify by fractional distillation. Collect the fraction boiling at approximately 135-137 °C.

Protocol 2: Synthesis via Wittig Reaction

This protocol describes the formation of this compound from cycloheptanone.

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (40.8 g, 0.11 mol) in 200 mL of anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 69 mL, 0.11 mol) via syringe. Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction: Re-cool the ylide solution to 0 °C. Add a solution of cycloheptanone (11.2 g, 0.1 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. Add 150 mL of hexane to the resulting slurry to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexane. The filtrate, containing the product, should be concentrated and then purified by fractional distillation.

Visualized Workflows and Mechanisms

G cluster_workflow General Synthesis & Purification Workflow start Starting Material (e.g., 1-Methylcycloheptanol) reaction Chemical Synthesis (e.g., Dehydration) start->reaction workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Fractional Distillation) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for synthesis and purification.

G cluster_mechanism Dehydration of 1-Methylcycloheptanol: Product Formation Carbocation Tertiary Carbocation Intermediate Zaitsev_Product This compound (Major Product) Carbocation->Zaitsev_Product Deprotonation (more substituted C) Hofmann_Product Methylenecycloheptane (Minor Product) Carbocation->Hofmann_Product Deprotonation (less substituted C)

Caption: Potential products from the key carbocation intermediate.

G cluster_troubleshooting Troubleshooting: Low Yield or Impure Product Problem Problem: Low Yield / Impure Product Check_Isomers Analysis by GC-MS shows isomeric impurities? Problem->Check_Isomers Evaluate Product Check_Polymer Product is viscous or contains solids? Problem->Check_Polymer Evaluate Product Sol_Isomers Optimize Purification: - Use high-efficiency fractional distillation - Attempt flash chromatography Check_Isomers->Sol_Isomers YES Sol_Polymer Improve Protocol: - Ensure complete acid neutralization - Distill at lower temperature - Add inhibitor for storage Check_Polymer->Sol_Polymer YES

Caption: A logical guide for troubleshooting common synthesis issues.

References

optimizing reaction yield for 1-Methylcycloheptene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for the synthesis of 1-Methylcycloheptene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and effective methods for the synthesis of this compound include the Wittig reaction, dehydration of 1-methylcycloheptanol, and the isomerization of methylenecycloheptane. The choice of method often depends on the available starting materials, desired purity, and scalability of the reaction.

Q2: How can I minimize the formation of the isomeric byproduct, methylenecycloheptane?

The formation of methylenecycloheptane is a common issue, particularly in elimination reactions. To favor the formation of the endocyclic alkene (this compound), it is crucial to employ thermodynamic control. This can be achieved by using a less sterically hindered base and allowing the reaction to reach equilibrium. In dehydration reactions, using a protic acid at a suitable temperature can also favor the more substituted, thermodynamically stable product.

Q3: What purification techniques are most effective for isolating this compound?

Fractional distillation is the most common and effective method for purifying this compound from reaction mixtures, especially for separating it from isomeric byproducts and residual starting materials. Due to the close boiling points of this compound and methylenecycloheptane, a distillation column with a high number of theoretical plates is recommended. Column chromatography on silica gel or alumina can also be employed for small-scale purifications.

Troubleshooting Guides

Low Reaction Yield

Problem: The overall yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor the reaction progress using TLC or GC analysis. If the reaction has stalled, consider increasing the reaction time or temperature.Drive the reaction to completion and increase the conversion of starting material.
Suboptimal reaction temperatureOptimize the reaction temperature. For dehydration reactions, ensure the temperature is high enough to promote elimination but not so high as to cause decomposition.Improved reaction rate and selectivity towards the desired product.
Inactive or degraded reagentsUse freshly distilled or purified reagents. Ensure that moisture-sensitive reagents are handled under an inert atmosphere.Enhanced reactivity and reduced side reactions.
Poor choice of base/acid catalystFor elimination reactions, screen different bases (e.g., potassium tert-butoxide, DBU). For dehydration, test various acid catalysts (e.g., sulfuric acid, phosphoric acid, p-toluenesulfonic acid).Identification of the most effective catalyst for maximizing yield.
Formation of Impurities

Problem: Significant formation of isomeric byproducts or other impurities is observed.

Potential Cause Troubleshooting Step Expected Outcome
Non-selective reaction conditionsAdjust reaction parameters to favor the desired isomer. For dehydration, using a milder acid or lower temperature may increase selectivity.Reduced formation of the undesired exocyclic alkene (methylenecycloheptane).
Presence of water in the reactionEnsure all glassware is thoroughly dried and use anhydrous solvents. This is particularly critical for Wittig reactions.Minimized side reactions, such as hydrolysis of the Wittig reagent.
Isomerization during workup or purificationNeutralize the reaction mixture carefully before distillation. Avoid excessive heat during purification.Preservation of the desired product isomer.

Experimental Protocols

Synthesis of this compound via Dehydration of 1-Methylcycloheptanol

This protocol describes a common method for synthesizing this compound.

Materials:

  • 1-Methylcycloheptanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a distillation head

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place 1-methylcycloheptanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol while stirring.

  • Heat the mixture gently using a heating mantle and distill the product as it forms.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Comparative Yield Data for Different Synthesis Methods
Synthesis Method Key Reagents Typical Reaction Conditions Reported Yield (%)
Dehydration of 1-MethylcycloheptanolH₂SO₄ or H₃PO₄120-160 °C75-85
Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLi, CycloheptanoneTHF, 0 °C to RT60-70
Isomerization of MethylenecycloheptaneAcid catalyst (e.g., Amberlyst 15)Toluene, 80-100 °C>90 (conversion)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1-Methylcycloheptanol C Reaction Mixture A->C B H2SO4 (cat.) B->C D Distillation C->D Heating E Neutralization (NaHCO3) D->E F Drying (MgSO4) E->F G Fractional Distillation F->G H Pure this compound G->H

Caption: Dehydration Synthesis Workflow for this compound.

troubleshooting_logic A Low Yield of this compound B Incomplete Reaction? A->B C Side Product Formation? A->C D Increase Reaction Time/Temp B->D E Check Reagent Purity B->E F Optimize Catalyst B->F G Adjust Reaction Conditions (Temp, Solvent) C->G H Improve Purification Method C->H I Successful Optimization D->I E->I F->I G->I H->I

Caption: Troubleshooting Logic for Low Reaction Yield.

Technical Support Center: Hydroboration of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the hydroboration of 1-methylcycloheptene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the hydroboration-oxidation of this compound?

The major product is trans-2-methylcycloheptanol. The hydroboration-oxidation reaction is highly regioselective and stereoselective. The boron atom adds to the less sterically hindered carbon of the double bond (anti-Markovnikov addition), and the subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry.[1][2] The "syn" addition of the hydroborane across the double bond results in the trans relationship between the methyl group and the hydroxyl group in the final product.

Q2: What are the common side reactions in the hydroboration of this compound?

The most significant side reaction is the thermal isomerization of the intermediate organoborane. This can lead to the formation of other isomeric alcohols after oxidation. With less sterically hindered hydroborating agents like diborane (B₂H₆) or disiamylborane, the boron atom can migrate to other positions on the cycloheptyl ring, particularly to the least hindered position, which would ultimately yield cycloheptylmethanol. The use of a bulky hydroborating agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) significantly minimizes this isomerization.[3] Other potential, though less common, side reactions include incomplete oxidation of the organoborane and, under certain alternative oxidation conditions, the formation of ketones.[4][5]

Q3: Which hydroborating agent is recommended for this compound?

For this compound, 9-borabicyclo[3.3.1]nonane (9-BBN) is the highly recommended hydroborating agent. Its steric bulk dramatically enhances regioselectivity and suppresses the thermal isomerization of the intermediate organoborane, leading to the desired trans-2-methylcycloheptanol in very high yield.[3] While other boranes like diborane-THF can be used, they are more prone to side reactions with this type of substituted cycloalkene.[3]

Q4: Can this reaction be performed on a large scale?

Yes, the hydroboration-oxidation of alkenes is a scalable reaction. For larger scale synthesis, careful control of temperature, especially during the addition of the hydroborating agent and the subsequent oxidation, is crucial to ensure safety and selectivity. The use of 9-BBN is particularly advantageous for scalability due to its higher stability and selectivity.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydroboration of this compound.

Problem 1: Low Yield of the Desired trans-2-Methylcycloheptanol
Possible Cause Suggested Solution
Isomerization of the Organoborane Intermediate: The initially formed B-(2-methylcycloheptyl)borane has rearranged to a more thermodynamically stable isomer. This is more likely with less sterically hindered boranes (e.g., BH₃·THF) and at elevated temperatures.Use a sterically hindered borane such as 9-BBN, which is known to significantly reduce the rate of isomerization.[3] Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the hydroboration step.
Incomplete Hydroboration: The reaction may not have gone to completion.Ensure the hydroborating agent is fresh and its molarity is accurately known. Use a slight excess (1.1 to 1.2 equivalents) of the hydroborating agent. Increase the reaction time, monitoring the progress by TLC or GC analysis.
Incomplete Oxidation: The organoborane intermediate was not fully converted to the alcohol.Ensure an adequate excess of both hydrogen peroxide and aqueous base (e.g., NaOH) is used for the oxidation step. Allow for a sufficient reaction time for the oxidation to complete, which may require gentle warming.
Loss of Product during Workup/Purification: The product may be lost during extraction or purification steps.Ensure proper phase separation during the aqueous workup. Use care during solvent removal to avoid evaporation of the product. Optimize the conditions for column chromatography to ensure good separation from byproducts.
Problem 2: Presence of Unexpected Isomeric Alcohols in the Product Mixture
Possible Cause Suggested Solution
Use of a Non-Selective Hydroborating Agent: Reagents like diborane (B₂H₆) are less regioselective and more prone to isomerization with hindered alkenes like this compound.Switch to a more selective, sterically hindered borane such as 9-BBN.[3] This will favor the formation of the desired regioisomer.
Elevated Reaction Temperature: Higher temperatures can promote the isomerization of the organoborane intermediate, leading to a mixture of alcohol isomers upon oxidation.Conduct the hydroboration at a lower temperature (e.g., 0 °C or room temperature) and for the minimum time necessary for complete conversion of the starting material.
Problem 3: Formation of a Ketone Byproduct
Possible Cause Suggested Solution
Alternative Oxidation Pathways: While less common with standard hydrogen peroxide oxidation, certain conditions or impurities can lead to over-oxidation or alternative reaction pathways. The use of different oxidants can intentionally lead to ketones.[4][5]Strictly adhere to the use of alkaline hydrogen peroxide for the oxidation step. Ensure the absence of any transition metal impurities that could catalyze alternative oxidation reactions. If ketones are desired, specific alternative oxidants like N-methylmorpholine N-oxide with a ruthenium catalyst can be employed.[4]

Quantitative Data on Product Distribution

Alkene Hydroborating Agent Desired Anti-Markovnikov Product (%) Other Isomers/Byproducts (%) Reference
1-Hexene9-BBN99.90.1[3]
1-HexeneDiborane946
4-Methyl-2-pentene9-BBN99.80.2
4-Methyl-2-penteneDiborane5743
1-Methylcyclohexene9-BBN>99 (trans isomer)<1 (cis and other isomers)[7] (Qualitative)

Note: The data for 1-methylcyclohexene is based on qualitative descriptions of high selectivity. The quantitative values for other alkenes demonstrate the high fidelity of the reaction with 9-BBN.

Experimental Protocols

Key Experiment: Hydroboration of this compound with 9-BBN

This protocol is adapted from established procedures for the hydroboration of substituted cycloalkenes.

Materials:

  • This compound

  • 0.5 M solution of 9-BBN in Tetrahydrofuran (THF)

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Anhydrous Diethyl Ether or MTBE (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an inert gas inlet is flushed with argon or nitrogen.

  • Hydroboration: this compound (1.0 equivalent) is dissolved in anhydrous THF and the solution is cooled to 0 °C in an ice bath. The 0.5 M solution of 9-BBN in THF (1.1 equivalents) is added dropwise via syringe over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with a proton source (like methanol) and analyzing by GC to observe the disappearance of the starting alkene.

  • Oxidation: The flask is cooled again to 0 °C. 3 M aqueous NaOH (3.0 equivalents) is added slowly, followed by the very slow, dropwise addition of 30% H₂O₂ (3.0 equivalents), ensuring the internal temperature does not rise significantly.

  • Workup: After the addition of the peroxide, the mixture is stirred at room temperature for 1-2 hours, or until the oxidation is complete (can be monitored by TLC). The reaction mixture is then transferred to a separatory funnel.

  • Extraction: The product is extracted with diethyl ether or MTBE (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure trans-2-methylcycloheptanol.

Visualizations

Reaction Pathway and Side Reaction

hydroboration_pathway start This compound intermediate B-(trans-2-methylcycloheptyl)-9-BBN (Kinetically Favored) start->intermediate Hydroboration (syn-addition) borane 9-BBN borane->intermediate isomerized_intermediate Isomerized Organoborane (Thermodynamically Favored) intermediate->isomerized_intermediate Thermal Isomerization (Side Reaction, minimized with 9-BBN) main_product trans-2-Methylcycloheptanol (Major Product) intermediate->main_product Oxidation side_product Isomeric Alcohols (Minor Byproducts) isomerized_intermediate->side_product Oxidation oxidation H₂O₂, NaOH oxidation->main_product oxidation->side_product

Caption: Main reaction pathway and isomerization side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Desired Product check_isomers Analyze product mixture for isomers (GC-MS) start->check_isomers isomers_present Isomers Detected check_isomers->isomers_present Yes no_isomers No Significant Isomers check_isomers->no_isomers No solution_isomerization Use 9-BBN Lower reaction temperature isomers_present->solution_isomerization check_starting_material Check for unreacted starting material (TLC/GC) no_isomers->check_starting_material sm_present Starting Material Present check_starting_material->sm_present Yes no_sm No Starting Material check_starting_material->no_sm No solution_incomplete_reaction Check reagent quality/quantity Increase reaction time sm_present->solution_incomplete_reaction check_oxidation Suspect incomplete oxidation or workup loss no_sm->check_oxidation solution_oxidation Ensure excess H₂O₂/NaOH Optimize workup/purification check_oxidation->solution_oxidation

Caption: Troubleshooting workflow for low product yield.

References

preventing polymerization of 1-Methylcycloheptene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methylcycloheptene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and prevention of polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

A1: this compound is a cyclic alkene, a seven-membered carbon ring with a methyl group attached to one of the carbons of the double bond. Like many unsaturated hydrocarbons, it is susceptible to polymerization, a chemical reaction where monomer molecules combine to form long polymer chains.[1] This process can be initiated by factors such as heat, light, oxygen, and acidic impurities.[1] Polymerization alters the purity of the compound, potentially leading to increased viscosity, the formation of solids, and a change in its chemical properties, which can adversely affect experimental outcomes.

Q2: What are the optimal storage conditions for this compound?

A2: To maintain the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, and open flames.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to oxygen.[1]

Q3: Why is an inhibitor added to this compound during storage?

A3: An inhibitor is added to this compound to prevent the onset of polymerization.[1] Unsaturated compounds like this compound can undergo slow polymerization over time, a process that is accelerated by exposure to heat, light, or oxygen.[1] Inhibitors function by quenching free radicals, which are the initiators of the polymerization chain reaction, thereby extending the shelf life of the product.[1]

Q4: What are the common inhibitors used for storing this compound and in what concentrations?

A4: Common free-radical inhibitors for stabilizing alkenes include butylated hydroxytoluene (BHT) and hydroquinone (HQ). For compounds similar to this compound, hydroquinone is often used at a concentration of around 10 ppm.[1] BHT is also a widely used inhibitor, typically at concentrations of about 0.01% by weight.[1] The choice and concentration of the inhibitor can influence the induction period before polymerization starts.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the storage and handling of this compound.

Issue 1: The stored this compound has a yellowish tint.

  • Possible Cause: A yellowish color can be an early sign of degradation or the presence of impurities.

  • Recommended Action:

    • Purity Check: Analyze the purity of the material using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Assess Suitability: If the purity is within an acceptable range for your application, you may continue to use it, but monitor it closely for any further changes.

    • Repurification: For applications requiring high purity, it is advisable to repurify the this compound by distillation. Remember to add a fresh inhibitor to the distilled product for storage.

Issue 2: The this compound appears cloudy or has increased in viscosity.

  • Possible Cause: Cloudiness or increased viscosity are strong indicators that polymerization has initiated.[1] In advanced stages, you may observe solid polymer particles.[1]

  • Recommended Action:

    • Confirmation: Confirm the presence of oligomers or polymers using GC-MS. The appearance of higher molecular weight species in the chromatogram will confirm polymerization.

    • Discontinuation of Use: If polymerization has occurred, the product may not be suitable for your experiment as its properties will have changed.

    • Review Storage Conditions: Re-evaluate your storage and handling procedures to identify potential causes, such as exposure to air, light, or elevated temperatures.

Issue 3: Low yield during a reaction using stored this compound.

  • Possible Cause: If the this compound has started to polymerize, the concentration of the monomer is reduced, leading to lower yields in subsequent reactions.

  • Recommended Action:

    • Purity Analysis: Before use, routinely check the purity of your stored this compound using GC.

    • Use Fresh or Repurified Material: For critical experiments, it is best to use a fresh batch or a recently purified and properly inhibited sample of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic start Observe Issue with Stored This compound issue_color Yellowish Tint start->issue_color issue_viscosity Cloudy/Increased Viscosity start->issue_viscosity issue_yield Low Reaction Yield start->issue_yield check_purity_color Perform GC-MS Purity Check issue_color->check_purity_color check_purity_viscosity Confirm Polymerization with GC-MS issue_viscosity->check_purity_viscosity check_purity_yield Check Monomer Purity with GC issue_yield->check_purity_yield purity_ok Purity Acceptable? check_purity_color->purity_ok polymer_present Polymer Detected? check_purity_viscosity->polymer_present purity_low Purity Low? check_purity_yield->purity_low action_monitor Use with Close Monitoring purity_ok->action_monitor Yes action_repurify Repurify by Distillation & Add Fresh Inhibitor purity_ok->action_repurify No polymer_present->action_monitor No (other issue) action_discard Discard and Review Storage Protocol polymer_present->action_discard Yes purity_low->action_monitor No action_use_fresh Use Fresh or Repurified Sample purity_low->action_use_fresh Yes

Caption: Troubleshooting Logic for Stored this compound.

Data on Common Inhibitors

The following table summarizes typical concentrations and characteristics of common inhibitors used for stabilizing unsaturated monomers. The effectiveness and optimal concentration for this compound should be experimentally determined.

InhibitorChemical StructureTypical Concentration RangeKey Features
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol50 - 200 ppm (0.005 - 0.02%)Good solubility in organic compounds, effective free-radical scavenger.
Hydroquinone (HQ) Benzene-1,4-diol10 - 100 ppm (0.001 - 0.01%)Highly effective, but may require oxygen to be fully active. Can be removed by an alkaline wash.
tert-Butylhydroquinone (TBHQ) 2-(1,1-dimethylethyl)-1,4-benzenediol100 - 1000 ppm (0.01 - 0.1%)More soluble in organic solvents than hydroquinone and considered a very effective antioxidant.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under elevated temperatures and to assess the effectiveness of different inhibitors and concentrations.

Methodology:

  • Sample Preparation:

    • Prepare several small, amber glass vials with PTFE-lined caps.

    • For each inhibitor being tested (e.g., BHT, Hydroquinone), prepare solutions of this compound with varying concentrations of the inhibitor (e.g., 10, 50, 100, 200 ppm).

    • Include a control sample of this compound with no inhibitor.

    • Add an equal volume of each prepared sample to separate vials.

  • Inert Atmosphere:

    • Blanket the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.

  • Incubation:

    • Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 50°C, and 60°C).[2]

  • Time Points:

    • At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature for each inhibitor concentration.[2]

  • Analysis:

    • Allow the vials to cool to room temperature.

    • Analyze each sample using Gas Chromatography (GC) or GC-MS to determine the purity of this compound and to detect the formation of any oligomers.

Accelerated Stability Testing Workflow

StabilityTestingWorkflow start Start: Sample Preparation prepare_samples Prepare this compound with Varying Inhibitor Concentrations start->prepare_samples inert_atmosphere Blanket with Inert Gas (Nitrogen or Argon) prepare_samples->inert_atmosphere incubation Incubate at Elevated Temperatures (e.g., 40°C, 50°C, 60°C) inert_atmosphere->incubation sampling Remove Samples at Pre-defined Time Points incubation->sampling analysis Analyze by GC-MS for Purity and Oligomer Formation sampling->analysis end End: Evaluate Stability analysis->end

Caption: Workflow for Accelerated Stability Testing.

Protocol 2: GC-MS Method for Monitoring this compound Purity

Objective: To develop a GC-MS method for the routine quality control of this compound and the early detection of polymerization.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane). A dilution of 1:1000 is a good starting point.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is generally suitable.[2]

    • Inlet Temperature: 250°C.[2]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the observed separation.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Operate in full scan mode from m/z 35 to 500 to identify any potential oligomers.[2]

  • Data Analysis:

    • Purity Assessment: Determine the purity of this compound by calculating the peak area percentage of the main peak relative to the total peak area.

    • Oligomer Detection: Look for peaks at higher retention times with mass spectra corresponding to dimers, trimers, and other oligomers of this compound. The mass of these oligomers will be multiples of the monomer's molecular weight (96.17 g/mol ).

    • Library Match: Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of this compound.

References

Technical Support Center: 1-Methylcycloheptene Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the distillation of 1-Methylcycloheptene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Common impurities largely depend on the synthetic route. In the typical acid-catalyzed dehydration of 1-methylcycloheptanol, impurities may include:

  • Isomeric Byproducts: Positional isomers such as 3-methylcycloheptene and the exocyclic isomer methylenecycloheptane are common.

  • Unreacted Starting Material: Residual 1-methylcycloheptanol.

  • Saturated Byproducts: Methylcycloheptane may be present if any reduction occurs.

  • Water: A primary byproduct of the dehydration reaction.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric or phosphoric acid) may remain.

Q2: How can I determine the purity of my this compound fractions?

A2: Gas chromatography (GC) is the most effective method for assessing the purity of this compound and quantifying the presence of isomeric impurities. For structural confirmation of the product and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Q3: What is the expected boiling point of pure this compound?

A3: The boiling point of this compound is approximately 136 °C at atmospheric pressure.

Q4: My distilled product appears cloudy. What is the cause and how can I fix it?

A4: A cloudy appearance in the distillate typically indicates the presence of water, either from incomplete drying of the crude product or the formation of a water azeotrope. To remedy this, the distilled product should be treated with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After a sufficient drying period, the drying agent can be removed by filtration.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of this compound.

ProblemPossible CauseRecommended Solution
Poor Separation of Isomers Inefficient fractionating column.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.
Distillation rate is too fast.Reduce the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second. This allows for proper vapor-liquid equilibrium to be established in the column.
Low Yield of Purified Product Incomplete reaction in the initial synthesis.Optimize the reaction conditions of the synthesis (e.g., temperature, reaction time, catalyst concentration) to ensure maximum conversion of the starting material.
Significant hold-up in the distillation apparatus.Use an appropriately sized distillation flask and column for the volume of material being distilled to minimize losses on the glass surfaces.
Leaks in the distillation setup.Ensure all ground glass joints are properly sealed. Use joint grease if necessary, ensuring it is compatible with the materials being distilled.
Unstable Distillation Temperature Fluctuating heat source.Use a heating mantle with a stirrer for even and consistent heating of the distillation flask.
Poor insulation of the column.Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.
Formation of an unknown azeotrope.If the temperature stabilizes at a constant value lower than the boiling point of any of the components, an azeotrope may have formed. Consider using a different solvent in the workup or employing azeotropic drying methods if water is suspected.
Product Contamination with High-Boiling Impurities Heating the distillation flask too strongly.Avoid overheating the distillation flask, which can cause higher-boiling impurities, such as unreacted 1-methylcycloheptanol, to be carried over with the vapor.
Distilling to dryness.Never distill to dryness. This can lead to the concentration and potential decomposition of higher-boiling residues, which may contaminate the final fractions.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₄110.20136
1-MethylcycloheptanolC₈H₁₆O128.21~175-177
MethylcycloheptaneC₈H₁₆112.21~135
3-Methylcyclohexene (analog)C₇H₁₂96.17104
Methylenecyclohexane (analog)C₇H₁₂96.17102-103

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

  • Preparation: Ensure the crude this compound has been washed to remove any acid catalyst and thoroughly dried over an appropriate drying agent (e.g., anhydrous MgSO₄).

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Distillation:

    • Add the dried crude product and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Begin to heat the flask gently.

    • Observe the vapor front rising slowly up the fractionating column.

    • Collect any initial low-boiling fractions (forerun) separately. This fraction will be enriched in lower-boiling isomers.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 136 °C), change the receiving flask to collect the pure product.

    • Maintain a slow, steady distillation rate (1-2 drops per second).

    • Stop the distillation when the temperature begins to drop or rise significantly, or when a small amount of residue remains in the flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Mandatory Visualization

Distillation_Troubleshooting cluster_poor_separation cluster_low_yield cluster_temp_instability cluster_cloudy start Start Distillation issue Problem Encountered? start->issue poor_separation Poor Separation issue->poor_separation Yes end Successful Distillation issue->end No check_column Check Column Efficiency poor_separation->check_column low_yield Low Yield check_leaks Check for Leaks low_yield->check_leaks temp_instability Unstable Temperature check_heating Check Heat Source temp_instability->check_heating cloudy_distillate Cloudy Distillate check_drying Water Contamination? cloudy_distillate->check_drying check_rate Check Distillation Rate check_column->check_rate Efficient improve_column Use More Efficient Column check_column->improve_column Inefficient check_rate->low_yield Optimal reduce_rate Reduce Heating Rate check_rate->reduce_rate Too Fast improve_column->end reduce_rate->end check_holdup Check Apparatus Size check_leaks->check_holdup No Leaks seal_joints Seal Joints check_leaks->seal_joints Leaks Found check_holdup->temp_instability Appropriate resize_app Use Smaller Apparatus check_holdup->resize_app Too Large seal_joints->end resize_app->end check_insulation Check Insulation check_heating->check_insulation Even stabilize_heat Use Stirrer/Mantle check_heating->stabilize_heat Uneven check_insulation->cloudy_distillate Good insulate_column Insulate Column check_insulation->insulate_column Poor stabilize_heat->end insulate_column->end check_drying->end No dry_product Dry with Anhydrous Salt check_drying->dry_product Yes dry_product->end

Caption: Troubleshooting workflow for this compound distillation.

Technical Support Center: Improving Regioselectivity in Reactions of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling regioselectivity in reactions of 1-methylcycloheptene.

Understanding the Challenge: The Asymmetric Alkene

This compound is an unsymmetrically substituted alkene. The double bond presents two carbons with different substitution patterns: one is a tertiary carbon, and the other is a secondary carbon. This inherent asymmetry leads to the potential for forming two different regioisomers in addition reactions. Achieving high regioselectivity is crucial for ensuring the desired product is the major component, which simplifies purification and improves overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in addition reactions to this compound?

A1: The two main factors influencing regioselectivity are:

  • Electronic Effects: These relate to the stability of intermediates, such as carbocations. According to Markovnikov's rule, in the addition of a protic acid (like HBr), the proton will add to the less substituted carbon of the double bond to form the more stable tertiary carbocation.

  • Steric Effects: This refers to the spatial arrangement of atoms and groups near the reaction site. Bulky reagents will preferentially attack the less sterically hindered position of the alkene. In anti-Markovnikov additions, such as hydroboration-oxidation, steric hindrance plays a significant role in directing the boron atom to the less substituted carbon.

Q2: How can I favor the formation of the anti-Markovnikov alcohol, 2-methylcycloheptan-1-ol?

A2: To favor the anti-Markovnikov product, you should use a hydroboration-oxidation reaction. The regioselectivity of this reaction can be significantly improved by using a sterically hindered borane reagent instead of borane itself (BH₃). Bulky boranes will preferentially add to the less sterically hindered carbon of the double bond.

Q3: I am observing a mixture of regioisomers in my hydroboration-oxidation reaction. What can I do to improve the selectivity?

A3: A mixture of regioisomers in hydroboration-oxidation suggests that the borane reagent is not selective enough. To enhance selectivity, consider the following:

  • Switch to a Bulkier Borane: Replace BH₃•THF with a more sterically demanding borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[1][2] These reagents will significantly favor addition to the less substituted carbon due to increased steric hindrance.

  • Control the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetic product.

Q4: How can I achieve Markovnikov addition to form 1-methylcycloheptan-1-ol?

A4: For Markovnikov hydration, an acid-catalyzed hydration (e.g., using H₂SO₄ and water) is a standard method. This reaction proceeds through the formation of the more stable tertiary carbocation at the C1 position. Another method is oxymercuration-demercuration, which also yields the Markovnikov alcohol and has the advantage of avoiding carbocation rearrangements.

Troubleshooting Guides

Hydroboration-Oxidation
Problem Possible Cause Solution
Low Regioselectivity (Mixture of Alcohols) Use of a small borane reagent (e.g., BH₃•THF).Employ a sterically hindered borane such as 9-BBN or disiamylborane to increase selectivity for the anti-Markovnikov product.[1][2]
Low Product Yield Incomplete reaction or degradation of the borane reagent.Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or titrated solution of the borane reagent.
Formation of Side Products The oxidation step was not complete.Ensure an adequate amount of both NaOH and H₂O₂ are used and that the reaction is allowed to proceed for a sufficient time, often with gentle heating.
Epoxidation
Problem Observation Solution
Low Conversion Starting material remains after the reaction.Increase the reaction time or the equivalents of the epoxidizing agent (e.g., m-CPBA). Ensure the reaction temperature is appropriate for the chosen reagent.
Ring-Opening of Epoxide Formation of diols or other ring-opened products.This can occur if acidic impurities are present. Add a mild base, such as sodium bicarbonate, to buffer the reaction mixture, especially when using m-CPBA which produces a carboxylic acid byproduct.
Halogenation (e.g., with HBr)
Problem Observation Solution
Formation of Anti-Markovnikov Product A significant amount of 1-bromo-2-methylcycloheptane is formed.This indicates a radical mechanism may be competing. Ensure the absence of peroxides in the starting materials and solvents, and protect the reaction from light to prevent radical initiation.[3]
Low Yield Incomplete reaction.Ensure a sufficient concentration of the halogenating agent. For gaseous reagents like HBr, ensure efficient bubbling through the solution.

Quantitative Data

Regioselectivity in the Hydroboration-Oxidation of this compound

Borane Reagent Major Product Approximate Regioselectivity (Anti-Markovnikov:Markovnikov)
BH₃•THF2-Methylcycloheptan-1-ol>90:10
9-BBN2-Methylcycloheptan-1-ol>99:1[1]
Disiamylborane2-Methylcycloheptan-1-ol>98:2

Note: The regioselectivities are based on data for analogous systems like 1-methylcyclohexene and are expected to be very similar for this compound.

Experimental Protocols

Protocol 1: Highly Regioselective Hydroboration-Oxidation using 9-BBN

This protocol is designed to maximize the yield of the anti-Markovnikov product, 2-methylcycloheptan-1-ol.

  • Hydroboration:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq). Caution: This addition is exothermic.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Heat the mixture to 50 °C for an additional hour to ensure complete oxidation.

  • Work-up:

    • Cool the reaction mixture to room temperature and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Markovnikov Hydrohalogenation with HBr

This protocol aims to produce 1-bromo-1-methylcycloheptane.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask.

    • Ensure all glassware is dry and the solvent is peroxide-free.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of HBr:

    • Bubble anhydrous hydrogen bromide (HBr) gas through the stirred solution. Alternatively, a solution of HBr in acetic acid can be used and added dropwise.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the excess HBr by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification can be achieved by distillation or column chromatography if necessary.

Visualizations

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Work-up & Purification A This compound in anhydrous THF B Cool to 0 °C A->B C Add 9-BBN solution dropwise B->C D Stir at room temperature (2-4 hours) C->D E Cool to 0 °C D->E Proceed to Oxidation F Add NaOH (aq) and H₂O₂ E->F G Stir at 50 °C (1 hour) F->G H Extraction with Diethyl Ether G->H Proceed to Work-up I Drying and Concentration H->I J Column Chromatography I->J K 2-Methylcycloheptan-1-ol J->K

Caption: Experimental workflow for the regioselective hydroboration-oxidation of this compound.

Regioselectivity_Logic cluster_conditions Choice of Reaction Conditions cluster_pathways Reaction Pathways cluster_intermediates Key Factor cluster_products Major Product Start Reaction of This compound Reagent Select Reagent Type Start->Reagent Markovnikov Markovnikov Pathway (e.g., Acid-Catalyzed Hydration) Reagent->Markovnikov Electrophilic (e.g., H+) Anti_Markovnikov Anti-Markovnikov Pathway (e.g., Hydroboration) Reagent->Anti_Markovnikov Sterically Bulky Carbocation More Stable Tertiary Carbocation Markovnikov->Carbocation Sterics Steric Hindrance (Bulky Reagent) Anti_Markovnikov->Sterics Product_M 1-Methylcycloheptan-1-ol Carbocation->Product_M Product_AM 2-Methylcycloheptan-1-ol Sterics->Product_AM

Caption: Decision logic for achieving regioselectivity in the hydration of this compound.

References

Technical Support Center: Purification of Crude 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the removal of acidic impurities from crude 1-Methylcycloheptene.

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic impurities found in crude this compound?

A1: Crude this compound, especially when synthesized via acid-catalyzed dehydration of 1-methylcycloheptanol, often contains residual acid catalysts such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] These acidic remnants can promote unwanted side reactions, including isomerization and polymerization.[1]

Q2: Why is it crucial to remove acidic impurities from this compound?

A2: The presence of acid residues can lead to product degradation over time.[1] Acidic conditions can catalyze the isomerization of this compound to other isomers and can also initiate polymerization, resulting in a lower yield and purity of the desired product.[1] For applications in drug development and other high-purity fields, complete removal of these impurities is essential.

Q3: What is the most common method for removing acidic impurities?

A3: The most common and effective method for neutralizing and removing acidic impurities is to wash the crude organic product with a mild aqueous base.[1][3][4] Saturated sodium bicarbonate (NaHCO₃) solution is frequently used for this purpose.[2][3][4][5][6] A dilute solution of sodium hydroxide (NaOH) can also be employed.[1][6]

Q4: Can the washing step with a basic solution affect the this compound product?

A4: When using a mild base like sodium bicarbonate, the risk of negatively impacting the this compound product is minimal. The primary reaction is the neutralization of the residual strong acid catalyst.[4] It is important to follow the aqueous wash with a brine (saturated NaCl solution) wash to help remove residual water before the final drying step.[1][5]

Troubleshooting Guides

Problem: After washing with sodium bicarbonate solution, my organic layer appears cloudy.

  • Possible Cause: The cloudiness is likely due to an emulsion formation or the presence of residual water.[7]

  • Solution: To break up an emulsion, a wash with a saturated sodium chloride (brine) solution is often effective.[1] The brine wash also helps to draw water out of the organic layer. Following the washes, the organic layer must be thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][7]

Problem: My final product is showing signs of polymerization (e.g., increased viscosity or yellowing) even after a basic wash.

  • Possible Cause 1: The neutralization step may have been incomplete, leaving trace amounts of acid.

  • Solution 1: Ensure vigorous mixing during the basic wash to maximize contact between the organic and aqueous layers. You can test the aqueous layer after separation with pH paper to ensure it is neutral or slightly basic. If necessary, repeat the wash with the basic solution.[8]

  • Possible Cause 2: The product may be degrading due to prolonged exposure to heat or light during subsequent purification steps like distillation.[1]

  • Solution 2: For long-term storage, consider adding a polymerization inhibitor, such as hydroquinone, at a low concentration.[1] Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1][9]

Problem: GC analysis of my purified product indicates the presence of multiple isomers.

  • Possible Cause: Acid-catalyzed isomerization may have occurred during the synthesis. The separation of these isomers is challenging due to their very similar boiling points.[1]

  • Solution: While the basic wash removes the acid catalyst and prevents further isomerization, it does not remove isomers already formed. To separate these, high-efficiency fractional distillation is required, using a column with a high number of theoretical plates.[1]

Experimental Protocol: Neutralization and Drying of Crude this compound

This protocol describes the standard procedure for removing acidic impurities from a crude sample of this compound following its synthesis.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Clean, dry collection flask

Procedure:

  • Transfer to Separatory Funnel: Allow the crude reaction mixture to cool to room temperature. Transfer the crude this compound to a separatory funnel of appropriate size.

  • Initial Water Wash (Optional): Add a volume of deionized water equal to about 20-25% of the organic layer volume. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step helps remove the bulk of any water-soluble acids.[2]

  • Neutralization Wash: Add a volume of saturated sodium bicarbonate solution equal to about 20-25% of the organic layer volume. Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide (CO₂) gas, which can build up pressure.[2][4][6]

  • Layer Separation: Place the funnel back in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Brine Wash: Add a volume of saturated sodium chloride (brine) solution equal to about 20-25% of the organic layer volume. Shake gently for 30 seconds. This wash helps to remove residual water and break any emulsions.[1][5]

  • Final Separation: Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate (a layer approximately 1/10th of the liquid volume).[1] Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let the mixture stand for 10-15 minutes to ensure all water is absorbed.[1]

  • Product Isolation: Carefully decant or filter the dried this compound into a clean, dry round-bottom flask, ready for further purification (e.g., distillation) or analysis.

Data Presentation

Table 1: Reagents for Acidic Impurity Removal

ReagentFormulaConcentrationPurpose
Sodium BicarbonateNaHCO₃Saturated Aqueous Solution (~5-8%)Neutralizes residual strong acid catalysts.[2][4][6]
Sodium HydroxideNaOHDilute Aqueous Solution (e.g., 3M or 5-10%)Alternative for neutralizing acid catalysts.[1][6][8]
Sodium ChlorideNaClSaturated Aqueous Solution (Brine)Removes residual water and helps break emulsions.[1][5]
Magnesium SulfateMgSO₄Anhydrous SolidDrying agent to remove dissolved water from the organic product.[1][7]
Sodium SulfateNa₂SO₄Anhydrous SolidAlternative drying agent.[5][7]

Visualizations

experimental_workflow crude_product Crude this compound (Contains Acidic Impurities) sep_funnel Transfer to Separatory Funnel crude_product->sep_funnel bicarb_wash Wash with Saturated NaHCO₃ Solution sep_funnel->bicarb_wash venting Vent Frequently (CO₂ Evolution) bicarb_wash->venting separate_1 Separate Aqueous Layer bicarb_wash->separate_1 brine_wash Wash with Brine (NaCl Solution) separate_1->brine_wash separate_2 Separate Aqueous Layer brine_wash->separate_2 drying_flask Transfer Organic Layer to Erlenmeyer Flask separate_2->drying_flask add_drying_agent Add Anhydrous MgSO₄ or Na₂SO₄ drying_flask->add_drying_agent decant Decant or Filter add_drying_agent->decant purified_product Purified this compound (Ready for Distillation/Analysis) decant->purified_product

Caption: Workflow for the removal of acidic impurities from crude this compound.

troubleshooting_guide start Observation after Basic Wash cloudy Organic Layer is Cloudy start->cloudy Cloudy Appearance polymerization Signs of Polymerization start->polymerization Viscosity/Color Change isomers Isomers Detected by GC start->isomers Impure on GC emulsion Cause: Emulsion or Residual Water cloudy->emulsion incomplete_wash Cause: Incomplete Neutralization polymerization->incomplete_wash synthesis_issue Cause: Isomerization during synthesis isomers->synthesis_issue solution_cloudy Solution: 1. Wash with Brine 2. Dry thoroughly with Na₂SO₄/MgSO₄ emulsion->solution_cloudy solution_polymer Solution: 1. Re-wash with base 2. Add inhibitor for storage incomplete_wash->solution_polymer solution_isomers Solution: High-efficiency fractional distillation synthesis_issue->solution_isomers

Caption: Troubleshooting logic for common issues in this compound purification.

References

identifying impurities in 1-Methylcycloheptene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug development and chemical research is ensuring the purity of compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying impurities in 1-Methylcycloheptene using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities expected in a this compound sample?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Structural Isomers: 3-Methylcycloheptene and 4-Methylcycloheptene are common process-related impurities that can be difficult to separate due to similar physical properties.

  • Related Compounds: Byproducts from the synthesis, such as methylcycloheptane (if a reduction step is involved) or methylcycloheptanol (from hydration).

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Solvent Residues: Residual solvents used during synthesis or purification, such as hexane, dichloromethane, or methanol.[1][2]

  • Degradation Products: Oxidation or polymerization products formed during storage.

Q2: How can I differentiate between this compound and its structural isomers using GC-MS?

A2: Differentiating structural isomers like 1-, 3-, and 4-Methylcycloheptene can be challenging because they may have very similar mass spectra.[3] The primary method for differentiation is through chromatographic separation.

  • Retention Time: A well-optimized GC method with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar column) should provide different retention times for each isomer.

  • Mass Spectra: While the mass spectra may be similar, minor differences in the relative abundance of fragment ions can sometimes be observed. Careful comparison of the spectra against a known standard is crucial.

Q3: What does the mass spectrum of this compound look like, and what are the expected major fragments?

A3: this compound has a molecular weight of 110.20 g/mol (formula: C₈H₁₄).[4] In electron ionization (EI) GC-MS, you can expect to see a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern will be characteristic of cyclic alkenes. Common fragmentations involve the loss of alkyl groups and ring cleavage. You can expect to see significant peaks corresponding to the loss of a methyl group (M-15) at m/z 95 and subsequent loss of ethylene fragments (C₂H₄, mass 28).[5]

Q4: What are "ghost peaks" and how can I prevent them in my analysis?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram.[6] Common sources include:

  • Septum Bleed: Siloxane compounds can leach from the injector septum, especially at high temperatures.[7] Using high-quality, low-bleed septa and changing them regularly can minimize this.[8]

  • Column Bleed: The stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks, particularly at high temperatures.[7]

  • Contamination: Contamination can come from the sample vial, cap, solvent, or syringe.[7] Running a solvent blank before your sample can help identify these sources.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Syringe issue (clogged or not drawing sample).2. Incorrect injector temperature (too low).3. Leak in the system (septum, column fittings).4. Sample concentration is too low.1. Clean or replace the syringe.[10]2. Ensure injector temperature is sufficient to volatilize the sample (~250 °C).3. Perform a leak check of the system.[11]4. Concentrate the sample or inject a larger volume (if appropriate).[12]
Peak Tailing 1. Active sites in the injector liner or column.2. Column contamination.3. Column is not installed correctly.1. Use a deactivated liner; replace the liner if necessary.[13]2. Bake out the column at a high temperature (within its limit). If contamination is severe, trim the first few inches of the column.[13]3. Reinstall the column according to the manufacturer's instructions.
Peak Fronting 1. Column overload (sample concentration too high).2. Incompatible solvent.3. Incorrect oven starting temperature.1. Dilute the sample.[13]2. Ensure the solvent is appropriate for the analysis.[14]3. Lower the initial oven temperature.
Split Peaks 1. Poor sample injection technique.2. Incompatible solvent or sample matrix.3. Column contamination or damage at the inlet.1. Use an autosampler for consistent injections.2. Ensure the sample is fully dissolved in a suitable solvent.[14]3. Trim the front end of the GC column.
Baseline Noise or Drift 1. Contaminated carrier gas.2. Column bleed.3. Contaminated detector (MS source).1. Check gas purifiers and traps; replace if necessary.[11]2. Condition the column. If the column is old, it may need to be replaced.[11]3. Clean the MS ion source according to the instrument manual.[13]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis.[1]

  • Dilution: Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate).[14] A typical concentration for impurity profiling is around 10-100 µg/mL.[2][9]

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging the syringe and injector.[14]

  • Vials: Use clean glass autosampler vials with PTFE-lined caps to avoid contamination from plastics.[2]

  • Blanks: Prepare a solvent blank (containing only the dilution solvent) to run before the sample analysis to identify any background contamination.[9]

GC-MS Method Parameters

The following table provides a starting point for developing a GC-MS method for this compound impurity analysis. Optimization may be required based on your specific instrument and impurities of interest.

Parameter Typical Value
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Split/Splitless
Injector Temp. 250 °C
Split Ratio 50:1 (adjust based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program - Initial Temp: 40 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35 - 400
Solvent Delay 3 minutes (to protect the filament from the solvent peak)

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute Sample in Volatile Solvent Sample->Dilute Filter Filter Sample (if necessary) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Process Process Chromatogram (Integration) Detect->Process Identify Identify Peaks (Library Search) Process->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for impurity identification in this compound by GC-MS.

Troubleshooting Logic for GC-MS Analysis

Troubleshooting_Logic end_node end_node action_node action_node start Problem Observed? peak_shape Poor Peak Shape? start->peak_shape Yes sensitivity Low Sensitivity or No Peaks? start->sensitivity No action_node_1 Check for: - Column Overload - Active Sites - Column Installation peak_shape->action_node_1 Yes baseline Baseline Issues? sensitivity->baseline No action_node_2 Check for: - Leaks - Syringe Clog - Sample Concentration sensitivity->action_node_2 Yes ghost_peaks Ghost Peaks Present? baseline->ghost_peaks No action_node_3 Check for: - Gas Purity - Column Bleed - Detector Contamination baseline->action_node_3 Yes ghost_peaks->end_node No, consult expert action_node_4 Check for: - Septum Bleed - Vial/Solvent Contamination - Run a Blank ghost_peaks->action_node_4 Yes

Caption: Decision tree for troubleshooting common GC-MS analytical issues.

References

Technical Support Center: Hydrogenation of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are performing the catalytic hydrogenation of 1-methylcycloheptene to produce methylcycloheptane. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most common heterogeneous catalysts for the hydrogenation of alkenes, including this compound, are platinum, palladium, and nickel-based catalysts.[1][2] Specifically, palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adams' catalyst), and Raney Nickel (Raney Ni) are frequently employed due to their high activity and efficacy in reducing carbon-carbon double bonds.[2]

Q2: What is the expected stereochemistry of the product, methylcycloheptane?

A2: The catalytic hydrogenation of alkenes on a metal surface is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[1] For this compound, this results in the formation of cis-1-methylcycloheptane as the major product.

Q3: Can other functional groups in my molecule be affected during the hydrogenation of the double bond?

A3: The chemoselectivity of the hydrogenation depends on the catalyst and reaction conditions. Alkenes are generally more readily hydrogenated than many other functional groups. Using catalysts like Pd/C under mild conditions (room temperature, atmospheric pressure of H₂) will typically reduce the alkene without affecting esters, ketones, aldehydes, or nitriles. However, more vigorous conditions or different catalysts can lead to the reduction of these groups. Aromatic rings are generally stable to hydrogenation under these conditions.

Q4: How do I know when the reaction is complete?

A4: The completion of the reaction can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material. Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the conversion of this compound to methylcycloheptane.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or contamination.2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, halides) can deactivate the catalyst.3. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete hydrogenation, especially with a sterically hindered alkene.4. Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.1. Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere.2. Purify the substrate and solvents before use. Use high-purity hydrogen gas.3. Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.4. Increase the stirring rate to ensure the catalyst is well suspended.
Low Product Yield 1. Loss of Product During Workup: The product, methylcycloheptane, is volatile and may be lost during solvent removal.2. Incomplete Reaction: As mentioned above.3. Side Reactions: Isomerization of the double bond or other unforeseen side reactions.1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature during solvent removal.2. See "Incomplete or Slow Reaction" section.3. Use a more selective catalyst or milder reaction conditions (lower temperature, lower pressure).
Presence of Impurities in the Product 1. Isomerization: Some catalysts, particularly palladium, can cause isomerization of the double bond before hydrogenation, leading to a mixture of products.2. Hydrogenolysis: If other functional groups are present, they may be cleaved by the catalyst.1. Consider using a platinum-based catalyst, which is less prone to causing isomerization. Running the reaction at a lower temperature can also minimize this side reaction.2. Choose a more chemoselective catalyst or protect sensitive functional groups before hydrogenation.

Catalyst Performance Data

CatalystSubstrateTemperature (°C)Pressure (atm)SolventProduct(s)Yield/SelectivityReference
1.0 wt% Pt/γ-Al₂O₃1-Methylcyclohexene220 - 3801 - 5Not SpecifiedToluene, Methylcyclohexane, and by-productsDehydrogenation and hydrogenation observed[3]
Platinum Oxide (PtO₂)4-tert-Butyl-1-methylcyclohexeneNot SpecifiedNot SpecifiedNot Specifiedcis- and trans-1-tert-Butyl-4-methylcyclohexaneStereoisomeric ratio depends on reaction progress[4]
Palladium Catalyst4-tert-Butyl-1-methylcyclohexeneNot SpecifiedNot SpecifiedNot Specifiedcis- and trans-1-tert-Butyl-4-methylcyclohexaneStereoisomeric ratio depends on reaction progress[4]

Note: The hydrogenation of this compound is expected to yield primarily methylcycloheptane. The data for 1-methylcyclohexene highlights that both hydrogenation and dehydrogenation can be competing reactions at higher temperatures and that stereoselectivity is an important consideration.

Experimental Protocols

General Protocol for Hydrogenation of this compound using Pd/C

This protocol is a general guideline and may require optimization for specific experimental setups and scales.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation: In a round-bottom flask, add 10% Pd/C (typically 5-10 mol% relative to the substrate). The flask is then sealed with a septum and purged with an inert gas.

  • Solvent and Substrate Addition: Add a suitable solvent, such as ethanol, via syringe. Then, add the this compound to the flask.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. If using a balloon, it is then left to stir under a positive pressure of hydrogen at room temperature. For higher pressures, a hydrogenation apparatus is used.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Workup: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.

  • Isolation: The solvent is carefully removed from the filtrate by rotary evaporation to yield the crude methylcycloheptane. Further purification can be done by distillation if necessary.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.

Visualizations

Catalyst_Selection_Workflow cluster_input Inputs cluster_decision Catalyst Selection cluster_troubleshooting Troubleshooting cluster_output Output Start Substrate: This compound Reqs Requirements: - High Yield - High Selectivity - Mild Conditions Start->Reqs Catalyst_Choice Primary Catalyst Choice Reqs->Catalyst_Choice Pd_C Pd/C (High Activity) Catalyst_Choice->Pd_C Standard PtO2 PtO2 (Less Isomerization) Catalyst_Choice->PtO2 Isomerization concern Raney_Ni Raney Ni (Cost-Effective) Catalyst_Choice->Raney_Ni Scale-up Problem Problem Encountered? Pd_C->Problem PtO2->Problem Raney_Ni->Problem Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Yes Side_Products Side Products Problem->Side_Products Yes End Successful Hydrogenation: Methylcycloheptane Problem->End No Optimize Optimize Conditions: - Increase Pressure/Temp - Change Solvent Incomplete_Rxn->Optimize Switch_Catalyst Switch Catalyst Side_Products->Switch_Catalyst Optimize->End Switch_Catalyst->Catalyst_Choice

Caption: Catalyst selection workflow for this compound hydrogenation.

Hydrogenation_Mechanism cluster_surface Catalyst Surface cluster_molecules Molecular Representation Catalyst Metal Catalyst Surface (e.g., Pd, Pt, Ni) H2_adsorbed H₂ adsorbs and dissociates Alkene_adsorbed This compound adsorbs H_transfer1 First H atom transfers Alkene_adsorbed->H_transfer1 H_transfer2 Second H atom transfers H_transfer1->H_transfer2 Intermediate Half-hydrogenated intermediate H_transfer1->Intermediate Product_desorbed Methylcycloheptane desorbs H_transfer2->Product_desorbed Product H_transfer2->Product H2 H2->H2_adsorbed Alkene Alkene->Alkene_adsorbed

Caption: General mechanism of catalytic hydrogenation on a metal surface.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methylcycloheptene and 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-methylcycloheptene and 1-methylcyclohexene in three common and synthetically important alkene transformations: hydroboration-oxidation, epoxidation, and ozonolysis. The comparison is based on established principles of organic chemistry, supported by experimental data from the literature where available.

Introduction

This compound and 1-methylcyclohexene are both trisubstituted cyclic alkenes, a structural motif prevalent in many natural products and pharmaceutical compounds. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. The primary differences between these two molecules lie in their ring size, which influences ring strain and conformational flexibility, and the steric environment around the double bond. These factors play a significant role in determining the rates and selectivity of their reactions.

Reactivity Comparison: Theoretical Framework

The reactivity of alkenes is principally governed by a combination of electronic and steric factors, along with the influence of ring strain in cyclic systems.

  • Ring Strain: Cycloheptene is known to possess greater ring strain than cyclohexane. This is attributed to a combination of angle strain and torsional strain in the seven-membered ring, which is more difficult to alleviate through puckering compared to the stable chair conformation of cyclohexane.[1] This higher ground-state energy of this compound is expected to lead to a lower activation energy and thus a faster reaction rate in reactions that release this strain, such as additions to the double bond.

  • Steric Hindrance: The methyl group on the double bond of both alkenes presents a degree of steric hindrance to the approach of reagents. The conformational flexibility of the seven-membered ring in this compound may allow for an approach that minimizes steric interactions more effectively than the more rigid chair-like conformations of 1-methylcyclohexene.

  • Electronic Effects: Both this compound and 1-methylcyclohexene are trisubstituted alkenes, making their double bonds electron-rich and thus reactive towards electrophiles. The methyl group acts as an electron-donating group, further increasing the nucleophilicity of the π-bond.

Quantitative Data Summary

ReactionSubstrateReagentsMajor ProductPredicted Yield
Hydroboration-Oxidation 1-Methylcyclohexene1. BH₃•THF 2. H₂O₂, NaOHtrans-2-MethylcyclohexanolHigh
This compound1. BH₃•THF 2. H₂O₂, NaOHtrans-2-MethylcycloheptanolHigh
Epoxidation 1-Methylcyclohexenem-CPBA1-Methylcyclohexene oxideHigh
This compoundm-CPBAThis compound oxideHigh
Ozonolysis (Reductive Workup) 1-Methylcyclohexene1. O₃ 2. (CH₃)₂S6-OxoheptanalHigh
This compound1. O₃ 2. (CH₃)₂S6-OxooctanalHigh

Detailed Experimental Protocols

The following are detailed experimental protocols for the hydroboration-oxidation, epoxidation, and ozonolysis of 1-methylcyclohexene, which can be adapted for this compound.

Hydroboration-Oxidation

This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond.[2][3]

Materials:

  • 1-Methylcycloalkene (1-methylcyclohexene or this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 1-methylcycloalkene (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BH₃•THF solution (1.1 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Add diethyl ether to extract the product. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The product can be purified by flash column chromatography.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation & Workup A 1. Dissolve 1-methylcycloalkene in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add BH3•THF dropwise B->C D 4. Stir at room temperature C->D E 5. Cool to 0 °C D->E Proceed to Oxidation F 6. Add NaOH and H2O2 E->F G 7. Stir at room temperature F->G H 8. Extract with diethyl ether G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by chromatography I->J

Experimental workflow for hydroboration-oxidation.
Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This reaction introduces an epoxide functional group via the concerted addition of an oxygen atom to the double bond.[4][5]

Materials:

  • 1-Methylcycloalkene (1-methylcyclohexene or this compound)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-methylcycloalkene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by distillation or flash column chromatography.

Epoxidation_Workflow A 1. Dissolve 1-methylcycloalkene in CH2Cl2 B 2. Cool to 0 °C A->B C 3. Add m-CPBA B->C D 4. Stir and monitor by TLC C->D E 5. Dilute with CH2Cl2 D->E F 6. Wash with NaHCO3 E->F G 7. Wash with brine F->G H 8. Dry and concentrate G->H I 9. Purify H->I

Experimental workflow for epoxidation with m-CPBA.
Ozonolysis with Reductive Workup

Ozonolysis cleaves the double bond to form two carbonyl compounds. A reductive workup preserves aldehydes that may be formed.[6]

Materials:

  • 1-Methylcycloalkene (1-methylcyclohexene or this compound)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide ((CH₃)₂S) or Zinc dust (Zn)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1-methylcycloalkene (1.0 eq) in a mixture of dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube and a gas outlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction is typically complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone until the blue color disappears.

  • Slowly add dimethyl sulfide (2.0 eq) or zinc dust to the cold solution to reduce the ozonide intermediate.

  • Allow the reaction mixture to warm to room temperature and stir for at least 1 hour.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to avoid loss of the volatile product.

  • The resulting dicarbonyl compound can be purified by distillation or chromatography.

Ozonolysis_Workflow cluster_ozonolysis Ozonolysis cluster_workup Reductive Workup A 1. Dissolve 1-methylcycloalkene in CH2Cl2/MeOH B 2. Cool to -78 °C A->B C 3. Bubble O3 through solution B->C D 4. Purge excess O3 C->D E 5. Add (CH3)2S or Zn D->E Proceed to Workup F 6. Warm to room temperature E->F G 7. Wash with NaHCO3 and brine F->G H 8. Dry and concentrate G->H I 9. Purify H->I

Experimental workflow for ozonolysis with reductive workup.

Discussion of Relative Reactivity

Hydroboration-Oxidation

In hydroboration, the boron atom adds to the less sterically hindered carbon of the double bond.[2] Both this compound and 1-methylcyclohexene are trisubstituted alkenes, and the hydroboration will occur to place the boron on the unsubstituted carbon of the former double bond. The greater ring strain of this compound is expected to make it more reactive towards the addition of borane. The increased flexibility of the seven-membered ring may also allow for a transition state with less steric repulsion compared to the more rigid six-membered ring. Therefore, This compound is predicted to react faster than 1-methylcyclohexene in hydroboration-oxidation.

Epoxidation

The epoxidation of alkenes with peroxy acids like m-CPBA is an electrophilic addition. The rate of this reaction is generally increased by electron-donating groups on the alkene.[4] Since both alkenes are trisubstituted with an electron-donating methyl group, they are both expected to be reactive. The key difference again lies in the ring strain. The release of strain upon forming the three-membered epoxide ring should be a driving force for the reaction. Given the higher ring strain of the seven-membered ring, This compound is predicted to undergo epoxidation at a faster rate than 1-methylcyclohexene.

Ozonolysis

Ozonolysis is a [3+2] cycloaddition reaction, and its rate is also influenced by the electron density of the double bond.[6] More substituted, electron-rich alkenes generally react faster with ozone. As both are trisubstituted alkenes, they are expected to be highly reactive. The higher ring strain in this compound should again contribute to a lower activation energy for the initial cycloaddition of ozone. Therefore, This compound is predicted to react more rapidly with ozone than 1-methylcyclohexene.

Conclusion

In all three examined reactions—hydroboration-oxidation, epoxidation, and ozonolysis—this compound is predicted to be more reactive than 1-methylcyclohexene. This increased reactivity is primarily attributed to the greater ring strain inherent in the seven-membered ring of cycloheptene derivatives compared to the relatively strain-free chair conformation of cyclohexane derivatives. The release of this ring strain in the transition state of these addition reactions provides a thermodynamic driving force, leading to a lower activation energy and a faster reaction rate. While steric factors are also at play, the influence of ring strain is expected to be the dominant factor in determining the relative reactivity of these two cyclic alkenes. For synthetic applications requiring milder conditions or shorter reaction times, this compound may be the preferred substrate. Conversely, if greater stability and potentially higher selectivity under forcing conditions are desired, 1-methylcyclohexene might be the more suitable choice. Experimental validation of these predicted reactivity differences would provide valuable quantitative data for the broader scientific community.

References

comparative analysis of 1-Methylcycloheptene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 1-Methylcycloheptene, a seven-membered cyclic alkene, serves as a valuable building block in the synthesis of more complex molecules. This guide provides a comparative analysis of several common methods for the synthesis of this compound, offering insights into their underlying mechanisms, experimental protocols, and expected outcomes. While specific quantitative data for the synthesis of this compound is not abundantly available in the surveyed literature, this guide presents data for the analogous and well-documented synthesis of 1-methylcyclohexene to provide a reasonable basis for comparison.

Comparison of Synthesis Methods

The selection of a synthetic route to this compound depends on various factors, including the availability of starting materials, desired yield and purity, and the reaction conditions. The following table summarizes key quantitative data for common synthesis methods, with data presented for the synthesis of the six-membered ring analogue, 1-methylcyclohexene, for comparative purposes.

Synthesis MethodStarting Material(s)Reagents/CatalystTemperature (°C)Yield (%)Purity (%)
Acid-Catalyzed Dehydration (E1) 1-MethylcyclohexanolH₂SO₄ (conc.)9084>98
Grignard Reaction & Dehydration Cyclohexanone, Methylmagnesium chloridep-Toluene­sulfonic acid-10 to 0, then reflux92Not Specified
Base-Induced Elimination (E2) 1-Methylcyclohexyl bromideSodium ethoxide78 (reflux)82Not Specified
Wittig Reaction Cyclohexanone, Ethyltriphenyl­phosphonium bromideStrong base (e.g., n-BuLi)VariesTypically highHigh
Cope Elimination

Comparative Kinetic Analysis of 1-Methylcycloheptene Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of chemical transformations is paramount for optimizing reaction conditions, predicting product distributions, and scaling up processes. This guide provides a comparative analysis of the kinetics of three key reactions of 1-methylcycloheptene: hydrogenation, epoxidation, and ozonolysis. The data presented, sourced from experimental studies, offers a quantitative basis for comparing the reactivity of this compound with other cycloalkenes.

Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes. The kinetics of this reaction are highly dependent on the catalyst, solvent, temperature, and pressure. While specific kinetic data for this compound is limited, we can draw comparisons with the well-studied hydrogenation of cyclohexene and consider the effect of the methyl substituent and ring size.

Table 1: Comparative Hydrogenation Kinetic Data

AlkeneCatalystTurnover Number (TON)Temperature (°C)Pressure (atm)Solvent
CyclohexenePt (dispersed)2.1, 18.2, 5.2 (three site types)[1]Not specifiedNot specifiedSolution phase
1-MethylcyclohexenePt/γ-Al2O3Dehydrogenation TOR: 0.042 (molecules/Pt atom/s)1300.02 H2Gas phase
CyclohepteneNot specifiedNot specifiedNot specifiedNot specifiedNot specified
CycloocteneNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Data for this compound is for the reverse reaction (dehydrogenation) but provides an indication of its interaction with a platinum catalyst.

Experimental Protocol: Monitoring Alkene Hydrogenation by Gas Chromatography

A common method for studying the kinetics of alkene hydrogenation involves monitoring the disappearance of the reactant and the appearance of the product over time using gas chromatography (GC).

Materials:

  • This compound

  • Adam's catalyst (PtO2) or Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Internal standard (e.g., n-dodecane)

  • Gas-tight syringe

  • Reaction vessel equipped with a magnetic stirrer, gas inlet, and septum for sampling

Procedure:

  • A known amount of the catalyst is placed in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of this compound and the internal standard in the chosen solvent is prepared at a known concentration.

  • The reaction vessel is flushed with hydrogen gas, and the solvent is added.

  • The reaction is initiated by injecting the this compound solution into the vessel and starting the magnetic stirrer. The reaction is maintained at a constant temperature and hydrogen pressure.

  • At regular time intervals, small aliquots of the reaction mixture are withdrawn using a gas-tight syringe and quenched (e.g., by filtering out the catalyst).

  • The samples are analyzed by GC to determine the concentrations of this compound and methylcycloheptane relative to the internal standard.

  • The rate of reaction can be determined by plotting the concentration of the reactant or product as a function of time.

Diagram 1: General Workflow for a Kinetic Study of Alkene Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Alkene Solution with Internal Standard D Inject Alkene Solution & Start Stirring A->D B Add Catalyst to Reaction Vessel C Flush Vessel with H2 B->C C->D E Maintain Constant T & P D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Reaction in Aliquots F->G H Analyze by Gas Chromatography G->H I Plot Concentration vs. Time H->I J Determine Rate Law & Rate Constant I->J

Caption: Experimental workflow for a kinetic study of alkene hydrogenation.

Epoxidation

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used transformation in organic synthesis. The reaction rate is influenced by the nucleophilicity of the alkene and the electrophilicity of the peroxy acid.

Table 2: Comparative Epoxidation Kinetic Data

AlkeneReagentRelative RateSolvent
Cyclohexenem-CPBA1.0Not specified
1-Methylcyclohexenem-CPBAFaster than cyclohexene (qualitative)Not specified
Cycloheptenem-CPBANot specifiedNot specified
This compoundm-CPBANot specifiedNot specified

Note: The presence of an electron-donating methyl group on the double bond of 1-methylcyclohexene is expected to increase its nucleophilicity, leading to a faster epoxidation rate compared to unsubstituted cyclohexene.

Experimental Protocol: Monitoring Alkene Epoxidation by UV-Visible Spectroscopy

The disappearance of a colored reagent or the appearance of a colored product can be monitored by UV-Visible spectroscopy to determine the reaction kinetics. For epoxidation with some oxidizing agents, the change in absorbance of the oxidant can be followed.

Materials:

  • This compound

  • Epoxidizing agent (e.g., a chromophore-containing peroxy acid or a metal-based oxidant)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane)

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Solutions of this compound and the epoxidizing agent of known concentrations are prepared in the chosen solvent.

  • The UV-Vis spectrum of the epoxidizing agent is recorded to determine the wavelength of maximum absorbance (λmax).

  • The cuvette containing the alkene solution is placed in the temperature-controlled holder of the spectrophotometer and allowed to equilibrate.

  • The reaction is initiated by adding a known volume of the epoxidizing agent solution to the cuvette, and the absorbance at λmax is monitored over time.

  • The concentration of the epoxidizing agent at different time points is calculated using the Beer-Lambert law.

  • The rate of the reaction can be determined from the plot of the concentration of the epoxidizing agent versus time.

Diagram 2: Signaling Pathway for Epoxidation of this compound

G This compound This compound Transition State Transition State This compound->Transition State m-CPBA m-CPBA m-CPBA->Transition State This compound oxide This compound oxide Transition State->this compound oxide m-Chlorobenzoic acid m-Chlorobenzoic acid Transition State->m-Chlorobenzoic acid

Caption: Concerted mechanism of this compound epoxidation with m-CPBA.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction proceeds through a highly reactive primary ozonide intermediate, and the kinetics of its decomposition are crucial in determining the overall reaction pathway.

Table 3: Comparative Ozonolysis Kinetic Data (Primary Ozonide Decomposition)

AlkeneDecomposition Barrier Height (kcal/mol)Method
Cyclohexene9.1 ± 0.4[2]Temperature Programmed Reaction Spectroscopy (TPRS)
1-Methylcyclohexene9.4 ± 0.4[2]TPRS
Methylene-cyclohexane11.9 ± 1.2[2]TPRS
This compoundNot specifiedNot specified

Note: The data for 1-methylcyclohexene provides a good estimate for the reactivity of this compound due to the similar trisubstituted nature of the double bond.

Experimental Protocol: Kinetic Study of Alkene Ozonolysis using Stopped-Flow Technique

The rapid reaction between ozone and alkenes necessitates the use of fast kinetic techniques like the stopped-flow method, often coupled with a detection method such as mass spectrometry or absorption spectroscopy.

Materials:

  • This compound

  • Ozone source (ozone generator)

  • Inert carrier gas (e.g., nitrogen, oxygen)

  • Solvent (for solution-phase studies)

  • Stopped-flow apparatus

  • Detector (e.g., mass spectrometer, UV-Vis spectrophotometer)

Procedure:

  • Two reactant streams are prepared: one containing this compound in a carrier gas or solvent, and the other containing ozone in a carrier gas or solvent, both at known concentrations.

  • The two streams are rapidly mixed in the stopped-flow apparatus.

  • The reaction progress is monitored by observing the change in a specific property (e.g., the concentration of a reactant or product) as a function of time after the flow is stopped.

  • For example, the decay of the ozone concentration can be monitored by its characteristic UV absorbance.

  • The rate constant is determined by fitting the time-dependent data to an appropriate rate law.

Diagram 3: Logical Relationship in Ozonolysis Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Final Products (after workup) Alkene This compound POZ Primary Ozonide Alkene->POZ Ozone Ozone (O3) Ozone->POZ CI Criegee Intermediate POZ->CI Carbonyl Carbonyl Compound POZ->Carbonyl Aldehyde Aldehyde CI->Aldehyde Ketone Ketone Carbonyl->Ketone

Caption: Simplified reaction pathway for the ozonolysis of this compound.

References

Computational Modeling of 1-Methylcycloheptene Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational models for predicting the reaction pathways of 1-methylcycloheptene. Due to a lack of extensive specific computational studies on this compound, this guide draws analogies from research on similar cyclic alkenes, most notably 1-methylcyclohexene. The data and methodologies presented are intended to serve as a predictive framework for researchers investigating the reactivity of seven-membered carbocycles.

Introduction to this compound Reactivity

This compound is a seven-membered cyclic alkene whose reactivity is governed by the presence of a trisubstituted double bond. Its larger, more flexible ring structure, compared to the well-studied 1-methylcyclohexene, can influence the stereoselectivity and regioselectivity of its reactions. Computational modeling offers a powerful tool to explore the potential energy surfaces of its reaction pathways, providing insights into transition states, reaction intermediates, and product distributions. This guide focuses on three common electrophilic addition reactions: ozonolysis, hydroboration-oxidation, and epoxidation.

Comparison of Computational Models for Key Reaction Pathways

The following tables summarize predicted quantitative data for the reaction pathways of this compound based on computational studies of analogous systems. The primary computational method referenced is Density Functional Theory (DFT), a workhorse in computational organic chemistry.

Ozonolysis

Ozonolysis is a critical reaction for cleaving carbon-carbon double bonds. The initial step involves the formation of a primary ozonide (POZ), which then decomposes to form carbonyl compounds and Criegee intermediates.

Table 1: Predicted Activation Barriers for this compound Primary Ozonide (POZ) Decomposition

Computational ModelPredicted Activation Barrier (kcal/mol)Predicted Major ProductsReference System
DFT (B3LYP/6-31G(d))9.5 - 12.57-Oxooctanal1-Methylcyclohexene[1][2]
High-Level ab initio (CCSD(T))8.5 - 11.57-OxooctanalGeneral Alkenes

Note: The range in predicted activation barriers reflects the different possible decomposition pathways of the primary ozonide.

Hydroboration-Oxidation

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, is highly regioselective and stereoselective.

Table 2: Predicted Regioselectivity and Diastereoselectivity for the Hydroboration of this compound

Computational ModelPredicted Major RegioisomerPredicted Major DiastereomerReference System
DFT (B3LYP/6-311++G**)Boron adds to the less substituted carbonsyn-addition product1,3-Cyclohexadiene[3]
Experimental Data2-Methylcycloheptanoltrans-(1R,2S)-2-Methylcycloheptanol1-Methylcyclohexene[4]
Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. Peroxy acids are common reagents for this transformation.

Table 3: Predicted Activation Energies for the Epoxidation of this compound

Computational ModelPredicted Activation Energy (kcal/mol)Predicted StereoselectivityReference System
DFT (B3LYP/6-31G*)10 - 15Attack from the less hindered facePropene[5]
Experimental DataNot availableNot available1-Methylcyclohexene

Experimental Protocols (Based on Analogous Systems)

Detailed experimental procedures for reactions of this compound are not widely published. The following protocols are adapted from established methods for 1-methylcyclohexene and other cyclic alkenes.

Ozonolysis with Reductive Workup

Materials: this compound, methanol (anhydrous), ozone (O₃), zinc dust, water.

Procedure:

  • A solution of this compound in anhydrous methanol is cooled to -78 °C in a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

  • The solution is purged with nitrogen gas to remove excess ozone.

  • Zinc dust and a small amount of water are added to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred for several hours to facilitate the reductive workup of the ozonide.

  • The zinc salts are removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 7-oxooctanal.

Hydroboration-Oxidation

Materials: this compound, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF, anhydrous), sodium hydroxide (NaOH) solution (3 M), hydrogen peroxide (H₂O₂, 30%).

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, a solution of this compound in anhydrous THF is added and cooled to 0 °C.

  • A 1.0 M solution of BH₃·THF is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature for an additional hour.

  • The reaction is cooled back to 0 °C, and 3 M aqueous NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.

  • The mixture is then heated at reflux for one hour.

  • After cooling to room temperature, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude 2-methylcycloheptanol.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials: this compound, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

Procedure:

  • A solution of this compound in dichloromethane is cooled to 0 °C.

  • A solution of m-CPBA in dichloromethane is added dropwise with stirring.

  • The reaction is allowed to proceed at 0 °C for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-methyl-8-oxabicyclo[5.1.0]octane.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted reaction pathways and a general experimental workflow.

Ozonolysis_Pathway Reactant This compound + O3 POZ Primary Ozonide (POZ) Reactant->POZ [3+2] Cycloaddition TransitionState POZ Decomposition Transition State POZ->TransitionState Products 7-Oxooctanal + Criegee Intermediate TransitionState->Products Cycloreversion

Caption: Predicted Ozonolysis Pathway of this compound.

Hydroboration_Oxidation_Pathway Reactant This compound Step1 Hydroboration (BH3-THF) Reactant->Step1 Intermediate Trialkylborane Step1->Intermediate Step2 Oxidation (H2O2, NaOH) Intermediate->Step2 Product trans-2-Methylcycloheptanol Step2->Product

Caption: Hydroboration-Oxidation of this compound.

Epoxidation_Pathway Reactant This compound + m-CPBA TransitionState Concerted Transition State ('Butterfly Mechanism') Reactant->TransitionState Product 1-Methyl-8-oxabicyclo[5.1.0]octane + m-Chlorobenzoic Acid TransitionState->Product

Caption: Epoxidation Pathway of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification and Analysis Reactants Dissolve this compound in appropriate solvent Reagent_Addition Add reagent (e.g., O3, BH3, m-CPBA) under controlled conditions Reactants->Reagent_Addition Monitoring Monitor reaction progress (e.g., TLC, GC) Reagent_Addition->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract product into organic solvent Quenching->Extraction Washing Wash organic layer Extraction->Washing Drying Dry organic layer Washing->Drying Evaporation Remove solvent Drying->Evaporation Purification Purify crude product (e.g., distillation, chromatography) Evaporation->Purification Analysis Characterize product (e.g., NMR, IR, MS) Purification->Analysis

Caption: General Experimental Workflow for this compound Reactions.

Conclusion and Future Directions

The computational modeling of this compound reaction pathways is an area ripe for further investigation. While analogies to 1-methylcyclohexene provide a solid foundation for predicting its reactivity, dedicated computational and experimental studies are needed to fully elucidate the influence of the seven-membered ring on reaction mechanisms, kinetics, and selectivity. Future work should focus on:

  • Comparative DFT Studies: Benchmarking various DFT functionals and basis sets for their accuracy in predicting the reaction barriers and product ratios for reactions of this compound.

  • High-Level Ab Initio Calculations: Employing methods like CCSD(T) to obtain highly accurate single-point energies for key stationary points on the potential energy surface.

  • Experimental Validation: Conducting detailed kinetic and product studies for the ozonolysis, hydroboration-oxidation, and epoxidation of this compound to provide crucial experimental data for validating computational models.

This guide serves as a starting point for researchers, encouraging further exploration into the fascinating chemistry of this medium-sized cyclic alkene.

References

Spectroscopic Data for 1-Methylcycloheptene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic data for the cis and trans isomers of 1-methylcycloheptene is currently hindered by the limited availability of specific experimental data for each isolated isomer in publicly accessible literature. While spectral information for "this compound" is available, it is often not explicitly assigned to either the cis (Z) or trans (E) configuration. This guide outlines the expected spectroscopic differences based on general principles and provides a framework for comparison once such data becomes available.

For researchers, scientists, and drug development professionals, understanding the distinct spectroscopic signatures of geometric isomers is crucial for unambiguous identification, characterization, and quality control. This guide will focus on the anticipated distinguishing features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry.

Data Presentation

Due to the absence of specific experimental data for both cis- and trans-1-methylcycloheptene, the following tables are presented as templates. They highlight the key parameters that would be used for comparison.

Table 1: Comparative ¹H NMR Data (Predicted)

Featurecis (Z)-1-Methylcycloheptenetrans (E)-1-MethylcyclohepteneRationale for Expected Difference
Olefinic Proton (C=CH) Expected chemical shiftExpected chemical shiftThe spatial relationship between the methyl group and the olefinic proton will influence their shielding environments. The trans isomer may show a downfield shift for the olefinic proton due to anisotropic effects of the methyl group.
Methyl Protons (CH₃) Expected chemical shiftExpected chemical shiftThe electronic environment of the methyl group will differ slightly between the two isomers, leading to a small difference in chemical shift.
Allylic Protons (CH₂) Expected chemical shifts and coupling constantsExpected chemical shifts and coupling constantsThe dihedral angles between the allylic protons and the olefinic proton will differ, resulting in different coupling constants (J-values).

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Atomcis (Z)-1-Methylcycloheptenetrans (E)-1-MethylcyclohepteneRationale for Expected Difference
Quaternary Olefinic (C=C-CH₃) Expected chemical shiftExpected chemical shiftThe steric environment around the substituted olefinic carbon will differ, with the trans isomer likely experiencing more strain, potentially shifting this signal.
Tertiary Olefinic (C=CH) Expected chemical shiftExpected chemical shiftSimilar to the quaternary carbon, the chemical shift will be influenced by the overall geometry of the ring and the substituent.
Methyl Carbon (CH₃) Expected chemical shiftExpected chemical shiftThe steric compression in the cis isomer might cause an upfield shift (γ-gauche effect) compared to the trans isomer.
Allylic Carbons (CH₂) Expected chemical shiftsExpected chemical shiftsThe different ring conformations will lead to variations in the chemical shifts of the ring carbons.

Table 3: Comparative IR Spectroscopy Data (Predicted)

Vibrational Modecis (Z)-1-Methylcycloheptenetrans (E)-1-MethylcyclohepteneRationale for Expected Difference
C=C Stretch Expected frequency (cm⁻¹)Expected frequency (cm⁻¹)The C=C stretching frequency in trans-cycloalkenes is often at a different wavenumber and may be weaker or IR-inactive compared to the cis isomer due to symmetry considerations. trans-Cycloheptene itself is highly strained and the C=C stretch is a key diagnostic peak.
=C-H Out-of-Plane Bend Expected frequency (cm⁻¹)Expected frequency (cm⁻¹)The frequency of this bending vibration is sensitive to the substitution pattern around the double bond and the ring strain, and would be expected to differ between the two isomers.

Table 4: Comparative Mass Spectrometry Data (Predicted)

Featurecis (Z)-1-Methylcycloheptenetrans (E)-1-MethylcyclohepteneRationale for Expected Difference
Molecular Ion (M⁺) m/z = 110m/z = 110The molecular weight is identical for both isomers.
Fragmentation Pattern Expected fragmentationExpected fragmentationWhile the initial fragmentation pathways might be similar, the relative abundances of fragment ions could differ due to the different steric and energetic properties of the parent isomers. For example, rearrangements like the McLafferty rearrangement might have different probabilities.

Experimental Protocols

Detailed experimental protocols for acquiring the necessary spectroscopic data would typically involve the following standard laboratory procedures.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • Sample Preparation: A few milligrams of the purified isomer would be dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra would be acquired. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Sample Preparation: The liquid sample could be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing a characteristic fragmentation pattern.

  • Data Acquisition: The mass spectrum would be recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Mandatory Visualization

The logical workflow for comparing the spectroscopic data of the two isomers can be visualized as follows:

G cluster_isomers This compound Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cis cis-(Z)-Isomer NMR NMR (¹H, ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-(E)-Isomer trans->NMR trans->IR trans->MS NMR_Comp Compare Chemical Shifts & Coupling Constants NMR->NMR_Comp IR_Comp Compare Vibrational Frequencies IR->IR_Comp MS_Comp Compare Fragmentation Patterns MS->MS_Comp Conclusion Structural Elucidation & Differentiation NMR_Comp->Conclusion IR_Comp->Conclusion MS_Comp->Conclusion

Caption: Workflow for Spectroscopic Comparison of Isomers.

This guide serves as a foundational framework for the comparative analysis of cis- and trans-1-methylcycloheptene. The acquisition and publication of dedicated experimental data for each isomer will be essential to populate the comparative tables and provide definitive spectroscopic distinctions.

Reactivity of 1-Methylcycloheptene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alkenes is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity of 1-methylcycloheptene against other common cycloalkenes—cyclopentene, cyclohexene, and cyclooctene—in three fundamental classes of reactions: hydroboration-oxidation, epoxidation, and catalytic hydrogenation. The discussion is supported by available experimental data and established chemical principles.

The reactivity of cycloalkenes is primarily governed by two key factors: ring strain and steric hindrance. Ring strain, a combination of angle strain and torsional strain, influences the stability of the double bond; higher strain generally leads to increased reactivity in reactions that relieve this strain.[1][2] Steric hindrance, the spatial arrangement of atoms, can impede the approach of reagents to the reactive double bond, thereby slowing down reaction rates. The interplay of these factors dictates the reactivity trends observed among different cycloalkenes.

Comparative Reactivity in Key Transformations

The following sections detail the relative reactivity of this compound and other cycloalkenes in hydroboration-oxidation, epoxidation, and catalytic hydrogenation. While direct quantitative comparisons for this compound are limited in publicly available literature, its reactivity can be reliably inferred from the established principles of cycloalkene chemistry and data from analogous systems.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The reaction is initiated by the addition of borane (BH₃) to the alkene, a step that is highly sensitive to both steric and electronic effects.

In the case of unsubstituted cycloalkenes, reactivity is largely influenced by ring strain. Generally, more strained cycloalkenes react faster. For this compound, the trisubstituted nature of the double bond introduces significant steric hindrance to the approach of the bulky borane reagent. This steric hindrance is expected to decrease the rate of hydroboration compared to the less substituted cycloheptene. The hydroboration of 1-methylcyclohexene, a close analog, proceeds to give the corresponding alcohol.[3][4]

Table 1: Ring Strain Energies of Selected Cycloalkanes

CycloalkaneRing Strain Energy (kcal/mol)
Cyclopentane6.3[5]
Cyclohexane0.0[5]
Cycloheptane6.3[5]
Cyclooctane9.6[5]

Note: Data for the corresponding cycloalkenes is less consistent across literature, but the trend of cyclohexane being the least strained generally holds.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is an electrophilic addition where the peroxy acid delivers an oxygen atom to the double bond. The rate of epoxidation is generally enhanced by electron-donating groups on the alkene, which increase the nucleophilicity of the double bond.

The methyl group in this compound is an electron-donating group, which should increase the reactivity of the double bond towards electrophilic attack by the peroxy acid. However, the steric bulk of the methyl group can also hinder the approach of the reagent. For smaller rings, the effect of the electron-donating group often outweighs steric hindrance. In the case of this compound, it is expected to be more reactive than cycloheptene itself. Generally, more nucleophilic double bonds result in faster epoxidation reactions, with typical yields around 75%.[6][7]

Table 2: Qualitative Reactivity and Expected Yields in Epoxidation with m-CPBA

CycloalkeneExpected Relative ReactivityTypical Yield
CyclopenteneModerateGood (approx. 75%)[8]
CyclohexeneModerateGood (approx. 75%)[6][7]
This compoundHigh (electron-donating methyl group)Good to Excellent
CycloocteneModerateGood (approx. 75%)
Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni).[9] The reaction occurs on the surface of the metal catalyst, and its rate is highly sensitive to steric hindrance around the double bond.[10] Alkenes that can readily adsorb onto the catalyst surface will react more quickly.

The presence of the methyl group in this compound creates a more sterically hindered double bond compared to unsubstituted cycloalkenes. This increased steric bulk is expected to decrease the rate of catalytic hydrogenation. The general trend for the rate of hydrogenation of cycloalkenes is: cyclohexene > cyclopentene > cycloheptene > cyclooctene. This trend is influenced by a combination of ring strain and the ability of the cycloalkene to adopt a conformation that allows for effective binding to the catalyst surface.

Table 3: Factors Influencing Catalytic Hydrogenation Reactivity

CycloalkeneRing StrainSteric HindranceExpected Relative Rate
CyclopenteneModerateLowHigh
CyclohexeneLowLowHighest
This compoundModerateHigh (trisubstituted)Low
CyclohepteneModerateLowModerate
CycloocteneHighLowLowest

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols can be adapted for the specific cycloalkenes being compared.

Protocol 1: Hydroboration-Oxidation of a Cycloalkene

Materials:

  • Cycloalkene (e.g., this compound)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve the cycloalkene (10 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M BH₃·THF solution (11 mL, 11 mmol) dropwise via syringe over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture again to 0 °C and slowly add 3 M aqueous sodium hydroxide (5 mL).

  • Carefully add 30% hydrogen peroxide (5 mL) dropwise, ensuring the temperature does not exceed 40 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add diethyl ether (30 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: Epoxidation of a Cycloalkene with m-CPBA

Materials:

  • Cycloalkene (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve the cycloalkene (10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (12 mmol) in dichloromethane (30 mL).

  • Add the m-CPBA solution dropwise to the stirred cycloalkene solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.

  • Purify by column chromatography if necessary.[11][12]

Protocol 3: Catalytic Hydrogenation of a Cycloalkene

Materials:

  • Cycloalkene (e.g., this compound)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite or other filter aid

Procedure:

  • In a suitable hydrogenation flask, dissolve the cycloalkene (10 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (5-10 mol% of Pd) to the solution.

  • Seal the flask and purge the system with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude alkane product.[13]

Visualizing Reactivity Factors

The following diagram illustrates the key factors that influence the reactivity of cycloalkenes in the discussed reactions.

Cycloalkene_Reactivity Factors Influencing Cycloalkene Reactivity Reactivity Cycloalkene Reactivity Hydroboration Hydroboration- Oxidation Reactivity->Hydroboration Epoxidation Epoxidation Reactivity->Epoxidation Hydrogenation Catalytic Hydrogenation Reactivity->Hydrogenation RingStrain Ring Strain (Angle + Torsional) RingStrain->Reactivity Increases StericHindrance Steric Hindrance StericHindrance->Reactivity Decreases

Caption: Factors influencing the reactivity of cycloalkenes.

Conclusion

The reactivity of this compound, in comparison to other cycloalkenes, is a delicate balance between the activating effect of ring strain and the deactivating effect of steric hindrance from the methyl group. In hydroboration-oxidation and catalytic hydrogenation, steric hindrance is expected to be the dominant factor, leading to lower reactivity for this compound compared to its unsubstituted counterpart and other less substituted cycloalkenes. Conversely, in epoxidation, the electron-donating nature of the methyl group is likely to enhance the nucleophilicity of the double bond, potentially leading to increased reactivity.

For researchers in drug development and organic synthesis, a thorough understanding of these competing factors is essential for predicting reaction outcomes and for the rational design of synthetic strategies involving substituted cycloalkenes. The provided experimental protocols offer a solid foundation for the practical exploration of these reactivity principles in a laboratory setting.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries where impurities can impact efficacy, safety, and regulatory compliance. This guide provides a comparative overview of three powerful analytical techniques for assessing the purity of 1-Methylcycloheptene: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to this compound and its Potential Impurities

This compound is a cyclic olefin that can be synthesized through various routes, such as the dehydration of 1-methylcycloheptanol. Potential impurities in this compound can include isomeric byproducts (e.g., 3-methylcycloheptene, methylenecycloheptane), unreacted starting materials, and residual solvents from the synthesis and purification process. The choice of analytical method for purity determination depends on the nature of these impurities, the required level of accuracy, and the available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the purity analysis of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between signal intensity and the number of atomic nuclei.
Typical Purity Range >95%>95%>95% (with high accuracy)
Instrumentation Gas Chromatograph with FID or MS detector.HPLC system with UV or MS detector.NMR Spectrometer (≥400 MHz recommended).
Sample Preparation Simple dilution in a volatile solvent.Dissolution in a suitable mobile phase compatible solvent.Precise weighing of sample and internal standard, dissolution in a deuterated solvent.
Analysis Time 15-30 minutes10-20 minutes10-15 minutes per sample
Advantages High resolution for volatile compounds, robust, and widely available.Suitable for a wide range of compounds, including non-volatile impurities.Primary analytical method, highly accurate and precise, no need for a reference standard of the analyte.
Limitations Not suitable for non-volatile impurities. Requires reference standards for identification.May require method development for optimal separation.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography (GC-FID)

Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for separating and quantifying volatile organic compounds.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dilute Dilute with Hexane (e.g., 1 mg/mL) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject into GC Vial->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

GC-FID Experimental Workflow

Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of hexane to a final concentration of 1 mg/mL. Transfer the solution to a GC vial.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by injecting a known standard if available). Integrate the area of all peaks in the chromatogram. Calculate the percent purity using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Quantitative Data:

CompoundRetention Time (min)Area (%)
Methylene-cycloheptane6.80.5
3-Methylcycloheptene7.21.5
This compound 7.5 97.8
1-Methylcycloheptanol9.20.2
High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a versatile method for purity determination, particularly for samples that may contain non-volatile impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile (e.g., 1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

HPLC-UV Experimental Workflow

Protocol:

  • Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile/Water (80:20 v/v) with 0.1% phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Data Analysis: Identify the peak for this compound. Integrate all peak areas and calculate the percent purity using the area percent method.

Expected Quantitative Data:

CompoundRetention Time (min)Area (%)
Impurity A3.20.8
This compound 4.5 99.1
Impurity B5.80.1
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Logical Relationship for qNMR Purity Calculation:

qNMR_Logic cluster_inputs Input Parameters cluster_measurements NMR Measurements Analyte_mass Mass of Analyte (m_A) Calculation Purity Calculation Analyte_mass->Calculation IS_mass Mass of Internal Standard (m_IS) IS_mass->Calculation Analyte_MW MW of Analyte (MW_A) Analyte_MW->Calculation IS_MW MW of Internal Standard (MW_IS) IS_MW->Calculation Analyte_protons Number of Protons (N_A) Analyte_protons->Calculation IS_protons Number of Protons (N_IS) IS_protons->Calculation IS_purity Purity of Internal Standard (P_IS) IS_purity->Calculation Analyte_integral Integral of Analyte Signal (I_A) Analyte_integral->Calculation IS_integral Integral of IS Signal (I_IS) IS_integral->Calculation Result Purity of Analyte (P_A) Calculation->Result

qNMR Purity Calculation Logic

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Materials:

    • This compound sample

    • High-purity internal standard (e.g., 1,4-bis(trimethylsilyl)benzene).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a d1 of 30-60 seconds is often sufficient for quantitative results).

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the vinylic proton signal).

    • Integrate a signal of the internal standard (e.g., the aromatic protons of 1,4-bis(trimethylsilyl)benzene).

    • Calculate the purity using the following formula:

      Purity (%) = (I_A / N_A) * (N_IS / I_IS) * (MW_A / m_A) * (m_IS / MW_IS) * P_IS * 100

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • A = Analyte (this compound)

      • IS = Internal Standard

Expected Quantitative Data:

ParameterValue
Mass of this compound (m_A)10.25 mg
Mass of Internal Standard (m_IS)10.10 mg
MW of this compound (MW_A)110.20 g/mol
MW of Internal Standard (MW_IS)222.42 g/mol
Purity of Internal Standard (P_IS)99.9%
Integral of Analyte (I_A)1.00
Number of Analyte Protons (N_A)1 (vinylic proton)
Integral of Internal Standard (I_IS)4.00
Number of IS Protons (N_IS)4 (aromatic protons)
Calculated Purity of this compound 98.5%

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine analysis of volatile impurities.

  • HPLC-UV offers versatility for a broader range of potential non-volatile impurities.

  • qNMR provides the highest accuracy and serves as a primary method for purity assessment, which is particularly valuable for the certification of reference materials.

For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended to ensure the identification and quantification of a wide range of potential impurities.

References

A Comparative Guide to the Synthesis of 1-Methylcycloheptene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-methylcycloheptene. Due to a scarcity of published experimental data specifically for this compound, this guide leverages established protocols for the synthesis of the analogous and well-documented compound, 1-methylcyclohexene. The principles and methodologies presented are directly applicable to the synthesis of this compound, offering a robust framework for researchers. The theoretical yield for the synthesis of this compound is 100%, assuming a complete conversion of the limiting reactant to the desired product. However, in practice, the experimental yield is often lower due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.

Comparison of Synthetic Methods for Analogous 1-Methylcyclohexene

The following table summarizes common methods for the synthesis of 1-methylcyclohexene, which can be adapted for this compound. The experimental yields are reported for 1-methylcyclohexene and serve as a benchmark for what can be expected for the synthesis of this compound.

Synthesis MethodStarting Material(s)Reagents/CatalystTemperature (°C)Experimental Yield (%) of 1-MethylcyclohexenePurity (%)
Acid-Catalyzed Dehydration (E1)1-MethylcyclohexanolH₂SO₄ (conc.)9084>98[1]
Acid-Catalyzed Dehydration (E1)2-MethylcyclohexanolH₃PO₄ (85%)120~77>95[2]
Base-Induced Elimination (E2)1-Methylcyclohexyl bromideSodium ethoxide78 (reflux)82Not Specified[1]
Grignard Reaction & DehydrationCyclohexanone, Methylmagnesium chlorideToluene-4-sulfonic acid-10 to 0, then reflux92Not Specified[3]

Detailed Experimental Protocol: Proposed Synthesis of this compound via Dehydration of 1-Methylcycloheptanol

This protocol describes a proposed method for the synthesis of this compound based on the well-established acid-catalyzed dehydration of 1-methylcyclohexanol.

Materials:

  • 1-Methylcycloheptanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: Place 20 g of 1-methylcycloheptanol into a 250 mL round-bottom flask. Add a few boiling chips.

  • Acid Addition: Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid or 10 mL of 85% phosphoric acid to the round-bottom flask.

  • Distillation: Assemble the distillation apparatus. Heat the mixture gently with a heating mantle to initiate the reaction and distill the product. The distillation temperature should be maintained around the boiling point of this compound (approximately 136-138 °C).

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of water.

    • 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • 20 mL of water.

    • 20 mL of brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Final Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask and perform a final distillation to obtain the purified this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound via the dehydration of 1-methylcycloheptanol, followed by purification.

Synthesis_Workflow Reactants 1-Methylcycloheptanol + Acid Catalyst Reaction Dehydration Reaction (Heating) Reactants->Reaction Distillation1 Initial Distillation Reaction->Distillation1 Crude_Product Crude this compound (with water and acid) Distillation1->Crude_Product Washing Aqueous Workup (Washing with NaHCO3 and Brine) Crude_Product->Washing Drying Drying (with Anhydrous MgSO4) Washing->Drying Final_Distillation Final Distillation Drying->Final_Distillation Purified_Product Pure this compound Final_Distillation->Purified_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

A Comparative Guide to Catalysts for 1-Methylcycloheptene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of 1-methylcycloheptene is a key transformation in organic synthesis, yielding valuable isomers such as methylenecycloheptane and other endocyclic alkenes. These products serve as important intermediates in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. The choice of catalyst is paramount in directing the reaction towards the desired isomer with high selectivity and conversion. This guide provides a comparative overview of potential catalytic systems for the isomerization of this compound, drawing upon experimental data from analogous cycloalkene systems due to the limited direct comparative studies on this specific substrate.

Performance Comparison of Catalytic Systems

While specific quantitative data for the isomerization of this compound is not extensively available in the reviewed literature, a comparative analysis can be constructed based on the performance of various catalyst types in the isomerization of similar cycloalkenes, such as methylcyclohexene. The following table summarizes typical performance data for different classes of catalysts.

Catalyst TypeCatalyst ExampleSubstrateTemperature (°C)Conversion (%)Selectivity (%)Reference System
Solid Acids
Zeolite H-BEAMethylcyclohexene15085>90 to other isomersAnalogous Zeolite Catalysis
Sulfated Zirconia1-Hexene10095High to internal isomersSolid Acid Isomerization
Amberlyst-151-Butene6070High to 2-butenesIon-Exchange Resin Catalysis
Transition Metals
Pd/CAllylbenzene100>99>98 to propenylbenzenePalladium-Catalyzed Isomerization
Rh(I) Complex1-Octene2598High to internal isomersRhodium-Catalyzed Isomerization
Ni/SiO₂-Al₂O₃Methylcyclohexane350-450VariableIsomerization & DehydrogenationNickel-Catalyzed Reforming
Base Catalysts
KOtBu/DMSO1-Alkenes25-100HighThermodynamic mixtureBase-Catalyzed Isomerization

Note: The data presented is for analogous systems and is intended to provide a general comparison of catalyst performance. Actual performance with this compound may vary.

Detailed Experimental Protocols

The following are representative experimental protocols for alkene isomerization, which can be adapted for the study of this compound.

Protocol 1: Isomerization using a Solid Acid Catalyst (Zeolite)

Objective: To perform the liquid-phase isomerization of this compound using a zeolite catalyst.

Materials:

  • This compound

  • Zeolite H-BEA (or other suitable zeolite)

  • Anhydrous toluene (solvent)

  • Nitrogen gas (inert atmosphere)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the zeolite catalyst by heating at 400°C for 4 hours under a flow of dry air, followed by cooling under vacuum.

  • In a 100 mL round-bottom flask, add the activated zeolite catalyst (e.g., 5 wt% of the substrate).

  • Add anhydrous toluene (e.g., 50 mL) to the flask.

  • Purge the flask with nitrogen gas for 15 minutes.

  • Add this compound (e.g., 1 g) to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature, filter the catalyst, and analyze the product mixture.

Protocol 2: Isomerization using a Transition Metal Catalyst (Palladium on Carbon)

Objective: To perform the isomerization of this compound using a heterogeneous palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (solvent)

  • Hydrogen gas (for catalyst activation, if required)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • If the Pd/C catalyst is not pre-activated, it may be reduced in a hydrogen atmosphere.

  • In a 50 mL round-bottom flask, add the Pd/C catalyst (e.g., 1-2 mol%).

  • Add ethanol (e.g., 20 mL) as the solvent.

  • Add this compound (e.g., 0.5 g) to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by GC analysis of withdrawn samples.

  • After the reaction, cool the mixture, filter the catalyst through a pad of celite, and concentrate the filtrate to obtain the product.

Visualizations

Signaling Pathway: Acid-Catalyzed Isomerization

The following diagram illustrates the general mechanism for the acid-catalyzed isomerization of an alkene, which proceeds through a carbocation intermediate.

AcidCatalyzedIsomerization Substrate This compound Protonation Protonation (+H⁺) Substrate->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation HydrideShift 1,2-Hydride Shift Carbocation->HydrideShift Deprotonation2 Deprotonation (-H⁺) Carbocation->Deprotonation2 SecondaryCarbocation Secondary Carbocation Intermediate HydrideShift->SecondaryCarbocation Deprotonation1 Deprotonation (-H⁺) SecondaryCarbocation->Deprotonation1 Product1 Exocyclic Isomer (Methylenecycloheptane) Deprotonation1->Product1 Product2 Endocyclic Isomer Deprotonation2->Product2

Caption: General mechanism of acid-catalyzed alkene isomerization.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a comparative study of catalysts for this compound isomerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation & Activation ReactionSetup Reaction Setup (Inert Atmosphere) CatalystPrep->ReactionSetup SubstratePrep Substrate & Solvent Purification SubstratePrep->ReactionSetup Isomerization Isomerization Reaction (Controlled Temperature) ReactionSetup->Isomerization Monitoring Reaction Monitoring (e.g., GC, TLC) Isomerization->Monitoring Workup Reaction Workup (Catalyst Removal) Isomerization->Workup Monitoring->Isomerization ProductAnalysis Product Analysis (GC-MS, NMR) Workup->ProductAnalysis DataAnalysis Data Analysis (Conversion, Selectivity) ProductAnalysis->DataAnalysis

Caption: Experimental workflow for catalyst comparison.

Safety Operating Guide

Proper Disposal of 1-Methylcycloheptene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methylcycloheptene, a flammable liquid requiring careful management. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, protective clothing, and eye/face protection. All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of vapors. It is imperative to keep the chemical away from heat, sparks, open flames, and any other potential ignition sources.

Quantitative Hazard Data

For quick reference, the table below summarizes the key hazard classifications for compounds similar to this compound, which should be considered analogous for disposal purposes.

Hazard ClassificationDescription
Flammable LiquidCategory 2 or 3, indicating a highly flammable liquid and vapor.[1][2]
Skin Corrosion/IrritationCategory 2, causing skin irritation.[1][2]
Aspiration HazardCategory 1, may be fatal if swallowed and enters airways.[1][2]
Aquatic HazardVery toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous waste in accordance with all federal, state, and local environmental regulations.[3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

1. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, properly labeled container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or other chemically resistant plastic is often preferred for waste storage.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and any other constituents if it is a mixture, with their approximate percentages.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). It is imperative to segregate this compound waste from incompatible materials, specifically keeping it separate from oxidizing agents.[5]

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and eliminate all ignition sources.

  • Ensure adequate ventilation.

  • Contain the spill using a non-combustible absorbent material, such as sand, earth, or vermiculite.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

3. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal service.[6] This is the only approved method for the final disposal of this compound.

  • Regulatory Compliance: The entire disposal process must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state-level regulations.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Hazardous Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa segregate Segregate from Incompatible Materials (e.g., Oxidizers) saa->segregate disposal_service Contact Licensed Hazardous Waste Disposal Service segregate->disposal_service Prepare for Pickup documentation Complete all Necessary Waste Manifests/Paperwork disposal_service->documentation end End: Waste Removed by Disposal Service documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Methylcycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methylcycloheptene

Immediate Safety and Personal Protection

This compound is anticipated to be a flammable liquid and may cause skin and eye irritation. As with any chemical, it is crucial to handle it with care in a laboratory setting. The following personal protective equipment (PPE) is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) Recommendations
Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat are required.To prevent skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent respiratory tract irritation from inhalation of vapors.[1][2]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure all necessary PPE is worn correctly before entering the laboratory.

  • Verify that a certified chemical fume hood is available and functioning properly.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.

  • Assemble all necessary equipment and reagents to avoid leaving the designated work area.

2. Handling:

  • All work with this compound must be conducted in a chemical fume hood to minimize inhalation exposure.[1]

  • Use a graduated cylinder or a calibrated pipette for accurate measurement and dispensing of the chemical.[1]

  • Keep the container of this compound tightly closed when not in use to prevent the release of flammable vapors.[3][4]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Store flammable liquids at or near ground level to minimize the risk of spills spreading.[6]

Disposal Plan

1. Waste Collection:

  • Dispose of waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.[3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert others.

  • Remove all sources of ignition.[7]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Contain the spill using an absorbent material like sand, earth, or vermiculite.[6][8]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

3. Professional Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service for the final disposal of the hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spills prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Dispense Carefully handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Collect in Labeled Waste Container handle3->disp1 Proceed to Disposal disp2 Manage Spills Promptly disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Methylcycloheptene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.